(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKFTKBRYHPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427621 | |
| Record name | (2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30489-44-2 | |
| Record name | (2-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-methylimidazo[1,2-a]pyridin-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
This technical guide provides a detailed, in-depth protocol for the synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmaceuticals, owing to its wide range of biological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying scientific principles and practical insights for a successful synthesis.
Introduction
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in marketed drugs with diverse therapeutic applications. The functionalization of this scaffold, particularly at the C-3 position, allows for the exploration of a vast chemical space to modulate biological activity. This compound serves as a key intermediate, enabling further synthetic elaborations.
This guide outlines a reliable and well-established three-step synthetic route, commencing with the construction of the 2-methylimidazo[1,2-a]pyridine core, followed by a regioselective formylation at the C-3 position via the Vilsmeier-Haack reaction, and culminating in the reduction of the introduced aldehyde to the target primary alcohol.
Synthetic Strategy Overview
The overall synthetic pathway is depicted in the workflow diagram below. The synthesis begins with the condensation of 2-aminopyridine with chloroacetone to form the imidazo[1,2-a]pyridine ring system. This intermediate is then subjected to a Vilsmeier-Haack formylation to introduce a formyl group at the electron-rich C-3 position. Finally, the aldehyde is selectively reduced to the corresponding alcohol using sodium borohydride.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
The initial step involves the construction of the core heterocyclic scaffold. This is achieved through the condensation reaction between 2-aminopyridine and an α-haloketone, in this case, chloroacetone. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.12 | 10.0 g | 0.106 |
| Chloroacetone | 92.53 | 9.8 g (8.3 mL) | 0.106 |
| Sodium bicarbonate | 84.01 | 13.4 g | 0.159 |
| Ethanol | 46.07 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (10.0 g, 0.106 mol) and ethanol (100 mL). Stir the mixture until the 2-aminopyridine is fully dissolved.
-
Add sodium bicarbonate (13.4 g, 0.159 mol) to the solution.
-
Slowly add chloroacetone (8.3 mL, 0.106 mol) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid sodium bicarbonate and sodium chloride byproducts and wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in 100 mL of diethyl ether and wash with 2 x 50 mL of water to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methylimidazo[1,2-a]pyridine as a solid. The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.
Part 2: Vilsmeier-Haack Formylation of 2-Methylimidazo[1,2-a]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this step, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylimidazo[1,2-a]pyridine | 132.16 | 5.0 g | 0.0378 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 7.0 g (4.2 mL) | 0.0456 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (4.2 mL, 0.0456 mol) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Dissolve 2-methylimidazo[1,2-a]pyridine (5.0 g, 0.0378 mol) in dichloromethane (50 mL) and add this solution to the dropping funnel.
-
Add the solution of the imidazopyridine dropwise to the Vilsmeier reagent over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-3 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto 100 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This should be done carefully as gas evolution will occur.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part 3: Reduction of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
The final step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it is a mild reducing agent that will not reduce the aromatic heterocyclic core.[4][5] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to quench the reaction and protonate the resulting alkoxide.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | 160.18 | 3.0 g | 0.0187 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.4 g | 0.0374 |
| Methanol | 32.04 | 50 mL | - |
| Water | 18.02 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (3.0 g, 0.0187 mol) in methanol (50 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.4 g, 0.0374 mol) in small portions to the stirring solution. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 2:1) until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from ethyl acetate/hexane to give a crystalline solid.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Molecular Formula: C₉H₁₀N₂O[6]
-
Molecular Weight: 162.19 g/mol [6]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group, the methylene protons of the methanol moiety, and the aromatic protons of the imidazo[1,2-a]pyridine ring system.
-
¹³C NMR: The carbon NMR will confirm the presence of the nine carbon atoms in their respective chemical environments.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chloroacetone is a lachrymator and is toxic; handle with care.
-
Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme caution.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas; add it slowly and in portions.
This detailed guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the principles behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific research goals.
References
- Scribd. Lab 9 NaBH4 Reduction.
- ResearchGate. Plausible mechanism of formylation of imidazo-pyridine ring.
- ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
- Khan Academy. Reduction of carbonyl compounds_worked example.
- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Wikipedia. Vilsmeier–Haack reaction.
- MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- MDPI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
- Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.
- ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
- CP Lab Safety. (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade.
- Finetech Industry Limited. {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. scbt.com [scbt.com]
A Spectroscopic Guide to (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous biologically active molecules. Understanding the precise structural features of its derivatives through spectroscopic analysis is paramount for advancing novel therapeutic agents.
This document offers a predictive yet expertly grounded analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The interpretations are based on established principles of spectroscopy and comparative data from closely related analogues found in the literature. Furthermore, a detailed synthetic protocol is provided to give context to potential impurities and to ensure the reproducibility of the material under investigation.
Synthesis and Structural Context
The synthesis of this compound is most directly achieved through the reduction of its corresponding aldehyde, 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This transformation is a common and efficient method for the preparation of primary alcohols.
Synthetic Protocol: Reduction of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
This protocol is adapted from established literature procedures for the reduction of heterocyclic aldehydes[1].
Objective: To synthesize this compound via sodium borohydride reduction.
Materials:
-
2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of 1N HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The successful synthesis can be confirmed by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum (around 10 ppm) and the appearance of a new signal for the hydroxymethyl protons.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Spectroscopic Characterization
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei[2].
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the methyl group, and the hydroxymethyl group. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the heterocyclic system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.4 | d | ~7.0 |
| H-8 | 7.5 - 7.7 | d | ~9.0 |
| H-7 | 7.1 - 7.3 | t | ~7.0 |
| H-6 | 6.8 - 7.0 | t | ~7.0 |
| -CH₂OH | 4.8 - 5.0 | s | - |
| -OH | Variable | br s | - |
| -CH₃ | 2.4 - 2.6 | s | - |
Rationale for Predictions:
-
Aromatic Protons (H-5, H-6, H-7, H-8): The chemical shifts of the pyridine ring protons are well-documented for the imidazo[1,2-a]pyridine system. H-5 is typically the most deshielded proton due to its proximity to the bridgehead nitrogen. The predicted splitting patterns (doublets and triplets) arise from the coupling between adjacent protons on the pyridine ring.
-
-CH₂OH Protons: The methylene protons of the hydroxymethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.
-
-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it will likely appear as a broad singlet.
-
-CH₃ Protons: The methyl protons at the 2-position will appear as a singlet, shifted downfield due to the attachment to the electron-deficient imidazole ring.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 148 |
| C-3 | 120 - 123 |
| C-5 | 124 - 126 |
| C-6 | 112 - 114 |
| C-7 | 123 - 125 |
| C-8 | 117 - 119 |
| C-8a | 142 - 144 |
| -CH₂OH | 55 - 60 |
| -CH₃ | 15 - 18 |
Rationale for Predictions:
-
Aromatic Carbons: The chemical shifts of the carbons in the imidazo[1,2-a]pyridine core are based on data from substituted analogs[3]. The bridgehead carbon (C-8a) and the carbon bearing the nitrogen in the imidazole ring (C-2) are expected to be the most downfield.
-
-CH₂OH Carbon: The carbon of the hydroxymethyl group will appear in the aliphatic region, with a chemical shift typical for a carbon attached to an oxygen atom.
-
-CH₃ Carbon: The methyl carbon will be observed in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 162, corresponding to the molecular weight of this compound.
-
Key Fragments:
-
[M-H]⁺ (m/z = 161): Loss of a hydrogen atom.
-
[M-OH]⁺ (m/z = 145): Loss of the hydroxyl radical.
-
[M-CH₂OH]⁺ (m/z = 131): Loss of the hydroxymethyl radical, a common fragmentation for benzylic alcohols. This would be a significant peak.
-
[M-H₂O]⁺ (m/z = 144): Loss of a water molecule.
-
Rationale for Predictions: The fragmentation of imidazo[1,2-a]pyridine derivatives often involves cleavages at the substituent groups and fragmentation of the heterocyclic rings. For the target molecule, the benzylic-like hydroxymethyl group is a likely site for initial fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N and C=C stretch (aromatic) | 1450 - 1650 | Medium to Strong |
| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |
Rationale for Predictions:
-
O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic feature of the hydroxyl group due to hydrogen bonding.
-
C-H Stretches: The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations of the imidazo[1,2-a]pyridine ring system.
-
C-O Stretch: A strong absorption in the 1000-1075 cm⁻¹ range is indicative of the C-O stretching vibration of the primary alcohol.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Predicted Absorption Maxima (λmax): The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to exhibit multiple absorption bands characteristic of the imidazo[1,2-a]pyridine chromophore. Based on data for similar compounds, two main absorption regions are anticipated[3][4]:
-
~240-260 nm: Attributable to π → π* transitions within the heterocyclic system.
-
~300-320 nm: A longer wavelength absorption band, also corresponding to a π → π* transition, which is characteristic of the extended conjugation of the imidazo[1,2-a]pyridine ring.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound, grounded in the established principles of analytical chemistry and supported by data from closely related compounds. The provided synthetic protocol and the predicted NMR, MS, IR, and UV-Vis data serve as a valuable resource for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. The self-validating nature of the described methodologies and the in-depth rationale behind the spectral interpretations are intended to empower scientists in their drug discovery and development endeavors.
References
- Al-Tel, T. H. (2010). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Patiño, O., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 83.
- ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
Sources
Unraveling the Ambiguity of CAS Number 30489-44-2: A Tale of Two Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive investigation into the chemical entity associated with CAS number 30489-44-2 has revealed a significant discrepancy in publicly available scientific and commercial databases. This number is erroneously linked to two distinct chemical structures: {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol and 4-(4-chlorophenyl)-4-hydroxypiperidine . This guide will present the available technical data for both compounds to clarify the existing ambiguity and provide a foundation for accurate scientific inquiry. It is imperative for researchers to verify the identity of any material labeled with this CAS number through analytical means before proceeding with experimental work.
The Dichotomy of CAS 30489-44-2
The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, intended to provide an unambiguous way to identify a compound. However, our research indicates that CAS number 30489-44-2 is an exception, with credible sources pointing to two different molecules.
-
Compound A: {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol [1][2][3][4][5][6][7][8][9][10][11][12]
-
Compound B: 4-(4-chlorophenyl)-4-hydroxypiperidine (more commonly and accurately associated with CAS number 39512-49-7)[13][14][15][16][17][18][19]
This technical guide will proceed by presenting the distinct properties and structural information for each compound separately.
Compound A: {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol
This compound is a heterocyclic molecule containing an imidazopyridine core.
Chemical Structure and Identification
-
IUPAC Name: {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol[2]
-
InChI Key: SEKFTKBRYHPGEI-UHFFFAOYSA-N
Chemical Structure Diagram:
Caption: Structure of {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol.
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 158-160 °C | [1] |
| Density | 1.22 g/cm³ | [5] |
| Refractive Index | 1.622 | [5][9] |
| PSA | 37.53000 | [5] |
| LogP | 1.13500 | [5] |
Synthesis and Reactivity
Synthesis of {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol can be achieved through various routes, including the reduction of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate or 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, or starting from 2-Aminopyridine.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Biological Activity and Applications
The toxicological properties of this compound have not been fully investigated.[1] It is primarily available as a research chemical.[6]
Safety and Handling
This material may be an irritant to mucous membranes and the upper respiratory tract and may be harmful if ingested or inhaled.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles and chemical-resistant gloves, are recommended.[1] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[1]
Compound B: 4-(4-chlorophenyl)-4-hydroxypiperidine
This compound is a derivative of piperidine and is a known metabolite of the antipsychotic drug haloperidol.[17] It is more accurately and consistently associated with CAS number 39512-49-7 .
Chemical Structure and Identification
Chemical Structure Diagram:
Caption: Structure of 4-(4-chlorophenyl)-4-hydroxypiperidine.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to creamy-white crystalline powder | [15][16] |
| Melting Point | 137-140 °C | [15] |
| Boiling Point | 344.5±42.0 °C (Predicted) | [15] |
| Water Solubility | 340 mg/L (20 °C) | [15] |
| pKa | 13.92±0.20 (Predicted) | [15] |
Synthesis
Several synthetic routes for 4-(4-chlorophenyl)-4-hydroxypiperidine have been described. One common method involves the Grignard reaction of 4-chlorophenylmagnesium bromide with N-protected-4-piperidone.[18] Another approach starts from 4-bromochlorobenzene.[18]
Biological Activity and Applications
4-(4-chlorophenyl)-4-hydroxypiperidine is a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic drug haloperidol and the anti-diarrheal medication loperamide.[18] Derivatives of this compound have been synthesized and evaluated for their analgesic and hypotensive activities.[14] It can also be used in the development of potential fluorescent sigma receptor probes.[15] As a metabolite of haloperidol, it is found in the liver and kidney.[17]
Safety and Hazards
The compound is classified as harmful if swallowed and can cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[17] It is also considered harmful to aquatic life with long-lasting effects.[17] Appropriate personal protective equipment should be used when handling this substance.
Conclusion and Recommendations
The conflicting information associated with CAS number 30489-44-2 presents a significant challenge for researchers. It is evident that this CAS number has been incorrectly assigned or cataloged in various databases, leading to potential confusion and erroneous experimental outcomes.
It is strongly recommended that any researcher or drug development professional encountering the CAS number 30489-44-2 take the following steps:
-
Assume Ambiguity: Do not assume the identity of the chemical based on the CAS number alone.
-
Request Analytical Data: When purchasing a compound listed under this CAS number, request a certificate of analysis (CoA) with detailed analytical data (e.g., NMR, MS, IR) from the supplier.
-
Verify Structure: Compare the provided analytical data with the known spectra and properties of both {2-Methylimidazo[1,2-a]pyridin-3-yl}methanol and 4-(4-chlorophenyl)-4-hydroxypiperidine to confirm the identity of the substance.
-
Use the Correct CAS Number: For work involving 4-(4-chlorophenyl)-4-hydroxypiperidine, it is advisable to use the more consistently correct CAS number 39512-49-7 in all documentation and publications.
By exercising due diligence, the scientific community can mitigate the risks associated with this ambiguity and ensure the integrity and reproducibility of their research.
References
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The Diverse Biological Landscape of 2-Methylimidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its unique structure, analogous to naturally occurring purines, allows it to interact readily with various biological macromolecules.[3] This versatile core is present in several commercially available drugs, including the sedative zolpidem and the anxiolytic alpidem, underscoring its therapeutic relevance.[1][4] This guide provides an in-depth exploration of the multifaceted biological activities of 2-methylimidazo[1,2-a]pyridine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, to assist researchers and drug development professionals in harnessing the potential of this privileged scaffold.
Part 1: Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 2-methylimidazo[1,2-a]pyridine have emerged as potent anticancer agents, frequently exerting their effects through the inhibition of critical survival kinases and signaling pathways that are often dysregulated in cancer.[5][6]
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism for the anticancer effects of these derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][7] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Specific derivatives have been designed as potent PI3K/mTOR dual inhibitors.[8] For instance, one compound demonstrated potent PI3Kα inhibition with an IC₅₀ of 2 nM and significantly induced apoptosis in breast cancer cells.[7] Another derivative, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PI3KCA inhibitor with an IC₅₀ of 0.67 µM.[7]
The inhibition of this pathway leads to downstream effects, including cell cycle arrest and apoptosis.[7] Treatment of melanoma and cervical cancer cells with a novel imidazo[1,2-a]pyridine derivative resulted in G2/M cell cycle arrest and a significant increase in intrinsic apoptosis.[7] This was associated with reduced levels of phosphorylated Akt and mTOR, and increased expression of cell cycle inhibitors p53 and p21.[7] Some derivatives also exhibit anti-angiogenic effects by inhibiting VEGF expression.[7]
Beyond the PI3K/Akt/mTOR axis, these compounds have been identified as inhibitors of other kinases, such as cyclin-dependent kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[6][7][9]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by derivatives.
Cytotoxic Activity Data
The cytotoxic potential of these derivatives has been evaluated against a range of human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Imidazo[1,2-a]pyridine-S-aryl | HepG2 (Liver) | IC₅₀ | - | [10] |
| Imidazo[1,2-a]pyridine-S-alkyl | HepG2 (Liver) | IC₅₀ | - | [10] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | IC₅₀ | 0.14 µM | [7] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | IC₅₀ | 0.21 µM | [7] |
| Imidazo[1,2-a]pyridine 6 | A375 (Melanoma) | IC₅₀ | 9.7 - 44.6 µM | [7] |
| Imidazo[1,2-a]pyridine 6 | HeLa (Cervical) | IC₅₀ | 9.7 - 44.6 µM | [7] |
| Compound I-11 | NCI-H358 (KRAS G12C) | Potent Inhibition | - | [11] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | IC₅₀ | 11-13 µM | [12] |
| IP-5 | HCC1937 (Breast) | IC₅₀ | 45 µM | [13] |
| IP-6 | HCC1937 (Breast) | IC₅₀ | 47.7 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A375, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the 2-methylimidazo[1,2-a]pyridine derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48 hours under the same conditions.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Anti-inflammatory Activity: Modulation of Inflammatory Signaling
Chronic inflammation is a key factor in the development of various diseases, including cancer.[14] Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[14][15]
Mechanism of Action: Suppression of NF-κB and STAT3 Pathways
A novel synthetic derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine), has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway.[14] NF-κB is a critical mediator that controls the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.[14]
Treatment with MIA in breast and ovarian cancer cell lines led to a reduction in the expression of COX-2 and iNOS, decreased nitrite production, and lowered levels of inflammatory cytokines. Mechanistically, MIA was found to increase the expression of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription. Furthermore, co-administration with curcumin was shown to potentiate these anti-inflammatory effects.[14] Some carboxylic acid derivatives of the scaffold have also been identified as preferential inhibitors of COX-2.[16]
Caption: Modulation of the NF-κB signaling pathway by derivatives.
Part 3: Antimicrobial Activity: A Broad Spectrum of Inhibition
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[17][18]
Structure-Activity Relationship (SAR) and Spectrum of Activity
The antimicrobial potency of these compounds is highly dependent on the substitution patterns on the core structure.[4] The synthesis of hybrid molecules, for instance by incorporating thiazole, pyrazole, or 1,2,3-triazole moieties, has been a successful strategy to enhance antibacterial and antifungal activity.[17]
Derivatives have shown activity against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[17][19] SAR studies have indicated that the nature of the substituent on the phenyl ring at the C-2 position and substitutions at the C-7 position significantly influence the inhibitory activity.[4]
Antimicrobial Activity Data
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Imidazopyridine-Thiazole Hybrids | Model Bacteria | Remarkable Activity | - | [20] |
| Triazole-containing derivatives (13b, 13j) | B. subtilis, S. aureus, P. aeruginosa | Significant Activity | - | [17] |
| Triazole-containing derivatives (13c, 13g) | C. albicans, A. fumigatus | Good Inhibition | - | [17] |
| Azo-based derivative (4e) | Gram-positive & Gram-negative | MIC | 0.5–1.0 mg/mL | [19] |
| Azo-based derivative (4e) | E. coli CTXM (Resistant) | MIC | 0.5–0.7 mg/mL | [19] |
| Azo-based derivative (4b, 4c) | E. coli | Biofilm Inhibition | 0.4 mg/mL | [19] |
| Schiff base/Chalcone conjugates | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC | 64-175 µg/mL | [18] |
Experimental Protocol: Agar Well Diffusion for Antibacterial Screening
This method provides a qualitative to semi-quantitative assessment of the antibacterial activity of a compound.
-
Prepare Inoculum: Culture the test bacteria (e.g., S. aureus, E. coli) in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Plate Preparation: Spread the standardized bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a positive control (standard antibiotic) and a negative control (solvent alone).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone diameter indicates greater antibacterial activity.
Part 4: Synthesis Strategies
The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several established methods. A common and efficient approach involves the condensation reaction between a 2-aminopyridine and an α-haloketone.[2][6]
Caption: General workflow for the synthesis of derivatives.
Protocol: General Synthesis of 2-Methyl-3-carboxy-imidazo[1,2-a]pyridine Derivatives
This protocol is adapted from a method for preparing anti-inflammatory carboxylic acid derivatives.[15]
-
Reactant Mixture: In a round-bottom flask, combine the appropriately substituted 2-aminopyridine (10 mmol) and ethyl 2-chloroacetoacetate (11 mmol).
-
Reaction: Add a suitable solvent (e.g., 20 mL of 96% ethanol) and reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Ester Intermediate: Upon completion, cool the reaction mixture. The resulting ethyl carboxylate product may precipitate. Filter the crude product and wash with cold ethanol.
-
Hydrolysis: Suspend the isolated ester intermediate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC), typically 2-4 hours.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 2N HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid product.
-
Final Purification: Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry. Recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the purified 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative.[15][21]
Conclusion and Future Directions
The 2-methylimidazo[1,2-a]pyridine scaffold represents a highly "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[4] Its derivatives have shown significant promise as anticancer agents by targeting key kinase pathways, as anti-inflammatory molecules through the modulation of NF-κB and STAT3 signaling, and as broad-spectrum antimicrobial compounds. The synthetic tractability of the core allows for extensive structural modifications, enabling fine-tuning of activity and optimization of pharmacokinetic properties. Future research should focus on exploring novel substitution patterns to enhance potency and selectivity, investigating combination therapies, and advancing the most promising leads through preclinical and clinical development to unlock their full therapeutic potential.
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The Multifaceted Mechanisms of Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic tractability and diverse pharmacological profile have established it as a critical starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the primary mechanisms of action through which imidazo[1,2-a]pyridine derivatives exert their therapeutic effects, offering insights for researchers and drug development professionals.
Section 1: Anticancer Activity - Targeting Key Survival Pathways
Imidazo[1,2-a]pyridines have emerged as potent anticancer agents, primarily by modulating critical signaling pathways involved in cell growth, proliferation, and survival.[3][4][5] A significant body of research highlights their ability to inhibit the PI3K/AKT/mTOR pathway, induce apoptosis, and trigger cell cycle arrest.[3][6]
Inhibition of the PI3K/AKT/mTOR Signaling Cascade
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3][7]
These compounds often act by competing with ATP at the binding site of PI3K, thereby preventing the phosphorylation and activation of its downstream effectors, AKT and mTOR.[3] This inhibition leads to a cascade of events, including the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21, ultimately culminating in reduced cancer cell proliferation.[3][6]
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol outlines the key steps to assess the impact of an imidazo[1,2-a]pyridine compound on the PI3K/AKT/mTOR signaling pathway in cancer cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) at a suitable density and allow them to adhere overnight.[3] Treat the cells with varying concentrations of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 24-48 hours).[3]
-
Protein Extraction: Lyse the treated and untreated (control) cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in subsequent steps.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for key pathway proteins, including phospho-AKT (p-AKT), total AKT, phospho-mTOR (p-mTOR), total mTOR, p53, and p21.[3] A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Detection: Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in the levels of p-AKT and p-mTOR, and an increase in p53 and p21 in treated cells compared to the control, would indicate inhibition of the pathway.[3]
Signaling Pathway Diagram: Imidazo[1,2-a]pyridine Inhibition of PI3K/AKT/mTOR
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine compounds.
Induction of Apoptosis and Cell Cycle Arrest
Beyond pathway inhibition, imidazo[1,2-a]pyridines can directly induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[3][8]
-
Apoptosis: Treatment with these compounds has been shown to increase the expression of pro-apoptotic proteins like Bax and active caspase-9, while decreasing anti-apoptotic proteins.[3] This shift in the balance of apoptosis-regulating proteins leads to the activation of the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that certain imidazo[1,2-a]pyridine derivatives can cause cell cycle arrest, often at the G2/M phase.[3] This prevents cancer cells from progressing through mitosis and further proliferating. The upregulation of p21, a cyclin-dependent kinase inhibitor, is a key molecular event in this process.[4][6]
Experimental Workflow: Assessing Apoptosis and Cell Cycle
Caption: Workflow for analyzing apoptosis and cell cycle distribution.
Section 2: Antitubercular Activity - Targeting Bacterial Respiration
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel antitubercular agents.[9][10] Imidazo[1,2-a]pyridines have shown significant promise in this area, with some compounds exhibiting potent activity against Mycobacterium tuberculosis (Mtb).[10][11]
A key mechanism of action for this class of compounds is the inhibition of the cytochrome bc1 complex (also known as QcrB), a crucial component of the electron transport chain in Mtb.[1][10][12] By targeting QcrB, these compounds disrupt the bacterium's ability to generate ATP, leading to cell death. This mode of action is distinct from many existing TB drugs, making imidazo[1,2-a]pyridines attractive candidates for combating drug-resistant infections.[9]
| Compound Class | Target | Effect | Significance |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (cytochrome bc1 complex) | Inhibition of electron transport and ATP synthesis | Potent activity against replicating, non-replicating, and drug-resistant Mtb strains.[10][13][14] |
Section 3: Neurological Applications - Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for drugs treating anxiety, insomnia, and epilepsy.[15][16] Several imidazo[1,2-a]pyridine derivatives, most notably zolpidem, act as positive allosteric modulators (PAMs) of GABA-A receptors.[15][17]
These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA.[18][19] This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability. The selectivity of different imidazo[1,2-a]pyridines for various GABA-A receptor subtypes (e.g., α1, α2, α3) influences their specific pharmacological profile, determining whether they are primarily sedative-hypnotic, anxiolytic, or anticonvulsant.[15]
Logical Relationship Diagram: GABA-A Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of drugs with diverse mechanisms of action. From the targeted inhibition of cancer cell signaling pathways and bacterial respiratory enzymes to the allosteric modulation of neuronal receptors, these compounds continue to be a rich source of therapeutic innovation. A thorough understanding of their molecular mechanisms is paramount for the rational design and optimization of next-generation imidazo[1,2-a]pyridine-based drugs.
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A Technical Guide to the Synthesis and Structure-Activity Relationship of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide focuses on a specific, highly versatile member of this family: (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol and its structural analogs. We will provide an in-depth exploration of the synthetic methodologies for this core structure and its derivatives, delve into the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this potent pharmacophore.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a nitrogen-containing fused heterocyclic scaffold that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and tunable electronic properties make it an ideal framework for interacting with a diverse range of biological targets. This has led to the development of numerous compounds with a wide spectrum of therapeutic applications, including anticancer, anti-tuberculosis, anti-inflammatory, and antiviral agents.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.
The parent compound of interest, this compound, possesses two key points for structural modification: the methyl group at the 2-position and the methanol group at the 3-position. By systematically altering these substituents, researchers can explore a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its analogs typically follows a convergent approach, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position.
Synthesis of the Core Scaffold: 2-Methylimidazo[1,2-a]pyridine
A common and efficient method for the synthesis of the 2-methylimidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and a 3-halobutan-2-one. This reaction, a variation of the classic Chichibabin reaction, proceeds via an initial N-alkylation followed by an intramolecular cyclization.
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An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Foreword: From a Novel Compound to Putative Mechanisms of Action
In the realm of contemporary drug discovery, the journey from a newly synthesized small molecule to a potential therapeutic agent is both complex and fraught with challenges. A critical, early-stage bottleneck is the identification of its biological targets. Understanding which proteins a compound interacts with is paramount to elucidating its mechanism of action, predicting potential off-target effects, and guiding lead optimization. This guide provides a comprehensive, technically-grounded walkthrough of modern in silico methodologies for predicting the biological targets of a novel compound, using (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a case study. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their research.
We will navigate through the logic of target identification, from broad, similarity-based approaches to more nuanced, structure-based techniques. The protocols described herein are designed to be self-validating systems, emphasizing not just the "how" but the critical "why" behind each step, ensuring scientific rigor and fostering a deeper understanding of the predictive models.
Introduction to the Query Molecule: this compound
Our subject molecule, this compound, is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core.[1][2] This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[3]
-
Chemical Structure:
For the purpose of this guide, we will assume that this compound is a novel compound with observed phenotypic effects in a cellular assay, but its direct molecular targets are unknown. This scenario is a common starting point for many target identification campaigns.
The In Silico Target Prediction Workflow: A Multi-pronged Approach
No single computational method is infallible. Therefore, a robust in silico target prediction strategy relies on the convergence of evidence from multiple, orthogonal approaches. Our workflow will be structured around two primary pillars: ligand-based methods and structure-based methods.
Caption: A multi-pronged workflow for in silico target prediction.
Ligand-Based Target Prediction: The Power of Similarity
Ligand-based methods operate on a simple, yet powerful principle: molecules with similar structures are likely to have similar biological activities.[5] These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown.
Methodology: 2D and 3D Similarity Searching with SwissTargetPrediction
SwissTargetPrediction is a highly regarded web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[6][7][8]
Protocol: Target Prediction using SwissTargetPrediction
-
Input Molecule:
-
Execution:
-
The server will compute 2D and 3D similarity scores between the query molecule and a database of over 280,000 known bioactive compounds.[9]
-
-
Results Interpretation:
-
The output will be a list of predicted targets, ranked by a probability score. This score is based on the similarity of the query molecule to known ligands for each target.
-
Pay close attention to the "Known Ligands" section for each predicted target. This allows for a visual inspection of the structural similarities that led to the prediction.
-
Causality and Trustworthiness:
The underlying assumption is that if our query molecule is structurally similar to known ligands of a particular protein, it is likely to bind to that same protein. The trustworthiness of this prediction is enhanced by considering both 2D (topological) and 3D (shape) similarity. A high probability score, supported by strong structural resemblance to multiple known ligands, increases confidence in the prediction.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models establish a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[10][11] If a series of analogues of this compound with varying activity levels are available, a QSAR model can be built to predict the activity of new compounds and identify key structural features for target interaction.[12][13]
Conceptual Workflow for QSAR:
-
Data Collection: Gather a dataset of molecules with known biological activity against a specific target.[12]
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties.[12]
-
Model Building: Use statistical methods or machine learning to build a model that correlates the descriptors with biological activity.[14]
-
Model Validation: Validate the model using an external test set of compounds to ensure its predictive power.[14]
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A Technical Guide to the Preliminary Cytotoxicity Screening of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, a specific analogue of this class, warrants systematic evaluation for its potential as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of this compound. We move beyond simple protocols to explain the causal logic behind experimental design, from rational cell line selection to a multi-assay cascade for robust data generation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the compound's interaction with cancer cells, thereby enabling data-driven decisions for further development.
Introduction: The Rationale for Cytotoxicity Profiling
In early-stage drug discovery, establishing the cytotoxic potential of a novel chemical entity (NCE) is a critical gateway.[5][6] This initial screening serves two primary purposes: 1) for oncology applications, it identifies the concentration range at which the compound elicits a desired anti-proliferative or cell-killing effect; and 2) for all therapeutic areas, it provides an early safety assessment, flagging potential for off-target toxicity. In vitro assays are the workhorse for this stage due to their rapidity, cost-effectiveness, and high-throughput capabilities, which allow for the efficient screening of numerous compounds and conditions while reducing the reliance on animal testing.[6][7]
The subject of this guide, this compound (CAS: 30489-44-2), belongs to the imidazo[1,2-a]pyridine family.[8] This class is of significant interest due to the demonstrated ability of its derivatives to inhibit cancer cell proliferation through mechanisms such as the inhibition of survival kinases like the AKT/mTOR pathway.[1] Therefore, a structured cytotoxicity assessment is the logical first step in characterizing its biological activity.
The Screening Cascade: A Multi-Faceted Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. A robust preliminary screen relies on a cascade of orthogonal assays that measure different biological endpoints. This approach minimizes the risk of false positives or negatives that can arise from compound interference with a specific assay's chemistry and provides a more holistic view of the cellular response.
Our proposed workflow is designed to first establish a general effect on cell viability and then to probe the primary mechanism of cell death.
Caption: A logical workflow for preliminary cytotoxicity screening.
Strategic Selection of Cell Lines
The choice of cell line is paramount and directly influences the relevance of the results.[9] A common error is to test a compound on a single, arbitrarily chosen cell line. A more robust strategy involves a small, diverse panel.
Rationale for Selection:
-
Tissue of Origin: Select cell lines from different cancer types to identify potential tissue-specific sensitivity. For imidazo[1,2-a]pyridines, which have shown activity against lung and liver cancers, cell lines like A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) are logical choices.[2][10][11]
-
Inclusion of a "Normal" Cell Line: To assess selectivity, it is advisable to include a non-cancerous cell line, such as NIH/3T3 (mouse embryonic fibroblasts) or hTERT-immortalized fibroblasts.[12][13] A compound that is highly toxic to both cancer and normal cells may have a narrow therapeutic window.
-
Growth Characteristics: Choose well-characterized cell lines with reproducible growth rates and morphologies that are amenable to the chosen assay formats.[13]
Recommended Starting Panel:
| Cell Line | Type | Rationale |
|---|---|---|
| A549 | Human Lung Carcinoma | Representative of a common solid tumor; known sensitivity to some imidazopyridines.[10] |
| HepG2 | Human Liver Carcinoma | Represents another major cancer type and is relevant for assessing potential hepatotoxicity.[10][12] |
| MCF-7 | Human Breast Carcinoma | A well-characterized, estrogen receptor-positive cell line used widely in cancer research.[12][14] |
| NIH/3T3 | Mouse Embryonic Fibroblast | A standard, non-cancerous cell line to serve as a control for general cytotoxicity.[12] |
Tier 1: Primary Viability Assessment via MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[15]
Principle of Expertise: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[18]
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality: Optimal seeding density ensures cells are in the logarithmic growth phase during treatment, preventing artifacts from overconfluence or insufficient cell numbers.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A typical range for initial screening is a semi-log dilution series from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Controls (Essential for a Self-Validating System):
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO). This represents 100% viability.
-
Media Control (Blank): Wells containing only culture medium, used for background subtraction.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Staurosporine) to ensure the assay system can detect cell death.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[1]
-
-
Assay Execution:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16][17]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18]
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., cell-culture grade DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[19]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
-
Data Acquisition:
-
Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Tier 2: Confirmatory and Mechanistic Assays
If the MTT assay indicates dose-dependent cytotoxicity, the next step is to confirm this effect with an assay based on a different principle and to begin investigating the mechanism of cell death.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20][21]
Principle of Expertise: LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[22] The assay uses an enzymatic reaction where the released LDH converts lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released.[22] This assay is an excellent orthogonal confirmation for MTT results, as it measures membrane integrity rather than metabolic activity.[23]
Mode of Cell Death: Apoptosis vs. Necrosis Assay
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) provides critical mechanistic insight.[24][25] The most common method is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry or fluorescence microscopy.[25][26]
Principle of Expertise:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[27]
-
Propidium Iodide (PI) / 7-AAD: These are fluorescent intercalating agents that are impermeant to live and early apoptotic cells with intact membranes. They can only enter and stain the DNA of necrotic or late-stage apoptotic cells where membrane integrity is compromised.[24][25]
This dual staining allows for the differentiation of four cell populations:
Caption: Cellular states as defined by Annexin V and PI staining.
Data Analysis and Interpretation
Data Normalization and IC₅₀ Calculation
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[28][29][30] It is the most common metric for quantifying a compound's potency in cytotoxicity assays.
Step-by-Step Analysis:
-
Background Subtraction: Subtract the average absorbance of the media control (blank) wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC₅₀ Determination: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value. Software such as GraphPad Prism or even Excel with add-ins can perform this analysis.[31][32]
Example Data Presentation:
| Concentration (µM) | Mean Abs (570nm) | Std. Dev. | % Viability |
| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |
| 0.1 | 1.211 | 0.079 | 96.6% |
| 1 | 1.053 | 0.066 | 84.0% |
| 10 | 0.640 | 0.051 | 51.0% |
| 50 | 0.213 | 0.025 | 17.0% |
| 100 | 0.118 | 0.019 | 9.4% |
From this data, the IC₅₀ would be calculated to be approximately 10 µM.
Integrated Interpretation
By combining the results from the assay cascade, a more nuanced picture emerges:
-
Potent MTT reduction, low LDH release, high Annexin V+/PI- population: Suggests the compound induces apoptosis with minimal membrane disruption at the tested time point. This is often a desirable profile for anticancer agents.
-
Potent MTT reduction, high LDH release, high Annexin V+/PI+ or PI+ population: Indicates a necrotic or late-stage apoptotic mechanism, where cell membrane integrity is significantly compromised.
-
Discrepancy (e.g., low MTT signal but low LDH release): Could indicate that the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), or that it directly interferes with mitochondrial enzymes without causing cell lysis. Further investigation would be required.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the preliminary cytotoxicity screening of this compound. By employing an orthogonal assay cascade—starting with a metabolic viability screen (MTT), followed by a membrane integrity assay (LDH), and a mechanistic apoptosis/necrosis assay (Annexin V/PI)—researchers can generate reliable and interpretable data. The determination of an IC₅₀ value across a panel of cancer and normal cell lines provides a quantitative measure of potency and selectivity.
Positive results from this preliminary screen—specifically, potent and selective cytotoxicity towards cancer cell lines via an apoptotic mechanism—would provide a strong rationale for advancing the compound to more complex studies, including:
-
Investigation of specific molecular targets (e.g., AKT/mTOR pathway analysis via Western Blot).[1]
-
Cell cycle analysis to determine if the compound induces arrest at a specific phase.[1]
-
Screening against a larger panel of cell lines (e.g., the NCI-60 panel).[33]
-
Evaluation in 3D culture models (spheroids, organoids) that better mimic in vivo tumor microenvironments.[34]
This structured approach ensures that foundational data is of high quality, enabling confident decision-making in the long and complex journey of drug discovery and development.
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An In-depth Technical Guide to the Solubility of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol for Pharmaceutical Development
Introduction: The Critical Role of Solubility in Drug Discovery
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry, forming the core of numerous biologically active agents, including the well-known hypnotic agent, zolpidem.[1][2] The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle.[3][] Low solubility can severely limit a drug's bioavailability, leading to unpredictable therapeutic outcomes and increased development costs.[3][5] Therefore, a comprehensive understanding and empirical determination of the solubility of this compound in various solvents is a cornerstone for its successful formulation and development.
This guide provides a detailed technical overview of the principles and methodologies for determining the solubility of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of this compound, featuring a fused bicyclic aromatic system, a methyl group, and a hydroxymethyl group, suggests a molecule with moderate polarity. The imidazo[1,2-a]pyridine core itself is relatively hydrophobic, while the hydroxymethyl group introduces a potential for hydrogen bonding, which can influence its solubility in protic solvents.[6][7]
-
In Aqueous Media: The parent imidazo[1,2-a]pyridine scaffold generally exhibits poor water solubility due to its hydrophobic nature.[6] While the hydroxymethyl group on the target molecule will enhance aqueous solubility compared to the unsubstituted parent, it is anticipated to remain poorly soluble in water. The nitrogen atoms in the ring system can be protonated at low pH, which would increase solubility in acidic solutions.[6]
-
In Organic Solvents: It is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the hydroxymethyl group.[7] Solubility in less polar solvents like dichloromethane and chloroform is also anticipated to be significant.[8][9]
A thorough understanding of the pH-dependent solubility is crucial, as it dictates the behavior of the compound in the physiological environment of the gastrointestinal tract.[10]
Methodologies for Solubility Determination
The selection of an appropriate method for solubility determination depends on the physicochemical properties of the compound and the desired accuracy. For regulatory submissions and in-depth formulation development, the shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[11]
The Shake-Flask Method: A Detailed Protocol
The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation.[12] The subsequent analysis of the clear, saturated solution provides the solubility value.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[10]
-
Select a range of organic solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that undissolved material is clearly visible at the end of the experiment.[11]
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C for standard solubility or 37 °C for physiological relevance).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][12]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the samples or filter the supernatant through a syringe filter (e.g., 0.22 µm).[5]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the saturated sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the sample aliquots.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Solubility of this compound in Various Solvents at 25°C (Hypothetical Data)
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.0) | 10.2 | Data to be determined | Data to be determined |
| 0.1 M HCl (pH 1.2) | - | Data to be determined | Data to be determined |
| Phosphate Buffer (pH 6.8) | - | Data to be determined | Data to be determined |
| Ethanol | 5.2 | Data to be determined | Data to be determined |
| Methanol | 6.6 | Data to be determined | Data to be determined |
| Acetone | 5.1 | Data to be determined | Data to be determined |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined |
Interpreting the Results:
The data in Table 1 will provide a quantitative measure of the solubility of this compound in different media. This information is critical for:
-
Pre-formulation studies: Selecting appropriate solvents for formulation development.[13]
-
Biopharmaceutical classification: Determining if the compound is a high or low solubility drug according to the Biopharmaceutics Classification System (BCS).[10]
-
Predicting in vivo performance: Understanding how the drug will behave in the gastrointestinal tract.
Advanced Considerations: Potentiometric Titration for pKa and Solubility Determination
For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility.[14][15] This method involves titrating a solution of the compound with an acid or base and monitoring the pH changes.[16]
Logical Framework for Potentiometric Titration
Caption: Logical flow for pKa and solubility determination via potentiometric titration.
Conclusion
A thorough characterization of the solubility of this compound is a non-negotiable step in its development as a potential therapeutic agent. The shake-flask method provides the most reliable data for thermodynamic equilibrium solubility, which is essential for formulation design and regulatory purposes. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents and aqueous buffers, researchers can gain the necessary insights to overcome potential biopharmaceutical challenges and pave the way for successful clinical development.
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Foundational research on imidazo[1,2-a]pyridine scaffold bioactivity
An In-Depth Technical Guide to the Foundational Bioactivity of the Imidazo[1,2-a]pyridine Scaffold
Authored by: A Senior Application Scientist
Foreword: The Enduring Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. This nitrogen-bridged heterocyclic system is not only a cornerstone in numerous marketed drugs but also a fertile ground for the discovery of novel therapeutic agents.[1][2][3][4] Its structural rigidity, coupled with the potential for diverse functionalization, allows for the fine-tuning of steric and electronic properties, making it a versatile template for drug design. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational research into the bioactivity of the imidazo[1,2-a]pyridine scaffold, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential.
Architecting the Core: Synthetic Strategies for Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine ring system is a well-established area of organic synthesis, with numerous methodologies developed to afford a wide range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One of the most classical and versatile methods is the Tschitschibabin reaction , first reported in 1925, which involves the condensation of a 2-aminopyridine with an α-haloketone.[5] This reaction typically proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration. Modern iterations of this reaction have been optimized to proceed under milder conditions, often with the aid of a base like sodium bicarbonate to improve yields.[5] A significant advancement is the development of catalyst-free and solvent-free conditions, for instance, by reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C, offering a greener and more efficient approach.[5]
Beyond the Tschitschibabin approach, multicomponent reactions have gained prominence for their efficiency in generating molecular diversity. A notable example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.[5] This method provides a direct route to a broad spectrum of imidazo[1,2-a]pyridine compounds.[5] Other innovative strategies include copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines and ultrasound-assisted C-H functionalization of ketones.[6]
The following diagram illustrates a generalized synthetic workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Generalized workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
A Spectrum of Biological Acumen: The Diverse Bioactivities of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a chameleon in the biological realm, exhibiting a vast array of pharmacological activities.[1][3][4] This versatility stems from its ability to be decorated with various functional groups, allowing for precise interactions with a multitude of biological targets.
Anticancer Prowess
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, demonstrating efficacy against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[7] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]
A significant target for many imidazo[1,2-a]pyridine-based compounds is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in human tumors.[7][8][9] By inhibiting components of this pathway, these compounds can induce cell cycle arrest and apoptosis.[8] For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, leading to the upregulation of tumor suppressors like p53 and p21, and an increase in pro-apoptotic proteins such as Bax and active caspase-9.[8][10] Other anticancer mechanisms include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R).[7][11][12]
The following diagram depicts the inhibitory action of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
| Compound Class | Target Cancer Cell Line | Reported IC50 | Mechanism of Action | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | A549 (Lung) | 2.8 ± 0.02 µM | Tubulin polymerization inhibition | [12] |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | - | 0.67 µM | PIK3CA inhibition | [8] |
| Imidazo[1,2-a]pyridine derivative | HeLa (Cervical), A375 (Melanoma) | 0.21 µM, 0.14 µM | PI3K/mTOR pathway inhibition | [8] |
| 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23) | HeLa (Cervical) | 15.32 µM | p53/Bax mitochondrial apoptotic pathway | [10] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[13][14] The imidazo[1,2-a]pyridine scaffold has proven to be a highly promising framework in this regard, with several derivatives exhibiting potent activity against various Mtb strains.[13][14][15][16][17]
A key target for some of the most potent imidazo[1,2-a]pyridine-based antitubercular compounds is QcrB, a subunit of the electron transport ubiquinol cytochrome c reductase.[18] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of cellular ATP and ultimately bacterial death. Some derivatives have shown impressive minimum inhibitory concentrations (MICs) in the range of 0.03 to 5 µM against a panel of Mtb strains.[18] For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent potency against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[14][15]
| Compound Series | Target | MIC Range | Reference |
| Imidazo[1,2-a]pyridines (IPs) | Mtb QcrB | 0.03 to 5 µM | [18] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Mtb | MIC90 ≤1 µM | [14][15] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Mtb | MIC90: 0.069–0.174 μM | [14] |
Antimicrobial and Antiviral Landscape
Beyond tuberculosis, imidazo[1,2-a]pyridines have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[19][20] Their antibacterial effects can be attributed to mechanisms such as the inhibition of DNA gyrase and cell wall synthesis.[19][20]
In the antiviral arena, these compounds have shown significant promise, particularly against herpesviruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[21][22] Certain derivatives bearing a thioether side chain at the 3-position have exhibited high activity against HCMV with a favorable therapeutic index.[21] Structure-activity relationship studies have indicated that hydrophobicity is a key determinant of antiviral activity in some series of these compounds.[23]
| Bioactivity | Target Organism/Virus | Key Findings | Reference |
| Antibacterial | E. coli, S. aureus | Phenylimidazo[1,2-a]pyridine-chromene derivatives showed potent inhibition of DNA gyrase. | [19] |
| Antiviral | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | Thioether derivatives at the 3-position showed high activity. | [21][22] |
| Antiviral | Herpes Simplex Viruses | 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines showed potent activity. | [24] |
Neuroprotection and Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine scaffold is also prevalent in compounds targeting the central nervous system. A notable application is in the development of imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease.[25][26][27][28] For instance, [¹²⁵I]IMPY, a radioiodinated derivative, has shown excellent in vitro binding to Aβ plaques and favorable in vivo biodistribution, making it a valuable tool for Alzheimer's research and potential diagnostics.[25][28]
Furthermore, derivatives of this scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[29] Inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of imidazo[1,2-a]pyridines allow for their development as multi-target-directed ligands for neurodegenerative diseases.[30]
Decoding the Blueprint: Structure-Activity Relationship (SAR) Studies
The biological activity of imidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. SAR studies are therefore crucial for optimizing potency, selectivity, and pharmacokinetic properties.
For instance, in the context of antitubercular agents, it has been observed that for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, bulky and more lipophilic biaryl ethers lead to nanomolar potency.[17] In the development of antiviral agents, the substitution pattern on the phenyl ring and the nature of the side chain at the 3-position significantly influence activity against herpesviruses.[22] For ligands targeting β-amyloid plaques, the presence of a dimethylaminophenyl group is a critical structural component for high binding affinity.[25]
The following diagram illustrates the key positions on the imidazo[1,2-a]pyridine scaffold where substitutions can modulate bioactivity.
Caption: Key substitution points on the imidazo[1,2-a]pyridine scaffold for SAR studies. (Note: A proper chemical structure image would be used in a real implementation).
In the Laboratory: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key assays frequently employed in the evaluation of imidazo[1,2-a]pyridine bioactivity.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
Principle: The Alamar Blue assay uses a redox indicator to measure the metabolic activity of bacterial cells. Actively growing mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The extent of this conversion is proportional to the number of viable bacteria.
Protocol:
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well microplate.
-
Inoculation: Add the Mtb culture, diluted to a specific optical density, to each well containing the test compounds. Include a drug-free control and a positive control (e.g., isoniazid).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well.
-
Second Incubation: Incubate the plates for another 24 hours.
-
Visual and Spectrophotometric Reading: A color change from blue to pink indicates bacterial growth. Read the fluorescence or absorbance to quantify the bacterial viability.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion and Future Horizons
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with a rich history of producing clinically relevant drugs and a vibrant ongoing discovery pipeline. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent structural features provide a robust platform for interacting with a wide range of biological targets. The foundational research highlighted in this guide underscores the immense therapeutic potential of this scaffold in oncology, infectious diseases, and neurodegenerative disorders.
Future research will likely focus on several key areas:
-
Target Deconvolution: For many active compounds, the precise molecular targets remain to be fully elucidated. Advanced chemical biology and proteomic approaches will be instrumental in identifying these targets.
-
Rational Design and SAR Expansion: The use of computational modeling and structure-based drug design will continue to refine the SAR, leading to the development of more potent and selective inhibitors.
-
Novel Therapeutic Applications: The exploration of imidazo[1,2-a]pyridines in emerging therapeutic areas, such as immunomodulation and metabolic diseases, holds significant promise.
-
Drug Delivery and Formulation: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds through advanced formulation and drug delivery strategies will be crucial for clinical translation.
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- RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
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Topic: Exploring the Chemical Space of C-3 Functionalized Imidazo[1,2-a]pyridines
An In-Depth Technical Guide
Foreword: The Privileged Scaffold and the C-3 Frontier
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including the well-known anxiolytics and hypnotics zolpidem, alpidem, and saripidem.[1][2][3][4][5] This scaffold's value lies not only in its biological relevance but also in its synthetic tractability. Among its positions, the C-3 carbon stands out as a critical nexus for molecular diversification. Due to the electron-rich nature of the imidazole ring, the C-3 position is highly nucleophilic, making it a prime target for functionalization.[1][6]
This guide provides a comprehensive exploration of the chemical space accessible through C-3 functionalization of the imidazo[1,2-a]pyridine core. We will move beyond simple catalogs of reactions to delve into the strategic and mechanistic considerations that drive the synthesis of novel analogues. Our focus will be on robust, scalable, and diverse methodologies that empower researchers to rapidly generate compound libraries for drug discovery and materials science applications.
Part I: Foundational Synthesis of the Imidazo[1,2-a]pyridine Core
Before one can functionalize the C-3 position, the core scaffold must be constructed. While classical methods like the Tschitschibabin condensation of 2-aminopyridines with α-haloketones are historically significant, modern drug discovery demands greater efficiency and diversity.[7] Multicomponent Reactions (MCRs) have emerged as the superior strategy, offering atom economy, operational simplicity, and the ability to generate complex products in a single step.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: The Gateway to C-3 Amines
The Groebke-Blackburn-Bienaymé Reaction (GBBR) is arguably the most powerful method for accessing 3-aminoimidazo[1,2-a]pyridine derivatives, which are versatile intermediates for further C-3 elaboration.[8][9][10] This one-pot, three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acid catalysis.[10][11]
The causality behind this reaction's success is the sequential formation of reactive intermediates. The 2-aminopyridine and aldehyde first condense to form a Schiff base (or the corresponding iminium ion under acidic conditions). The nucleophilic isocyanide then undergoes an α-addition to the iminium carbon, forming a nitrilium ion intermediate. A subsequent intramolecular [4+1] cycloaddition, where the endocyclic pyridine nitrogen attacks the nitrilium ion, followed by tautomerization, yields the final aromatic product. This elegant cascade avoids the isolation of unstable intermediates and drives the reaction towards a single, highly functionalized product.
Part III: Biological Significance of C-3 Functionalization
The strategic modification of the C-3 position profoundly impacts the biological activity of the imidazo[1,2-a]pyridine scaffold. By appending different functional groups, researchers can fine-tune the molecule's interaction with specific biological targets, leading to a broad spectrum of pharmacological effects. [12][13][14]
| C-3 Substituent Type | Example Biological Activities | Key Insights & Rationale |
|---|---|---|
| Aryl / Heteroaryl | Anticancer, Antiviral, Anti-inflammatory [10][15] | Introduces π-stacking interactions, allows for vectoral expansion into protein binding pockets, and can modulate metabolic stability. |
| Substituted Amines | Anticancer (especially against colon and melanoma cell lines) [10] | Provides key hydrogen bond donor/acceptor sites for target engagement. The GBB reaction makes this class highly accessible. |
| Alkyl Chains with Heteroatoms | Antiulcer (cytoprotective) [16] | Can enhance solubility and provide flexible linkers to engage with different regions of a binding site. |
| Indolylmethyl | Potent Antiproliferative (Anticancer) [17][18]| Combines two privileged scaffolds, often leading to synergistic effects and novel mechanisms of action. |
For instance, studies have shown that 3-aminoimidazo[1,2-a]pyridines bearing a para-chlorophenyl group at C-3 and a nitro-substituted phenyl ring at C-2 exhibit potent and selective inhibitory activity against the HT-29 colon cancer cell line. [10][19]This highlights the critical interplay between substituents at different positions, where C-3 modifications are essential for directing the molecule's therapeutic profile.
Part IV: Validated Experimental Protocols
The trustworthiness of a synthetic method is established through detailed, reproducible protocols. Below are representative, step-by-step procedures for key transformations discussed in this guide.
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
-
Objective: Synthesis of N-cyclohexyl-2-(furan-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-amine.
-
Rationale: This protocol demonstrates the power of MCRs to rapidly build a C-3 amino-substituted core, a key entry point for further diversification. The use of ultrasound aligns with green chemistry principles. [8]* Materials: 2-Amino-5-chloropyridine, Furfural, Cyclohexyl isocyanide, Water (solvent).
-
Procedure:
-
To a 10 mL vial, add 2-amino-5-chloropyridine (1.0 mmol, 128.5 mg).
-
Add deionized water (2.0 mL) as the solvent.
-
Add furfural (1.2 mmol, 115.3 mg, 1.2 equiv).
-
Add cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 1.0 equiv).
-
Seal the vial and place it in an ultrasonic bath.
-
Irradiate the mixture at 40 kHz at room temperature for 60 minutes.
-
Upon completion (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
-
Self-Validation/Characterization: The expected product is an oil with an 86% yield. [8]Characterization should match reported data: HRMS (ESI-TOF) m/z calculated for C₁₈H₁₉ClN₃O⁺ [M+H]⁺, found value should be within 5 ppm of the theoretical mass. [8]
Protocol 2: Copper(I)-Catalyzed Direct C-3 Arylation
-
Objective: Synthesis of 3-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine.
-
Rationale: This protocol exemplifies a robust and widely applicable method for C-C bond formation at the C-3 position using an inexpensive copper catalyst. [20]* Materials: 2-methylimidazo[1,2-a]pyridine, 1-iodo-4-methoxybenzene, Copper(I) iodide (CuI), 1,10-phenanthroline, Potassium tert-butoxide (t-BuOK), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuI (0.05 mmol, 9.5 mg, 5 mol%).
-
Add 1,10-phenanthroline (0.10 mmol, 18.0 mg, 10 mol%).
-
Add 2-methylimidazo[1,2-a]pyridine (1.0 mmol, 132.2 mg).
-
Add potassium tert-butoxide (2.5 mmol, 280.5 mg, 2.5 equiv).
-
Seal the tube, then add 1-iodo-4-methoxybenzene (1.5 mmol, 351.0 mg, 1.5 equiv) followed by anhydrous DMF (2.0 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 140 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired product.
-
-
Self-Validation/Characterization: The reaction should yield the product as a solid. [20]Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and HRMS, which should be consistent with the expected structure and literature values.
Conclusion and Future Outlook
The chemical space of C-3 functionalized imidazo[1,2-a]pyridines is vast and rich with therapeutic potential. Modern synthetic methodologies, particularly multicomponent reactions and direct C-H functionalization, have revolutionized our ability to access this space with unprecedented efficiency and precision. The shift towards greener, more sustainable methods like visible-light photoredox catalysis will continue to open new avenues for novel transformations under mild conditions. [15]As our understanding of structure-activity relationships deepens, the continued exploration of C-3 functionalization will undoubtedly yield the next generation of innovative drugs and advanced materials built upon this remarkable heterocyclic core.
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- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.
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- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
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- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization.
- C3‐Functionalization of Imidazo[1,2‐a]pyridines.
- Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
- Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzoi[2][11]midazo[1,2-a]pyrrolo[3,4-c]pyridines.
- Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts.
- ChemInform Abstract: Ligand-Free, Copper-Catalyzed Ullmann-Type C—N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling.
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
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An In-Depth Technical Guide to the Initial Investigation of Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals embarking on the exploration of the imidazo[1,2-a]pyridine scaffold for the development of targeted covalent inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights grounded in practical application.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Modality
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve high-affinity interactions with a multitude of biological targets. This scaffold is present in several marketed drugs, demonstrating its favorable pharmacokinetic and toxicological properties.[2][3] Concurrently, the field of targeted covalent inhibition has undergone a renaissance.[4] By forming a stable, covalent bond with a specific nucleophilic residue on a target protein, these inhibitors can achieve prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable to non-covalent binders.[4]
The strategic fusion of the imidazo[1,2-a]pyridine scaffold with an electrophilic "warhead" presents a compelling strategy for developing novel therapeutics. A notable success in this area is the development of imidazo[1,2-a]pyridine-based covalent inhibitors targeting the G12C mutant of KRAS, a key oncogenic driver.[5][6] This guide will use this and other examples to illustrate the key steps and considerations in the initial investigation of this promising class of compounds.
The Strategic Blueprint: An Integrated Workflow for Covalent Inhibitor Discovery
A successful investigation into novel covalent inhibitors requires a multi-faceted approach that integrates chemical synthesis with rigorous biochemical and cellular characterization. The following workflow provides a logical progression from initial design to cellular validation.
Caption: A comprehensive workflow for the investigation of imidazo[1,2-a]pyridine-based covalent inhibitors.
Part 1: Design and Synthesis of Covalent Imidazo[1,2-a]pyridine Derivatives
The rational design of a targeted covalent inhibitor begins with the careful selection of the core scaffold, the electrophilic warhead, and the linking moiety that connects them.
The Imidazo[1,2-a]pyridine Core: A Foundation for Potency and Selectivity
The advantages of the imidazo[1,2-a]pyridine scaffold include:
-
Synthetic Tractability: A wide variety of synthetic methods are available for its construction and functionalization, allowing for systematic exploration of structure-activity relationships (SAR).[7]
-
Favorable Physicochemical Properties: This scaffold often imparts good cell permeability and metabolic stability.
-
Proven Bioactivity: Its presence in numerous bioactive compounds provides a strong starting point for drug design.[1][2][3]
The Electrophilic Warhead: The Key to Covalency
The choice of the electrophilic warhead is critical and must be tailored to the target residue (most commonly cysteine). The reactivity of the warhead must be finely tuned to be reactive enough to form a bond with the target but not so reactive as to cause widespread off-target modifications.[4][8]
| Warhead Type | Target Residue | Reactivity | Notes |
| Acrylamide | Cysteine | Tunable | Widely used, reactivity can be modulated by substituents. |
| Cyano-acrylamide | Cysteine | Reversible | Offers a safety advantage by allowing for dissociation.[8] |
| Vinyl Sulfonamide | Cysteine | Tunable | Another common Michael acceptor. |
| Propargylamide | Cysteine | Tunable | Forms a stable thioether linkage. |
Synthesis Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction
A powerful and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[9][10] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse and complex scaffolds.[9][10]
Caption: Schematic of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
Experimental Protocol: General Procedure for GBB Reaction [9][10]
-
Reaction Setup: To a microwave vial, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.2 equiv), the isocyanide (1.2 equiv), and a Lewis acid catalyst such as Yb(OTf)₃ or Sc(OTf)₃ (0.1 equiv).
-
Solvent Addition: Add a suitable solvent mixture, such as DCM/MeOH (3:1).
-
Reaction Conditions: Seal the vial and heat under microwave irradiation at 100-120 °C for 30-60 minutes.
-
Expertise & Experience: Microwave heating significantly accelerates the reaction compared to conventional heating. The choice of Lewis acid can influence the reaction yield and should be optimized for each substrate combination.
-
-
Workup and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
-
Warhead Installation: The electrophilic warhead can be incorporated either through the aldehyde or isocyanide component or installed in a subsequent synthetic step. For example, an acrylic acid moiety can be coupled to an amine handle on the imidazo[1,2-a]pyridine core using standard amide coupling reagents (e.g., HATU, HOBt).
Part 2: Biochemical Characterization - Confirming Covalent Engagement
Once the candidate inhibitors are synthesized, the next crucial step is to confirm covalent bond formation with the target protein and to quantify the efficiency of this interaction.
Intact Protein Mass Spectrometry: The First Proof of Covalency
Intact protein mass spectrometry (MS) is a rapid and direct method to verify that a covalent adduct has formed.[11][12] The principle is straightforward: a mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) will be observed upon incubation with the target protein.[11][12]
Experimental Protocol: Intact Protein MS Analysis [13][14]
-
Incubation: Incubate the purified target protein (typically 1-5 µM) with the inhibitor (5-10 fold molar excess) in an MS-compatible buffer (e.g., ammonium acetate or HEPES) for a defined period (e.g., 1-4 hours) at room temperature. Include a DMSO vehicle control.
-
Desalting: Quench the reaction and remove excess unbound inhibitor using a desalting column (e.g., a C4 ZipTip) or rapid size-exclusion chromatography.
-
LC-MS Analysis: Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the protein. Compare the mass of the inhibitor-treated sample to the DMSO control. The observation of a new peak with the expected mass shift confirms covalent adduct formation.
-
Trustworthiness: The high resolution of modern mass spectrometers allows for unambiguous confirmation of the mass addition, providing a self-validating system for covalent modification.
-
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein + DMSO | 50,000 | 50,000.5 | - | Unmodified Protein |
| Protein + Inhibitor | 50,450 | 50,450.8 | +450.3 | 1:1 Covalent Adduct |
Enzyme Kinetics: Quantifying Inhibitor Potency (kinact/KI)
For covalent inhibitors targeting enzymes, the standard metric of potency is not the IC₅₀ value, but the second-order rate constant kinact/KI.[15][16] This value represents the efficiency of covalent modification and is determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.
Caption: Two-step mechanism of irreversible covalent inhibition.
Experimental Protocol: Determination of kinact and KI [15][17]
-
Assay Setup: Prepare a series of reactions containing the enzyme, its substrate, and varying concentrations of the covalent inhibitor.
-
Progress Curves: Initiate the reactions by adding the enzyme (do not pre-incubate with the inhibitor) and monitor product formation over time using a continuous assay (e.g., fluorescence or absorbance). This will generate a set of progress curves.
-
Determine kobs: For each inhibitor concentration, fit the corresponding progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs).
-
Expertise & Experience: It is critical that the substrate concentration is kept constant across all experiments and ideally at or below its Km value to ensure accurate determination of KI.
-
-
Plot kobs vs. [Inhibitor]: Plot the calculated kobs values against the inhibitor concentration.
-
Data Fitting: Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors:
LC-MS/MS Peptide Mapping: Pinpointing the Binding Site
While intact protein MS confirms if a covalent bond forms, LC-MS/MS-based peptide mapping reveals where it forms.[19][20] This technique provides definitive evidence of target engagement at a specific amino acid residue.
Experimental Protocol: Peptide Mapping [19][21]
-
Adduct Formation and Denaturation: Incubate the target protein with the inhibitor as described for intact protein MS. Denature the protein (e.g., with urea) and reduce and alkylate the cysteine residues that are not bound to the inhibitor (e.g., with DTT and iodoacetamide).
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence. The peptide containing the covalent modification will have a mass shift corresponding to the inhibitor. The MS/MS fragmentation pattern of this peptide will identify the specific modified amino acid.
-
Trustworthiness: This bottom-up proteomics approach provides high-confidence identification of the modification site, confirming the intended mechanism of action.
-
Part 3: Cellular Evaluation - Assessing On-Target Activity
Demonstrating covalent modification of a purified protein is a critical first step, but it is essential to confirm that the inhibitor can engage its target in the complex environment of a living cell.
Cellular Target Engagement Assays
Several methods can be used to measure target engagement in cells.[22][23][24] A common approach is a competitive displacement assay using a probe.[25][26]
Experimental Protocol: Probe-Based Cellular Target Engagement [25][26]
-
Cell Treatment: Treat cells with varying concentrations of the imidazo[1,2-a]pyridine covalent inhibitor for a defined period.
-
Probe Addition: Add a cell-permeable, alkyne- or biotin-tagged covalent probe that is known to bind to the same site on the target protein.
-
Cell Lysis and Enrichment: Lyse the cells and use click chemistry (for alkyne probes) or streptavidin beads (for biotin probes) to enrich for probe-labeled proteins.
-
Quantification: Quantify the amount of enriched target protein by Western blot or mass spectrometry. A potent inhibitor will compete with the probe for binding, leading to a dose-dependent decrease in the amount of probe-labeled target protein.
-
Expertise & Experience: It is important to optimize the probe concentration and incubation time to ensure that the assay is sensitive to competition by the test inhibitor.
-
Cellular Functional Assays
Ultimately, the goal of a covalent inhibitor is to modulate a biological pathway. Therefore, it is crucial to demonstrate that target engagement translates into a functional cellular response. For example, if the target is a kinase in a cancer-related pathway, a relevant functional assay would be to measure the inhibition of cell proliferation or the phosphorylation of a downstream substrate.[27] For the KRAS G12C inhibitors, downstream signaling through the MAPK pathway (e.g., p-ERK levels) and cell viability in KRAS G12C mutant cell lines are critical functional readouts.[5][6]
Challenges and Future Perspectives
The development of covalent inhibitors is not without its challenges.[4][28] Key hurdles include:
-
Balancing Reactivity and Selectivity: Achieving potent on-target activity without significant off-target modification is a major challenge.
-
Potential for Immunogenicity: Covalent modification of proteins can lead to the formation of haptens, which can trigger an immune response.
-
Acquired Resistance: Mutations in the target protein, particularly the targeted nucleophilic residue, can lead to drug resistance.
Despite these challenges, the unique advantages of covalent inhibitors, combined with the favorable properties of the imidazo[1,2-a]pyridine scaffold, make this a highly promising area of drug discovery. Future work will likely focus on developing novel, reversible covalent warheads to improve safety profiles and exploring the application of this scaffold to a wider range of challenging drug targets.
References
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- Current Organic Chemistry. Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions. Bentham Science.
- ResearchGate. Covalent Inhibitors - An Overview of Design Process, Challenges and Future Directions.
- Taylor & Francis Online. Key advances in the development of reversible covalent inhibitors.
- PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- CAS. The rise of covalent inhibitors in strategic therapeutic design.
- Beilstein Journal of Organic Chemistry. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- Organic & Biomolecular Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
- ACS Publications. Challenges and Advances in the Simulation of Targeted Covalent Inhibitors Using Quantum Computing.
- PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
- Semantic Scholar. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ACS Publications. A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2.
- ResearchGate. How to calculate Kinact and Kobs for irreversible enzyme inhibition?.
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ACS Publications. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors.
- Royal Society of Chemistry. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties.
- National Institutes of Health. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- National Institutes of Health. Covalent Inhibition in Drug Discovery.
- National Institutes of Health. A Probe-Based Target Engagement Assay for Kinases in Live Cells.
- PubMed. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
- ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- National Institutes of Health. Chemoproteomic methods for covalent drug discovery.
- Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- ResearchGate. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
- National Institutes of Health. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- National Institutes of Health. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments.
- Waters Corporation. Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.
- National Institutes of Health. A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications.
- Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay.
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- Semantic Scholar. Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies.
- National Institutes of Health. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
- ACS Publications. Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action.
- Domainex. Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS.
- National Institutes of Health. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
- Waters Corporation. Peptide Mapping for Biotherapeutics.
- Taylor & Francis Online. An update on the discovery and development of reversible covalent inhibitors.
- Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery.
- ACS Publications. Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy.
- National Institutes of Health. Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Utilizing (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Cell Culture
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potent anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core structure, highlighting its clinical significance.[2][4]
The biological activity of imidazopyridine derivatives is diverse. In oncology research, various analogs have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines, including cervical (HeLa), prostate, and breast cancer.[5][6][7] Mechanistic studies have revealed that these compounds can modulate key cellular signaling pathways, such as PI3K/Akt, Wnt/β-catenin, and receptor tyrosine kinase signaling, which are often dysregulated in cancer.[5][7][8]
(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 30489-44-2; Molecular Formula: C₉H₁₀N₂O; Molecular Weight: 162.19 g/mol ) is a member of this versatile chemical family.[9] While extensive biological data for this specific molecule is not yet widely published, its structure suggests potential for biological activity. This document serves as a comprehensive guide for researchers initiating studies with this compound. It provides a foundational protocol for solubilization, determining effective concentrations in cell culture, and a framework for investigating its biological effects. The principles and methods outlined here are designed to be a robust starting point for characterizing the activity of this and other novel imidazopyridine derivatives.
Safety, Handling, and Storage
As with any novel chemical compound, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling the compound in solid or solution form.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[10][11]
-
Storage: Store the solid compound tightly sealed in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability and should be aliquoted to avoid repeated freeze-thaw cycles.
Protocol: Stock Solution Preparation
Objective: To prepare a high-concentration primary stock solution for serial dilution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Solubilization: Add a calculated volume of sterile DMSO to achieve a desired high-concentration stock, for example, 10 mM.
-
Calculation Example: For a 10 mM stock solution of a compound with a molecular weight of 162.19 g/mol :
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 162.19 g/mol ) = 0.00308 L = 3.08 mL
-
Add 3.08 mL of DMSO to 5 mg of the compound.
-
-
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is difficult. Visually inspect for any remaining particulate matter.
-
Sterilization & Storage: While DMSO at this concentration is typically self-sterilizing, all handling should be performed in a sterile environment (e.g., a biosafety cabinet).
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store at -20°C for short-term use or -80°C for long-term storage.
Experimental Workflow: From Compound to Cellular Response
The following diagram illustrates the systematic workflow for evaluating a novel compound like this compound in a cell-based assay.
Caption: Workflow for evaluating compound cytotoxicity.
Protocol: Determining Optimal Working Concentration via Dose-Response Assay
Objective: To determine the concentration range at which this compound exerts a biological effect (e.g., cytotoxicity) and to calculate its half-maximal inhibitory concentration (IC₅₀). An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described here as a common method for assessing cell viability.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Prepared stock solution of this compound (10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer for formazan crystals
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Dilution and Treatment:
-
Prepare a series of intermediate dilutions of the 10 mM stock solution in complete culture medium.
-
Important: Prepare the dilutions at 2x the final desired concentration (as you will add 100 µL to 100 µL of medium already in the well).
-
A typical starting dose range could be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, and 0 µM (vehicle control).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Perform in triplicate for each concentration.
-
Include "cells + medium only" (no treatment) and "medium only" (blank) controls.
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
-
Table 1: Example Data Presentation for Dose-Response Experiment
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 1.56 | 1.198 | 0.075 | 95.5% |
| 3.12 | 1.052 | 0.061 | 83.9% |
| 6.25 | 0.877 | 0.054 | 69.9% |
| 12.5 | 0.611 | 0.049 | 48.7% |
| 25 | 0.345 | 0.033 | 27.5% |
| 50 | 0.155 | 0.021 | 12.4% |
| 100 | 0.098 | 0.015 | 7.8% |
| Calculated IC₅₀ | ~13 µM |
Potential Mechanisms and Further Investigation
Based on published data for the imidazopyridine class, this compound may exert its effects by modulating critical cell signaling pathways. A common mechanism involves the induction of apoptosis.[6]
Caption: Hypothesized apoptotic pathway induced by imidazopyridines.[6][12]
Follow-Up Experiments:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to confirm if the observed decrease in viability is due to apoptosis or necrosis.[8]
-
Western Blotting: Probe for key apoptotic proteins like cleaved Caspase-3, Bax, Bcl-2, and p53 to validate the pathway.[6][12]
-
Cell Cycle Analysis: Analyze cell cycle distribution by flow cytometry to determine if the compound induces cell cycle arrest.[7]
-
Kinase Profiling: If the compound is suspected to be a kinase inhibitor, perform a broad kinase screening assay to identify specific molecular targets.[8]
References
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Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives in Cancer Research
Introduction: The imidazo[1,2-a]pyridine scaffold is a nitrogen-based heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant interest as potential anticancer agents due to their potent and diverse biological activities.[2][3] These compounds exert their effects by intervening in critical molecular pathways that govern cell division, proliferation, and survival.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of imidazo[1,2-a]pyridine derivatives in oncology research. It details the key mechanisms of action and provides validated, step-by-step protocols for their evaluation.
Section 1: Core Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit cancer cell growth through multiple mechanisms. The most extensively studied pathways include the inhibition of survival kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][4][5]
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[6] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[6][7] Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K or dual PI3K/mTOR inhibitors.[4][8][9][10]
Mechanism Insight: These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR.[4] This blockade prevents the phosphorylation of downstream targets like Akt and S6 ribosomal protein, ultimately suppressing pro-survival signaling and inhibiting cell proliferation.[4][6] For instance, one study demonstrated that a novel imidazo[1,2-a]pyridine derivative reduced the levels of phosphorylated Akt (p-Akt) and p-mTOR in melanoma and cervical cancer cells.[4] Another derivative showed potent dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many imidazo[1,2-a]pyridine compounds exert their anticancer effects by triggering this process.[2][4][11] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of cell death.[12][13]
Mechanism Insight: Studies have shown these derivatives can modulate key apoptosis-regulating proteins. For example, treatment of cancer cells with certain imidazo[1,2-a]pyridines leads to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[2][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[11] The activation is often confirmed by observing the cleavage of pro-caspases into their active forms and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase-1 (PARP).[2][5][15]
Caption: Apoptosis induction by imidazo[1,2-a]pyridines via intrinsic and extrinsic pathways.
Disruption of Microtubule Dynamics
Microtubules are essential cytoskeletal components crucial for maintaining cell shape and facilitating chromosome segregation during mitosis.[16] Their dynamic nature of polymerization and depolymerization is a validated target for cancer therapy.[16] Some imidazo[1,2-a]pyridine derivatives function as microtubule-targeting agents, disrupting this delicate equilibrium.
Mechanism Insight: These compounds can inhibit the polymerization of tubulin into microtubules.[1] This action disrupts the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[4] The effect is similar to that of established drugs like vinca alkaloids. An in vitro tubulin polymerization assay is the gold standard for confirming this mechanism of action.[16][17]
Induction of Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Imidazo[1,2-a]pyridine derivatives can impose a halt on this process, typically at the G2/M or G0/G1 phases.[4][5]
Mechanism Insight: This cell cycle arrest is often a consequence of other primary actions, such as microtubule disruption or DNA damage.[2][4] However, it can also be a direct effect mediated by the modulation of key cell cycle regulatory proteins. For example, treatment with these compounds has been shown to increase the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[4][5] The upregulation of p21 can inhibit cyclin/CDK complexes, thereby preventing progression through the cell cycle.[2]
Section 2: Experimental Protocols
The following protocols provide step-by-step methodologies to assess the anticancer activities of imidazo[1,2-a]pyridine derivatives.
Protocol 2.1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a fundamental first step to determine the cytotoxic or anti-proliferative effects of a compound.[18] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[20]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS).[18]
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution or DMSO).[21]
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[20][21]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking or pipetting.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[18] A reference wavelength of >650 nm can be used to subtract background noise.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2.2: Analysis of Apoptosis by Western Blot
Western blotting is a core technique to detect specific proteins and confirm the induction of apoptosis by analyzing key protein markers.[22][23]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[13][23]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors.[22]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane.[22]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).[22]
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibody.[22]
-
Enhanced chemiluminescent (ECL) substrate.[22]
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer for 30 minutes on ice.[22] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[22] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP indicates apoptosis.[15][23]
Protocol 2.3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[24]
Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[24] The fluorescence intensity of individual cells, which is proportional to their DNA content, is then measured by a flow cytometer. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[25]
Materials:
-
Treated and untreated cells (1 x 10⁶ cells per sample)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol.[26]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).[26]
-
RNase A (100 µg/mL).[26]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. This step is crucial for permeabilizing the cells.[26]
-
Incubation: Fix the cells for at least 30 minutes at 4°C (or store at -20°C for several weeks).[26]
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet twice with 1 mL of PBS.[26]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C. This step is essential to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[24]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cells.[26] Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26] An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 2.4: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[16]
Principle: The polymerization of purified tubulin into microtubules is initiated by raising the temperature to 37°C in the presence of GTP.[16] This process can be monitored in real-time by measuring the increase in fluorescence of a reporter dye that incorporates into the forming microtubules.[17] Inhibitors will decrease the rate and extent of polymerization, while stabilizers will enhance it.[16][17]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.[17][27]
-
Imidazo[1,2-a]pyridine derivative
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer).[16]
-
Black, opaque 96-well plates
-
Fluorescence microplate reader pre-warmed to 37°C
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix to a final concentration of ~2 mg/mL tubulin in general tubulin buffer supplemented with 1 mM GTP and the fluorescent reporter, as per the manufacturer's protocol.[16][27]
-
Compound Preparation: Prepare 10x stocks of your test compound, Nocodazole, and Paclitaxel in buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[16]
-
Initiate Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well (final volume 50 µL).[16]
-
Fluorescence Measurement: Immediately place the plate in the 37°C microplate reader. Measure fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
Section 3: Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be summarized in a clear, tabular format for easy comparison across different compounds and cell lines.
Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Compound 14j | MCF-7 (Breast) | MTT | 0.021 | [28] |
| A549 (Lung) | MTT | 0.091 | [28] | |
| DU-145 (Prostate) | MTT | 0.24 | [28] | |
| Compound 6 | A375 (Melanoma) | MTT | 9.7 - 44.6 (range) | [4] |
| HeLa (Cervical) | MTT | 9.7 - 44.6 (range) | [4] | |
| Compound 12b | HepG2 (Liver) | MTT | 13 | [29] |
| A375 (Melanoma) | MTT | 11 | [29] | |
| IP-5 | HCC1937 (Breast) | MTT | 45 | [2][5] |
| IP-6 | HCC1937 (Breast) | MTT | 47.7 | [2][5] |
| La23 | HeLa (Cervical) | MTT | 15.32 | [11] |
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(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a PI3K/mTOR dual inhibitor
An Application Guide for the Characterization of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a Novel PI3K/mTOR Dual Inhibitor
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical, highly conserved network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation and oncogenic activation in a wide array of human cancers have established it as a prime target for therapeutic intervention.[3][4] The pathway is initiated by signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which activate PI3K.[4] Activated PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the kinase AKT. AKT, in turn, phosphorylates a multitude of downstream substrates, culminating in the activation of mTOR.[5]
mTOR exists in two distinct functional complexes: mTORC1 and mTORC2.[6] mTORC1 directly regulates protein synthesis and cell growth, while mTORC2 is a key activator of AKT itself, creating a critical feedback loop.[3][6] Early inhibitors targeting only mTORC1 (like rapamycin and its analogs) demonstrated clinical activity but were often limited by a feedback mechanism that leads to the activation of PI3K/AKT signaling, thereby mitigating the inhibitor's efficacy.[4][7]
This limitation spurred the development of dual PI3K/mTOR inhibitors. By targeting both the upstream PI3K enzyme and the central mTOR kinase simultaneously, these agents can achieve a more comprehensive and durable blockade of the entire pathway, overcoming the feedback loop and potentially leading to improved anti-tumor activity.[6][8] This document provides a detailed guide for the preclinical characterization of a novel investigational compound, This compound , a putative PI3K/mTOR dual inhibitor from the imidazopyridine class.
Compound Profile: this compound
This compound is a small molecule belonging to the imidazopyridine heterocyclic family.[9] While the synthesis of this specific molecule is documented, its biological activity as a PI3K/mTOR inhibitor is not yet extensively characterized in public literature.[10][11] The protocols outlined herein are designed to serve as a comprehensive roadmap for its evaluation, from initial biochemical potency determination to cellular functional analysis and in vivo efficacy testing.
Section 1: Biochemical Potency and Selectivity Profiling
Objective: To determine the direct inhibitory activity of this compound against PI3K isoforms and mTOR kinase to establish its potency and selectivity profile.
Causality and Rationale: The first step in characterizing any kinase inhibitor is to measure its direct effect on the purified target enzymes. This biochemical assay isolates the drug-target interaction from complex cellular systems, providing a clean measure of potency (typically as an IC50 value). Testing against the major Class I PI3K isoforms (α, β, δ, γ) and mTOR is crucial to confirm dual-target engagement and identify any isoform specificity.[7]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol uses a luminescent kinase assay format, which measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR kinases.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Appropriate kinase substrates (e.g., PIP2 for PI3K).
-
This compound, dissolved in DMSO.
-
Known PI3K/mTOR inhibitors as positive controls (e.g., Gedatolisib, Pictilisib).[12][13]
-
Assay plates (white, 384-well).
-
Luminometer.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM. Create intermediate dilutions in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: To each well of a 384-well plate, add the kinase, the appropriate substrate, and ATP in kinase assay buffer.
-
Initiate Reaction: Add the diluted compound or control (DMSO for vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Readout: Incubate for an additional 10 minutes at room temperature and then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Summarize the resulting IC50 values in a table for clear comparison.
| Target Kinase | This compound IC50 (nM) [Hypothetical Data] | Control Inhibitor (e.g., Gedatolisib) IC50 (nM) |
| PI3Kα | 5.2 | 0.4 |
| PI3Kβ | 25.8 | 3.9 |
| PI3Kδ | 4.1 | 0.13 |
| PI3Kγ | 15.6 | 1.2 |
| mTOR | 8.9 | 1.6 |
Section 2: Cellular Pathway Engagement
Objective: To confirm that the compound inhibits the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of key downstream signaling nodes.
Causality and Rationale: A compound's biochemical potency must translate to cellular activity. Western blotting is the gold-standard method for visualizing this. We measure the phosphorylation of AKT at Serine473 (a direct target of mTORC2) and a downstream effector of mTORC1, such as the ribosomal protein S6 kinase (S6K) or S6 itself.[6][14] A decrease in the phosphorylated forms of these proteins upon treatment provides direct evidence of on-target pathway inhibition. Using a blocking buffer with Bovine Serum Albumin (BSA) instead of milk is critical, as milk contains the phosphoprotein casein, which can increase background noise in phospho-westerns.[15]
Protocol 2: Western Blot Analysis of p-AKT and p-S6
Materials:
-
Cancer cell line with a known activated PI3K pathway (e.g., MCF-7, PC-3).
-
Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer: 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Rabbit anti-phospho-S6, Rabbit anti-total S6, Mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of this compound for 2-4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), denature in sample buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted as recommended by the manufacturer in 5% BSA/TBST) overnight at 4°C with gentle shaking.[16]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total AKT, total S6, and a loading control like β-actin.
Caption: A streamlined workflow for inhibitor characterization.
References
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Application Notes and Protocols for Using (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol in Antibacterial Assays
Introduction: The Pressing Need for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is in a race to discover and develop new chemical entities with potent antibacterial activity. Imidazopyridines, a class of nitrogen-containing fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] This application note focuses on (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol , a derivative of the imidazopyridine core, and provides a comprehensive guide for its evaluation as a potential antibacterial agent.
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for determining the antibacterial efficacy of this compound, focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[4]
Scientific Principles of Antibacterial Susceptibility Testing
Before delving into the protocols, it is crucial to understand the fundamental principles of the assays.
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][6][7] It is the primary measure of the potency of an antimicrobial agent against a specific organism and is a critical parameter in the early stages of drug discovery.[6][7] The broth microdilution method is a widely used and highly accurate technique for determining MIC values.[8]
-
Minimum Bactericidal Concentration (MBC): While the MIC indicates the concentration that inhibits growth (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][10][11] This assay is essential to differentiate between bacteriostatic and bactericidal agents, which is a crucial consideration for the therapeutic application of a new drug.[7][12]
Experimental Workflow for Antibacterial Evaluation
The overall workflow for assessing the antibacterial properties of this compound is a two-step process. First, the MIC is determined to gauge the compound's inhibitory potency. Subsequently, the MBC is determined for the concentrations at and above the MIC to assess its bactericidal activity.
Caption: Workflow for MIC and MBC determination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against selected bacterial strains.
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
Step-by-Step Methodology:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest concentration to be tested to minimize solvent effects.
-
Perform a serial two-fold dilution of the stock solution in CAMHB to create a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of the test compound to the first well of each row and perform a serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.
-
This will result in wells containing 50 µL of varying concentrations of the compound.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.[5]
-
-
-
Incubation:
-
Reading and Interpreting the MIC:
Caption: Step-by-step MIC determination workflow.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC has been determined.
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Step-by-Step Methodology:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
Reading and Interpreting the MBC:
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded systematically.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
Interpretation of the MBC/MIC Ratio:
The ratio of MBC to MIC provides valuable information about the antimicrobial agent's activity.[12]
-
Bactericidal: An MBC/MIC ratio of ≤ 4 suggests that the agent is bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 indicates that the agent is primarily bacteriostatic.
Trustworthiness and Self-Validation of Protocols
To ensure the reliability of the results, the following controls are essential:
-
Positive Growth Control: Confirms the viability of the bacterial inoculum and the suitability of the growth medium.
-
Sterility Control: Ensures that the medium and the 96-well plate are not contaminated.
-
Reference Antibiotic: A standard antibiotic with a known MIC range for the quality control strains should be tested in parallel to validate the assay's accuracy.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial antibacterial evaluation of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data on the MIC and MBC of this novel compound. These findings are crucial for guiding further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy testing. The exploration of new chemical scaffolds like imidazopyridines is a vital step in addressing the growing threat of antibiotic resistance.
References
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- Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). WOAH. [Link]
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Overview of antibacterial susceptibility testing. (n.d.).
- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. [Link]
- Sanapalli, B. K. R., Ashames, A., Yele, V., & Alarifi, A. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1686. [Link]
- Minimum Bactericidal Concentration (MBC) Test. (n.d.).
- Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]
- MBC vs. MIC: What Every Drug Developer Should Know. (2024, May 20).
- Ersoy, S. C., & Heithoff, D. M. (2013). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. Journal of Visualized Experiments, (83). [Link]
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- Antimicrobial Susceptibility Testing. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC - NIH. [Link]
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- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022, November 22). Semantic Scholar. [Link]
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Application Notes & Protocols: A Guide to the In Vitro Evaluation of Imidazo[1,2-a]pyridine Compounds
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Recognized as a "privileged structure," this bicyclic system is a key component in numerous biologically active molecules, including marketed drugs like the hypnotic agent Zolpidem and the anxiolytic Alpidem[1][2]. The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with research demonstrating their efficacy as anticancer, anti-tuberculosis, anti-inflammatory, and antiviral agents[3][4][5]. A significant portion of recent research has focused on their role as kinase inhibitors, targeting critical signaling pathways implicated in diseases such as cancer[6][7][8].
Given the broad spectrum of biological activities, a robust and systematic in vitro experimental design is paramount for the successful identification and optimization of lead compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively characterize imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental choices, providing detailed, step-by-step protocols for key assays, and explaining how to interpret the resulting data to drive projects forward.
Phase 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new chemical entity with potential therapeutic application, particularly in oncology, is to assess its general cytotoxic potential. This foundational screen determines the concentration range at which the compound affects cell viability and provides the crucial half-maximal inhibitory concentration (IC50), a primary measure of potency.
Rationale for Method Selection
Colorimetric assays like MTT and SRB are the workhorses of initial cytotoxicity screening due to their robustness, reproducibility, and scalability for high-throughput screening[9][10]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells, while the Sulforhodamine B (SRB) assay quantifies total cellular protein content. While both are excellent choices, the SRB assay can be advantageous as it is less susceptible to interference from compounds that affect cellular metabolism without directly causing cell death.
Experimental Workflow: A Visual Guide
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium in a humidified incubator at 37°C with 5% CO2[10].
-
Harvest cells in the logarithmic growth phase and perform a cell count to ensure viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment[10].
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine compound in a suitable solvent like DMSO (e.g., 10 mM)[10].
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and a positive control (a known cytotoxic drug)[10].
-
-
Incubation and Assay:
-
Incubate the plates for a defined period (e.g., 48 or 72 hours)[9].
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals[10].
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[10].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader[10].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | IC50 (µM) after 48h |
| IMP-001 | A549 (Lung) | 5.2 ± 0.4 |
| IMP-001 | MCF-7 (Breast) | 9.8 ± 1.1 |
| IMP-001 | HCT116 (Colon) | 7.5 ± 0.8 |
| Doxorubicin | A549 (Lung) | 0.8 ± 0.1 |
Phase 2: Target Engagement and Mechanism of Action
Once a compound demonstrates promising cytotoxicity, the next critical phase is to determine if it interacts with its intended molecular target within the complex environment of a living cell and to elucidate the downstream consequences of this interaction. For imidazo[1,2-a]pyridine derivatives often designed as kinase inhibitors, this involves confirming target engagement and investigating the impact on the relevant signaling pathway.
Rationale for Method Selection
Traditional biochemical assays can be misleading as they lack the physiological context of a cell[11]. Cellular target engagement assays are indispensable for confirming that a compound can cross the cell membrane and bind to its target at physiological ATP concentrations[11]. The NanoBRET™ Target Engagement (TE) assay is a powerful method that measures compound binding to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET)[12][13]. Following confirmation of target engagement, investigating the downstream signaling pathway, such as the Akt/mTOR pathway, through techniques like Western blotting can validate the compound's mechanism of action[8].
Experimental Workflow: Target Validation
Caption: Workflow for target engagement and mechanism validation.
Protocol 2: NanoBRET™ Kinase Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.
-
-
Compound and Tracer Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compound.
-
Add the NanoBRET® tracer and the compound dilutions to the cells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's affinity for the target in the cellular environment.
-
Protocol 3: Western Blot for Akt/mTOR Pathway Inhibition
-
Cell Lysis:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the Akt/mTOR pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH)[8].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Signaling Pathway Visualization
Caption: Inhibition of the Akt/mTOR signaling pathway.
Phase 3: In Vitro ADME Profiling
A potent compound with a confirmed mechanism of action is of little therapeutic value if it possesses poor drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify liabilities and guide medicinal chemistry efforts[14][15].
Rationale for Method Selection
A standard panel of in vitro ADME assays provides a snapshot of a compound's potential pharmacokinetic behavior. Key assays include:
-
Metabolic Stability: Using liver microsomes to predict how quickly the compound is metabolized by cytochrome P450 (CYP) enzymes[14][16].
-
CYP Inhibition: Assessing the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms[16][17].
-
Plasma Protein Binding: Measuring the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Permeability: Using cell-based models like Caco-2 to predict intestinal absorption.
Protocol 4: Metabolic Stability in Human Liver Microsomes
-
Reaction Setup:
-
Incubate the imidazo[1,2-a]pyridine compound (typically at 1 µM) with human liver microsomes and a NADPH regenerating system in a 96-well plate at 37°C[14].
-
Include positive (e.g., testosterone) and negative controls (compound without NADPH).
-
-
Time Points and Quenching:
-
Take samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Data Presentation: In Vitro ADME Summary
| Parameter | Assay | Result for IMP-001 | Desired Outcome |
| Metabolism | Microsomal Stability (t1/2, min) | 45 | > 30 min |
| DDI Risk | CYP3A4 Inhibition (IC50, µM) | > 20 | > 10 µM |
| Distribution | Plasma Protein Binding (%) | 92 | < 99% |
| Absorption | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | > 10 |
Conclusion
The systematic in vitro evaluation of imidazo[1,2-a]pyridine compounds is a multi-faceted process that requires a logical progression from broad phenotypic screening to specific, mechanistic, and biopharmaceutical profiling. By beginning with foundational cytotoxicity assays, progressing to cellular target engagement and mechanism of action studies, and finally assessing key ADME properties, researchers can build a comprehensive data package. This structured approach enables informed decision-making, facilitates the optimization of lead compounds, and ultimately increases the probability of translating a promising chemical scaffold into a clinically successful therapeutic.
References
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Gaba, M., Singh, S., & Mohan, C. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- de Oliveira, B. A., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 35(12), 6477-6482.
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 589-612.
- Eathiraj, S., et al. (2011). Pharmacological approaches to understanding protein kinase signaling networks. Cellular Signalling, 23(12), 1939-1947.
- Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 940–945.
- Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(1), 1037–1053.
- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 65.
- Firoozpour, L., et al. (2017). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 14(1).
- Fassihi, A., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds.
- Roy, M. K., et al. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo, 24(5), 727-732.
- National Center for Biotechnology Information. (2015). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Wikipedia. (n.d.). Imidazopyridine.
- Creative Bioarray. (n.d.). In Vitro ADME.
- Kumar, A., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure & Dynamics, 1-18.
- VanAlstine, A. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17741–17750.
- Kumar, A., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico – in vitro approach. Journal of Biomolecular Structure and Dynamics.
- Kumar, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 20(1), 2-23.
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Application Note & Protocols: A Multi-Tiered Strategy for the Comprehensive Evaluation of Imidazo[1,2-a]pyridine Derivatives as STAT3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting a Master Regulator of Oncogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that functions as a critical nexus for numerous oncogenic signaling pathways.[1][2] In normal cellular physiology, STAT3 activation is a transient and tightly controlled process, mediating responses to cytokines and growth factors to regulate cell proliferation, survival, and differentiation.[2][3] However, in a vast array of human cancers, STAT3 is found to be persistently or constitutively activated, driving the expression of genes that promote tumor progression, angiogenesis, metastasis, and immune evasion.[4][5][6] This "oncogene addiction" phenotype makes STAT3 a highly compelling target for therapeutic intervention.[5]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent biological activities.[7][8] Recent studies have highlighted their potential as direct inhibitors of the STAT3 signaling pathway, offering a promising new class of anti-cancer agents.[9][10]
This guide provides a comprehensive, field-proven framework for the rigorous evaluation of novel imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors. We eschew a simple checklist of assays in favor of a tiered, logical workflow. This approach is designed to build a robust data package, starting with broad cellular effects and progressively drilling down to specific mechanistic actions and preclinical efficacy. Each protocol is presented with an explanation of its underlying principles, ensuring that the "why" behind each step is as clear as the "how."
The STAT3 Signaling Pathway: Key Events for Therapeutic Intervention
Understanding the STAT3 activation cascade is fundamental to designing and interpreting inhibition assays. The canonical pathway is a linear series of events, each representing a potential point of disruption for an inhibitor like an imidazo[1,2-a]pyridine derivative.
The process begins when a cytokine (e.g., IL-6) or growth factor (e.g., EGF) binds to its corresponding cell surface receptor.[3] This induces receptor dimerization and activates associated Janus kinases (JAKs).[1][4] The activated JAKs then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 monomer.[11][12] This phosphorylation event is the primary activation switch; it creates a docking site for the Src Homology 2 (SH2) domain of another phosphorylated STAT3 monomer, leading to the formation of a stable homodimer.[5][13] This active dimer then translocates into the nucleus, binds to specific DNA consensus sequences in the promoters of target genes, and initiates their transcription.[6]
Caption: The canonical STAT3 signaling pathway and potential points of inhibition.
Experimental Workflow: A Phased Approach to Inhibitor Validation
A robust evaluation pipeline is critical for confidently identifying and characterizing a true STAT3 inhibitor. We propose a four-tiered workflow that progresses from broad cellular effects to specific molecular interactions and, finally, to preclinical models. This structure ensures that resources are focused on the most promising compounds and builds a comprehensive understanding of their mechanism of action.
Caption: A multi-tiered workflow for the evaluation of STAT3 inhibitors.
Tier 1 Protocol: Cell Viability and Proliferation
Objective: To determine the concentration-dependent effect of imidazo[1,2-a]pyridine derivatives on the viability of cancer cell lines with known constitutive STAT3 activation.
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
Causality: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells.[14] Dehydrogenase enzymes in metabolically active, viable cells reduce a water-soluble tetrazolium salt (WST-8) to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells. This initial screen is crucial to identify compounds with cytotoxic or cytostatic effects and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line with high p-STAT3 levels (e.g., MDA-MB-231, SKOV3, MGC-803).[15]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Imidazo[1,2-a]pyridine derivatives dissolved in DMSO.
-
CCK-8 Reagent.
-
Sterile 96-well clear-bottom plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 3,000-5,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) and medium-only (blank) controls.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[15]
-
Assay Development: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[14]
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % viability against the log concentration of the compound and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[16]
Data Presentation: Example IC50 Values
| Compound | Cell Line | IC50 (µM) after 72h |
| Derivative A | MGC-803 | 1.5 |
| Derivative B | MGC-803 | 0.8 |
| Derivative A | MDA-MB-231 | 2.3 |
| Derivative B | MDA-MB-231 | 1.2 |
Tier 2 Protocols: Target Engagement and Pathway Inhibition
Objective: To confirm that the observed reduction in cell viability is a direct consequence of STAT3 pathway inhibition.
Protocol 2: Western Blot for STAT3 Phosphorylation
Causality: This is the most direct and crucial assay to demonstrate on-target activity. A reduction in the ratio of phosphorylated STAT3 (p-STAT3 Tyr705) to total STAT3 protein provides strong evidence that the compound interferes with the primary activation step of the pathway.[11] It is essential to probe for total STAT3 to rule out the possibility that the compound simply causes degradation of the entire protein pool.[15][16]
Materials:
-
6-well plates and treated cells.
-
Ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors.[16]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.[17]
-
Blocking buffer (e.g., 5% BSA in TBST).[18]
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705)[11], Mouse anti-Total STAT3[11], Rabbit anti-β-Actin (loading control)[11].
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate and imaging system.[16]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat with various concentrations of the imidazo[1,2-a]pyridine derivative (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.[19]
-
Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST, apply ECL substrate, and capture the image.
-
-
Stripping and Reprobing: To ensure accurate comparison, strip the membrane (using a low pH glycine buffer or commercial stripping buffer) and re-probe for Total STAT3 and then for β-Actin as a loading control.[17]
Protocol 3: STAT3-Dependent Luciferase Reporter Assay
Causality: This assay measures the functional output of the STAT3 pathway: transcriptional activation.[20] Cells are engineered to express a luciferase reporter gene under the control of STAT3-specific DNA binding elements. A decrease in luminescence upon inhibitor treatment directly indicates a reduction in STAT3's ability to activate gene transcription, integrating all upstream inhibitory effects (phosphorylation, dimerization, nuclear translocation, and DNA binding).[21]
Materials:
-
HEK293 or a relevant cancer cell line.
-
STAT3 luciferase reporter vector (containing STAT3 response elements upstream of a luciferase gene) and a control vector (e.g., Renilla luciferase for normalization).[20]
-
Transfection reagent.
-
96-well white, clear-bottom plates.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the STAT3-responsive firefly luciferase vector and the Renilla luciferase control vector. Allow cells to recover for 24 hours.
-
Treatment: Treat the transfected cells with serial dilutions of the imidazo[1,2-a]pyridine derivative for 16-24 hours.[22]
-
Stimulation (if necessary): If using a cell line with low basal STAT3 activity (like HEK293), stimulate the cells with a known STAT3 activator like IL-6 (e.g., 20 ng/mL) for the final 6-8 hours of incubation to induce a measurable signal.
-
Cell Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[22]
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Express the normalized activity as a percentage of the stimulated vehicle control.
-
Plot the results to determine the concentration at which the compound inhibits 50% of STAT3 transcriptional activity.
Tier 3 Protocols: Mechanistic Dissection
Objective: To pinpoint the specific molecular event in the STAT3 cascade that is disrupted by the inhibitor.
Protocol 4: STAT3 DNA-Binding Assay (ELISA-based)
Causality: While a reporter assay shows a loss of transcriptional output, it doesn't distinguish between an inability to dimerize versus an inability to bind DNA. This assay specifically measures the final step of the process.[23] It is a non-radioactive, high-throughput alternative to the traditional Electrophoretic Mobility Shift Assay (EMSA).[24] Nuclear extracts from treated cells are incubated in a plate coated with an oligonucleotide containing the STAT3 DNA consensus sequence. The amount of bound STAT3 is then quantified using a specific primary antibody.
Materials:
-
Nuclear Extraction Kit.
-
STAT3 Transcription Factor Assay Kit (ELISA-based, e.g., Cayman Chemical, Cat# 10010321 or similar).[24]
-
Treated cell pellets.
-
Microplate reader.
Procedure:
-
Prepare Nuclear Extracts: Treat cells with the inhibitor as in the Western blot protocol. Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine protein concentration.
-
Perform ELISA:
-
Add equal amounts of nuclear extract protein to the wells of the DNA-coated plate.
-
Incubate to allow STAT3 dimers to bind to the oligonucleotide.
-
Wash away unbound proteins.
-
Add the primary antibody specific for STAT3.
-
Add the HRP-conjugated secondary antibody.
-
Add the developing solution and measure absorbance.
-
Data Analysis:
-
Normalize absorbance readings to the protein concentration of the nuclear extracts.
-
Calculate the percentage of inhibition of STAT3 DNA binding for each inhibitor concentration relative to the vehicle control.
Protocol 5: Fluorescence Polarization (FP) for SH2 Domain Binding
Causality: Many small molecule STAT3 inhibitors function by binding to the SH2 domain, thereby preventing the dimerization of p-STAT3 monomers.[25][26] The FP assay is a powerful in vitro method to confirm this mechanism. It measures the competitive binding between the test compound and a fluorescently labeled phosphopeptide probe for the recombinant STAT3 SH2 domain. If the compound binds to the SH2 domain, it displaces the small, rapidly tumbling probe, resulting in a decrease in fluorescence polarization.[27]
Materials:
-
Recombinant human STAT3 protein.
-
Fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain.
-
Test and control inhibitors.
-
384-well black plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Reaction Setup: In a 384-well black plate, add the recombinant STAT3 protein and serial dilutions of the test inhibitor. Incubate for 30 minutes at room temperature.
-
Probe Addition: Add the fluorescently labeled peptide probe to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
Data Analysis:
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Tier 4: Preclinical Validation
Objective: To assess the inhibitor's therapeutic potential by evaluating its impact on complex cancer phenotypes and its efficacy in an in vivo setting.
Protocol 6: Cell Migration (Wound Healing Assay)
Causality: Constitutive STAT3 activation is strongly linked to cancer cell migration and invasion, hallmarks of metastasis.[15] The wound healing assay provides a simple, visual method to assess the impact of an inhibitor on this process.
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells and replace with fresh medium containing a sub-lethal concentration of the inhibitor or vehicle.
-
Image the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point to quantify the rate of cell migration into the empty space. A successful inhibitor will significantly slow the "healing" of the wound compared to the control.[15][28]
Overview of In Vivo Xenograft Studies
Causality: The ultimate preclinical test is to determine if the compound can inhibit tumor growth in a living organism.[9] This requires a well-established animal model, typically immunodeficient mice bearing tumors derived from a human cancer cell line.
General Methodology:
-
Pharmacokinetic (PK) Studies: Before efficacy studies, it is crucial to determine the pharmacokinetic profile of the imidazo[1,2-a]pyridine derivative.[7] This involves administering the compound to mice (both IV and PO) and collecting blood samples over time to measure key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability (F%).[7][29] This data informs the dosing regimen for the efficacy study.
-
Tumor Implantation: Human cancer cells (e.g., MGC-803) are injected subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).[15]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The inhibitor is administered (e.g., daily intraperitoneal injection) at one or more doses determined from PK and tolerability studies.[15]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for p-STAT3 to confirm on-target activity in vivo).
Conclusion
The evaluation of imidazo[1,2-a]pyridine derivatives as STAT3 inhibitors requires a systematic and multi-faceted approach. The tiered workflow presented here provides a robust framework for generating a comprehensive data package that moves logically from cellular activity to molecular mechanism and preclinical efficacy. By employing this strategy, researchers can confidently validate their compounds, elucidate their precise mechanism of action, and build a strong foundation for further therapeutic development. This rigorous, self-validating system ensures that only the most promising candidates, with clear on-target activity, advance toward the clinic.
References
- Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the IL-6/JAK/STAT3 signalling axis in cancer.
- Kılınç G, Erbaş O. (2024). The Role of STAT3 in Cancer Development and Progression. JEB Med Sci. [Link]
- Bio-protocol. (2011).
- Huynh, J., Etemadi, N., & Ernst, M. (2017).
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Application Note & Protocols: The Imidazo[1,2-a]pyridine Scaffold for Next-Generation FLT3 Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are a major driver of acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] The development of small molecule inhibitors targeting FLT3 has significantly improved patient outcomes, yet challenges such as acquired resistance remain.[3][4] The imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent and selective inhibitory activity against both wild-type and mutated forms of FLT3.[5][6] This document provides an in-depth guide for utilizing the imidazo[1,2-a]pyridine scaffold, using (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a representative starting point for derivatization, in a modern FLT3 inhibitor discovery program. We will detail the strategic rationale, synthetic methodologies, and essential protocols for biochemical and cellular characterization.
Introduction: FLT3 as a Critical Target in AML
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[7] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), such as the D835Y mutation.[1] This ligand-independent activation drives uncontrolled proliferation and survival of leukemic blasts through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[7][8]
The clinical validation of FLT3 as a target has led to the approval of several inhibitors, which are broadly classified into two types based on their binding mode.[9]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[9][10]
-
Type II inhibitors target the inactive "DFG-out" conformation and are generally effective against FLT3-ITD but not most FLT3-TKD mutations.[9][10]
Despite these advances, the emergence of resistance, often through secondary mutations in the FLT3 kinase domain (e.g., the F691L gatekeeper mutation), necessitates the development of novel inhibitors with improved potency and a broader activity profile against known mutants.[5][11]
The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic system that has proven to be a valuable core for kinase inhibitors.[5][6][11] Its rigid structure allows for precise orientation of substituents to interact with key residues in the ATP-binding pocket of FLT3. Crucially, derivatives of this scaffold have been identified as potent, ATP-competitive Type I inhibitors, giving them the potential to overcome resistance mechanisms associated with TKD mutations.[5] The nitrogen at position 1 of the imidazopyridine core often forms a key hydrogen bond with the hinge region of the kinase, anchoring the molecule effectively.[5]
Caption: Constitutive FLT3 activation drives leukemogenesis.
Synthetic Strategy: From Scaffold to Inhibitor Library
The development of a diverse library of FLT3 inhibitors from the imidazo[1,2-a]pyridine core involves two key stages: synthesis of the core scaffold and subsequent diversification. While the specific starting material, this compound, can be synthesized from 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde[12], a more general and adaptable approach often starts with the cyclization of an appropriate 2-aminopyridine.[13]
Protocol 2.1: General Synthesis of the Imidazo[1,2-a]pyridine Core
This protocol describes a common method for constructing the core ring system.
-
Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add a 2-haloketone (e.g., 2-bromoacetophenone) (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the desired 2,3-substituted imidazo[1,2-a]pyridine.[13]
Diversification Strategy
Structure-activity relationship (SAR) studies have shown that modifications at the 3- and 7-positions of the imidazo[1,2-a]pyridine core are critical for potent FLT3 inhibition.[5][6] The this compound provides a handle at the 3-position for further modification, while Suzuki or other cross-coupling reactions are typically employed to introduce diversity at other positions if a halogenated 2-aminopyridine is used in the initial cyclization.[5]
Caption: Iterative workflow for FLT3 inhibitor development.
Biochemical Screening: Direct FLT3 Kinase Inhibition
The first critical step in evaluating new compounds is to determine their direct inhibitory effect on the target kinase. A luminescent ADP-detection assay is a robust, high-throughput method for this purpose.[14][15]
Protocol 3.1: FLT3 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from established methods for measuring kinase activity.[14][15][16]
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO vehicle control into the wells of a 384-well plate.
-
Enzyme Addition: Prepare an enzyme solution of FLT3 in kinase reaction buffer. Add 2 µL of this solution to each well.
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase reaction buffer (final concentration typically 50-100 µM ATP). Initiate the kinase reaction by adding 2 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Screening: Anti-Proliferative Activity in AML Models
Demonstrating that a compound can inhibit FLT3 within a cellular context and thereby block the proliferation of FLT3-driven cancer cells is a crucial validation step. The MV4-11 cell line, which is homozygous for a FLT3-ITD mutation, is the gold standard model for this purpose.[17][18]
Protocol 4.1: MV4-11 Cell Proliferation Assay
This protocol measures the effect of inhibitors on the viability of FLT3-dependent AML cells.[19][20]
Materials:
-
MV4-11 human AML cell line
-
Complete growth medium (e.g., IMDM + 10% FBS)
-
Test compounds serially diluted in complete medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
White or clear 96-well cell culture plates
Procedure:
-
Cell Seeding: Harvest MV4-11 cells and adjust the density to 1 x 10⁵ cells/mL in complete growth medium. Seed 90 µL of the cell suspension into each well of a 96-well plate (yielding 9,000 cells/well).
-
Compound Treatment: Add 10 µL of the serially diluted compound solutions (or medium with DMSO for control) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the appropriate volume of cell viability reagent (e.g., 20 µL for MTS, 100 µL for CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubation & Reading: Incubate for the recommended time (e.g., 1-4 hours for MTS; 10 minutes for CellTiter-Glo®). Measure absorbance or luminescence with a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by non-linear regression analysis.
Protocol 4.2: Target Engagement via Western Blot
To confirm that the observed anti-proliferative effects are due to on-target FLT3 inhibition, a Western blot analysis of key signaling proteins is essential.[20][21]
Procedure:
-
Cell Treatment: Seed MV4-11 cells (e.g., 1 x 10⁶ cells/mL) and treat with various concentrations of the test inhibitor (e.g., 10 nM, 100 nM, 1000 nM) and a DMSO control for 2-4 hours.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: A potent FLT3 inhibitor should show a dose-dependent decrease in the phosphorylation of FLT3 and its downstream target STAT5, without affecting the total protein levels.[21]
Data Interpretation and Lead Optimization
The goal of the initial screening cascade is to identify compounds with potent biochemical and cellular activity. The data generated should be compiled to guide the next round of synthesis and optimization.
| Compound ID | Modification | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |
| Lead-01 | Initial Hit | 55 | 78 | 120 |
| Opti-05 | Improved 7-position | 5.2 | 8.1 | 15 |
| Opti-09 | Optimized 3-position | 2.1 | 3.5 | 6 |
| Gilteritinib | Reference Compound | 0.7 | 0.3 | 3.2 |
Table: Representative data for an optimization campaign. Data is hypothetical.
Key Considerations for Optimization:
-
Potency: Aim for low nanomolar IC₅₀ values against both wild-type and mutant FLT3.[5][6]
-
Selectivity: Profile promising compounds against a panel of other kinases to assess selectivity and minimize potential off-target toxicities.
-
Resistance Profile: Test potent compounds against cell lines engineered to express resistance mutations, such as FLT3-ITD/F691L.[6]
-
Pharmacokinetics: Evaluate lead compounds for their ADME (absorption, distribution, metabolism, and excretion) properties to ensure they have the potential to become viable drug candidates.[22][23][24]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the discovery of next-generation FLT3 inhibitors. Its synthetic tractability allows for extensive SAR exploration, and derivatives have demonstrated the desired Type I inhibitory profile, which is critical for combating resistance. By employing the systematic workflow and detailed protocols outlined in this guide—from rational design and synthesis to rigorous biochemical and cellular evaluation—research teams can effectively advance their FLT3-targeted drug discovery programs for the treatment of AML.
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Application Notes and Protocols: Imidazo[1,2-a]pyridines in Antituberculosis Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist
Introduction: A New Paradigm in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health threat, claiming over a million lives annually.[1][2][3][4] The crisis is exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render many first-line therapies ineffective.[1][5][6] This urgent need for novel therapeutics has catalyzed the exploration of new chemical scaffolds with unique mechanisms of action. Among the most promising is the imidazo[1,2-a]pyridine (IPA) class of compounds.[2][3][7] This fused bicyclic heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, leading to the development of potent clinical candidates like Telacebec (Q203), which shows remarkable efficacy against both drug-sensitive and resistant M. tb strains.[1][4][5][7]
This document serves as a detailed technical guide, outlining the mechanism, key structure-activity relationships (SAR), and validated experimental protocols for researchers working on the discovery and development of IPA-based antitubercular agents.
Section 1: The Molecular Mechanism of Action - Targeting Mycobacterial Energy Metabolism
A cornerstone of a successful antimicrobial is a mechanism of action that is novel and targets an essential bacterial pathway. Imidazo[1,2-a]pyridines achieve this by targeting the energy-generating machinery of M. tb.
Inhibition of the Cytochrome bc1 Complex (QcrB)
The primary molecular target for the most potent antitubercular IPAs is the QcrB subunit of the ubiquinol-cytochrome c reductase, also known as the cytochrome bc1 complex.[8][9][10][11] This complex is a critical component of the electron transport chain in M. tb, responsible for oxidative phosphorylation.[4] By binding to QcrB, IPAs effectively block the transfer of electrons, thereby disrupting the proton motive force required for ATP synthesis.[8][10][12]
Consequence: ATP Depletion and Bacteriostasis
The inhibition of the cytochrome bc1 complex leads to a rapid depletion of intracellular adenosine triphosphate (ATP), the primary energy currency of the cell.[5][12][13] Without sufficient ATP, essential cellular processes in M. tb grind to a halt. This targeted disruption of energy metabolism results in a potent bacteriostatic effect against replicating bacteria, preventing their growth and proliferation.[12] This unique mode of action is a key reason for the effectiveness of IPAs against strains resistant to other drug classes.[5][14]
Caption: Mechanism of action of Imidazo[1,2-a]pyridines (IPAs).
Section 2: Structure-Activity Relationship (SAR) Insights
Lead optimization of the IPA scaffold has generated a wealth of SAR data, providing a roadmap for designing new analogues with improved potency and drug-like properties.
The core imidazo[1,2-a]pyridine nucleus is fundamental, but substitutions at various positions dramatically influence antitubercular activity. The 3-carboxamide moiety has been identified as crucial for potent activity, with analogues bearing the amide at position 2 or 8 showing significantly weaker MICs.[2][15][16] Extensive modification of the amide substituent has shown that large, lipophilic groups, particularly biaryl ethers, can confer nanomolar to picomolar potency.[4][17]
Table 1: Summary of Key Structure-Activity Relationships (SAR) for Antitubercular Imidazo[1,2-a]pyridines
| Structural Position / Modification | Observation | Impact on Activity | Reference(s) |
|---|---|---|---|
| Position 3 | An amide linker (-CONH-) is critical for potent activity. | Essential | [18] |
| Moving the carboxamide from position 3 to position 2. | Greatly reduces activity. | [15] | |
| Amide Substituent | Large, lipophilic biaryl ethers (e.g., N-(2-phenoxyethyl)). | Dramatically increases potency (nM range). | [4][17] |
| Introduction of halogen atoms (Cl, F) on the terminal phenyl ring. | Generally maintains or improves potency. | [7][17] | |
| Position 7 | Substitution of methyl with a chloro group. | Can slightly diminish activity. | [17] |
| Position 2, 7 | Dimethyl substitution (e.g., 2,7-dimethyl). | Yields potent compounds against replicating, non-replicating, MDR, and XDR Mtb. |[4][19] |
Table 2: Potent Antitubercular Imidazo[1,2-a]pyridine Derivatives
| Compound | Substitutions | MIC vs. H37Rv (µM) | Activity vs. Resistant Strains | Reference(s) |
|---|---|---|---|---|
| Q203 (Telacebec) | Complex side chain at 3-carboxamide | ~0.003 | Potent against MDR and XDR strains | [4][5][18] |
| Compound 18 (Moraski et al.) | 7-methyl, with a 4-fluorophenoxyethyl amide | 0.004 | Surpasses potency of clinical candidate PA-824 against some resistant strains. | [14][17] |
| Compound 16 (Moraski et al.) | 7-methyl, with a 4-chlorophenoxyethyl amide | 0.006 | Excellent activity against MDR/XDR strains. | [14][17] |
| IPA-6 (Jose et al.) | 3-carboxamide with a 4-chlorophenyl group | 0.05 µg/mL | 125 times more potent than ethambutol. |[7] |
Section 3: Experimental Drug Discovery Workflow
A systematic, multi-stage screening cascade is essential for identifying and advancing promising IPA candidates. The workflow is designed to assess potency, selectivity, and mechanism of action in a logical, resource-efficient manner.
Caption: A typical drug discovery workflow for IPA-based antitubercular agents.
Section 4: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key stages of the IPA drug discovery workflow.
Protocol 4.1: General Synthesis of Imidazo[1,2-a]pyridine-3-Carboxamides
This protocol is a representative three-step synthesis adapted from established literature procedures.[11][15][20]
Rationale: This robust synthetic route allows for facile diversification. Step 1 creates the core heterocyclic scaffold. Step 2 provides the key carboxylic acid intermediate. Step 3, a standard amide coupling, allows for the introduction of diverse amine side chains to explore SAR.
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. A precipitate will form.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the ester product.
Step 2: Saponification to Imidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve the ester from Step 1 in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and reflux the mixture for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the carboxylic acid intermediate.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in dichloromethane (DCM).
-
Add EDC (1.2 eq), HOBt (1.2 eq), and triethylamine (Et3N, 2.0 eq). Stir for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final imidazo[1,2-a]pyridine-3-carboxamide derivative.
Protocol 4.2: In Vitro Antitubercular Susceptibility Testing via Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tb.[7][21][22]
Rationale: The MABA protocol relies on the ability of metabolically active (i.e., living) mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition. It is a reliable, low-cost, and high-throughput alternative to radiometric assays.[22][23]
Materials:
-
96-well flat-bottom microplates
-
M. tb H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Alamar Blue reagent (Resazurin)
-
Test compounds and control drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate. Typically, 100 µL of media is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the column. The final concentrations may range from 100 µg/mL to <0.1 µg/mL.
-
Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds.
-
Include control wells: bacteria with no drug (positive growth control) and media with no bacteria (sterility control).
-
Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually inspect the plate. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change (i.e., the well remains blue).
Protocol 4.3: Target Identification via Resistant Mutant Selection
This workflow is a powerful, unbiased method to identify the molecular target of a novel compound series.[8][9]
Rationale: By exposing a large population of bacteria to a selective pressure (the IPA compound), rare, spontaneously occurring mutants that are resistant to the compound can be isolated. The genetic difference between these resistant mutants and the parent strain often lies within the gene encoding the drug's target or a related pathway. Whole-genome sequencing provides a direct path to identifying this mutation.
Caption: Workflow for target identification using spontaneous resistant mutants.
Section 5: Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents one of the most significant advances in antituberculosis drug discovery in the last decade. The clear mechanism of action, potent activity against drug-resistant strains, and well-understood SAR provide a solid foundation for the development of next-generation TB therapies.
Future research will focus on fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring combinations of IPAs with other novel or existing TB drugs could lead to shorter, more effective treatment regimens, a critical goal in the global effort to eradicate tuberculosis.
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- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011). ACS Medicinal Chemistry Letters. [Link]
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- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
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- Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (2012). PubMed. [Link]
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). PubMed. [Link]
- Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. (2022).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023).
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- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. [Link]
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- Screening and Evaluation of Anti-Tuberculosis Compounds.
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). PubMed. [Link]
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- (PDF) Telacebec (Q203), a New Antituberculosis Agent. (2020).
- Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. (2014).
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Application Notes & Protocols for High-Throughput Screening of Imidazo[1,2-a]Pyridine Libraries
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a prominent bicyclic nitrogen-fused heterocycle recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] Its rigid structure and synthetic tractability have allowed for the creation of vast chemical libraries, leading to the discovery of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-tubercular, and anti-inflammatory properties.[3][4][5] Marketed drugs such as Zolpidem and Alpidem further underscore the therapeutic potential of this chemical class.[3]
High-Throughput Screening (HTS) serves as the primary engine for interrogating large chemical libraries against biological targets, enabling the rapid identification of novel "hit" compounds.[6][7] The success of any HTS campaign, however, is not merely a function of library size but is critically dependent on the design, validation, and intelligent implementation of robust and biologically relevant assays.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic development and execution of HTS assays tailored for imidazo[1,2-a]pyridine libraries. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to minimize false positives and maximize the identification of viable lead candidates.
Chapter 1: Strategic Considerations for Assay Design
The journey from a diverse compound library to a validated hit is a multi-step process that begins with the selection and development of an appropriate screening assay.[8] The choice of assay technology is dictated by the biological question being asked and the nature of the target.
The HTS Funnel: A Conceptual Workflow
A successful screening campaign follows a logical progression from primary screening of the full library to a series of secondary and tertiary assays that confirm activity, determine potency and selectivity, and eliminate artifacts. This "hit triage" or "hit validation" cascade is essential for focusing resources on the most promising chemical matter.[9]
Caption: The HTS workflow, from primary screening to validated hits.
Selecting the Right Assay: Biochemical vs. Cell-Based Approaches
Two main categories of assays are employed in HTS, each offering distinct advantages.
-
Biochemical Assays: These in vitro assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[] They are instrumental for identifying molecules that engage the target directly and are often less prone to artifacts related to cell health or membrane permeability. Protein kinases are common targets for imidazo[1,2-a]pyridine libraries, with numerous biochemical assays available.[11][12][13]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[7][] They can be designed to measure specific molecular events (e.g., reporter gene expression, second messenger production) or a phenotypic outcome (e.g., cell death, morphological changes).[7][] Cell-based assays are crucial for assessing properties like cell permeability and for identifying compounds that modulate a pathway rather than a single protein.
The Hallmark of a Robust HTS Assay: Statistical Validation
An assay's suitability for HTS is determined by its statistical performance, ensuring that hits can be reliably distinguished from experimental noise. The Z-factor (Z') is the gold standard for this evaluation.[]
The Z' is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z' Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls; highly reliable for HTS. |
| 0 to 0.5 | Acceptable | The assay can be used but may have a higher false-positive/negative rate. |
| < 0 | Unacceptable | The signal from the controls overlaps; the assay is not suitable for screening. |
An assay must be validated with a Z' > 0.5 before commencing a full library screen.[]
Chapter 2: Protocol 1 - Biochemical HTS for Kinase Inhibitors (TR-FRET)
Protein kinases are a highly validated target class for imidazo[1,2-a]pyridine derivatives.[11][12][13] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, homogeneous (no-wash) technology ideal for screening kinase activity.[14]
Principle of the LanthaScreen® TR-FRET Kinase Activity Assay
This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody (donor) specifically binds to the phosphorylated substrate, bringing it into proximity with a fluorescein-labeled peptide (acceptor). Excitation of the terbium donor results in energy transfer to the acceptor, producing a TR-FRET signal. Inhibitors prevent substrate phosphorylation, leading to a loss of signal. The time-resolved format minimizes interference from compound autofluorescence.[14]
Caption: TR-FRET assay principle for kinase inhibitor screening.
Detailed Protocol: Aurora A Kinase TR-FRET Assay
This protocol is designed for a 384-well plate format and is adapted from standard methodologies for Aurora kinases.[15]
Materials:
-
Assay Plate: 384-well, low-volume, non-binding surface, black.
-
Compound Plate: 384-well plate containing imidazo[1,2-a]pyridine library compounds prediluted in 100% DMSO.
-
Enzyme: Recombinant human Aurora A kinase.
-
Substrate: Fluorescein-labeled peptide substrate (e.g., 5FAM-LRRASLG-CONH2).[15]
-
Antibody: LanthaScreen® Tb-anti-p-LRRASLG antibody.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl₂, 2 mM DTT, 0.1% Tween 20.[15]
-
Stop/Detection Buffer: Assay Buffer containing EDTA to chelate Mg²⁺ and stop the reaction.
Protocol Steps:
-
Compound Dispensing: Add 100 nL of compound solution from the compound plate to the assay plate using an acoustic liquid handler or pin tool. The final DMSO concentration should be ≤1%.
-
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate mix in Assay Buffer. Add 5 µL of this mix to each well of the assay plate.
-
Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.
-
-
Incubation 1: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the enzyme's Km for ATP to detect competitive inhibitors effectively.
-
Incubation 2: Incubate for 60 minutes at room temperature. The plate should be sealed to prevent evaporation.
-
Reaction Termination: Prepare a Stop/Detection solution containing the Tb-antibody in Stop/Detection Buffer. Add 10 µL to each well.
-
Rationale: EDTA stops the reaction by chelating Mg²⁺, a required cofactor for kinases. The antibody is added simultaneously for a streamlined workflow.
-
-
Incubation 3: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 520 nm (acceptor) and 495 nm (donor).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm).
-
Determine Percent Inhibition using the high (DMSO only) and low (no enzyme or potent inhibitor) controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
| Parameter | Typical Value | Rationale |
| Final Assay Volume | 20 µL | Suitable for 384-well format, conserves reagents.[14] |
| Aurora A Conc. | 1-5 nM | Determined empirically to give a robust signal window. |
| Peptide Substrate Conc. | 200 nM | Typically used at 1-2X Km for the substrate. |
| ATP Conc. | 20 µM | Near the Km of ATP for Aurora A, balancing signal with inhibitor sensitivity.[15] |
| Final DMSO Conc. | ≤ 1% | High DMSO concentrations can inhibit enzyme activity.[8] |
| Expected Z' | > 0.7 | A high-quality biochemical assay should be very robust. |
Chapter 3: Protocol 2 - Cell-Based HTS for PI3K/Akt Pathway Inhibitors
The PI3K/Akt pathway is frequently dysregulated in cancer, and imidazo[1,2-a]pyridines have been identified as inhibitors of this pathway.[16][13] A luciferase reporter gene assay is an effective way to screen for pathway modulators in a cellular context.[7]
Principle of the Luciferase Reporter Assay
This assay utilizes a cell line engineered to express firefly luciferase under the control of a promoter containing response elements for a transcription factor downstream of the target pathway (e.g., a Serum Response Element for the PI3K/Akt pathway). When the pathway is active, the transcription factor drives luciferase expression. Addition of a pathway inhibitor reduces luciferase production, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.
Caption: Principle of a PI3K/Akt pathway luciferase reporter assay.
Detailed Protocol: SRE-Luciferase Reporter Assay
This protocol is designed for a 384-well plate format using a stable cell line.
Materials:
-
Cell Line: HeLa or A375 cells stably expressing an SRE-luciferase reporter construct.[13]
-
Assay Plate: 384-well, solid white, tissue-culture treated plates.
-
Culture Medium: DMEM with 10% FBS, 1% Pen/Strep, and selection antibiotic (e.g., puromycin).
-
Stimulant: Serum or a specific growth factor (e.g., EGF).
-
Luciferase Reagent: A commercial lytic luciferase assay reagent (e.g., Bright-Glo™).
-
Counter-screen Reagent: A commercial cell viability reagent (e.g., CellTiter-Glo®).
Protocol Steps:
-
Cell Seeding: Seed 2,500-5,000 cells per well in 40 µL of low-serum (0.5% FBS) medium.
-
Rationale: Serum-starving the cells for 18-24 hours synchronizes them and reduces basal pathway activity.
-
-
Incubation 1: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of compound solution from the compound plate.
-
Stimulation: After a 1-hour compound pre-incubation, add 10 µL of medium containing a stimulant (e.g., to a final concentration of 10% serum) to all wells except the negative controls.
-
Incubation 2: Incubate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene transcription and translation.
-
Lysis and Signal Detection:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Plate Reading: Read the luminescence on a plate reader.
Counter-Screening (Critical for Trustworthiness): A parallel plate should be run under identical conditions (minus the stimulation step if it affects viability) and treated with a cell viability reagent instead of the luciferase reagent. This is essential to identify and discard compounds that "inhibit" the reporter signal simply by killing the cells or by directly inhibiting the luciferase enzyme.
| Parameter | Primary Screen (Luciferase) | Counter-Screen (Viability) |
| Endpoint | Pathway Inhibition | Cytotoxicity / General Interference |
| Plate Type | 384-well, solid white | 384-well, solid white |
| Cell Density | 5,000 cells/well | 5,000 cells/well |
| Readout | Luminescence | Luminescence |
| Interpretation | Signal decrease = potential hit | Signal decrease = cytotoxic compound |
| Expected Z' | > 0.5 | > 0.6 |
Chapter 4: The Hit Validation Cascade
Caption: A robust hit validation cascade for kinase inhibitors.
A key step in this cascade is the use of an orthogonal assay . This involves testing the confirmed hits in a different assay format that relies on a distinct detection technology. For a kinase inhibitor identified via a TR-FRET assay, an excellent orthogonal choice is an AlphaLISA® assay.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology measures the interaction of molecules.[17] For a kinase assay, a biotinylated substrate is captured on a streptavidin-coated Donor bead, and an antibody recognizing the phosphorylated substrate, conjugated to an Acceptor bead, completes the sandwich.[18][19] The signal generation relies on singlet oxygen diffusion, a different physical principle from FRET, making it a truly orthogonal confirmation of activity.[17][20]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive starting point for drug discovery. A successful screening campaign for libraries based on this scaffold requires a deep understanding of HTS principles, from initial assay design to final hit validation. By employing robust, well-validated biochemical and cell-based assays, such as the TR-FRET and reporter gene protocols detailed here, researchers can effectively navigate the complexities of HTS. The integration of a rigorous hit validation cascade, including essential counter-screens and orthogonal assays, provides the necessary confidence to triage hits effectively, ensuring that medicinal chemistry efforts are focused on chemical matter with the highest potential for translation into novel therapeutics.
References
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- Title: High throughput screening of small molecule library: procedure, challenges and future Source: American Journal of Cancer Research URL:[Link]
- Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues Source: RSC Publishing URL:[Link]
- Title: Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis Source: Chemical Methodologies URL:[Link]
- Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight Source: National Center for Biotechnology Inform
- Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL:[Link]
- Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: European Pharmaceutical Review URL:[Link]
- Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: National Center for Biotechnology Inform
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Illuminating the Innate Immune Response: (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a Chemical Probe for TBK1/IKKε Kinases
Application Note & Protocols
Abstract
This document provides a comprehensive guide for the use of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a chemical probe. Based on the well-documented activity of the imidazo[1,2-a]pyridine scaffold as a potent kinase inhibitor, we hypothesize that this compound targets the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are central regulators of the innate immune system, orchestrating the production of type I interferons and other inflammatory mediators. This guide details the necessary protocols to rigorously validate this compound as a selective chemical probe for TBK1/IKKε, enabling researchers to dissect their roles in cellular signaling pathways related to immunity, oncology, and neuroinflammation.
Introduction: The Rationale for a TBK1/IKKε Chemical Probe
TBK1 and IKKε are serine/threonine kinases that act as critical nodes in the signaling cascades initiated by pathogen recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs)[1]. Upon activation, these kinases phosphorylate key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to their dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β)[2][3]. Given their central role, dysregulation of TBK1/IKKε activity is implicated in a range of human diseases, including autoimmune disorders, neurodegenerative diseases, and cancer[4][5].
High-quality chemical probes are indispensable tools for elucidating the complex biology of such kinases[6][7]. They offer temporal control over protein function that is often not achievable with genetic methods. An ideal chemical probe should be potent, selective, and cell-permeable, and its use should be accompanied by a structurally similar but biologically inactive negative control to ensure that observed phenotypes are due to on-target effects[8][9].
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors[4][10][11]. This is due to its ability to effectively interact with the ATP-binding pocket of kinases, often forming a critical hydrogen bond with the hinge region. We therefore propose This compound (designated here as IMPM-TBK1-A for "Active") as a putative chemical probe for TBK1/IKKε. This guide provides the experimental framework to validate this hypothesis and utilize the probe for biological discovery.
Physicochemical Properties & Synthesis
Properties of IMPM-TBK1-A
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 30489-44-2 | N/A |
| Molecular Formula | C₉H₁₀N₂O | N/A |
| Molecular Weight | 162.19 g/mol | N/A |
| Appearance | Solid | [12] |
| Solubility | Soluble in DMSO, Methanol | Expected |
Synthesis Overview
IMPM-TBK1-A can be synthesized via the reduction of 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde[9]. A general two-step synthesis for a related compound involves the condensation of a substituted 2-aminopyridine with an appropriate bromopyruvate ester, followed by reduction of the resulting ester to the alcohol[13].
Proposed Negative Control: IMPM-TBK1-N
A critical component of any chemical probe experiment is a negative control[14]. This should be a close structural analog of the active probe that is devoid of activity against the intended target. For kinase inhibitors that bind to the ATP pocket, a common strategy to create an inactive analog is to modify the group that forms a hydrogen bond with the kinase hinge region[15]. For the imidazo[1,2-a]pyridine scaffold, the pyridine-like nitrogen at position 1 (N1) is a key hinge-binder.
We propose the synthesis of (1,2-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (designated IMPM-TBK1-N for "Negative") as a negative control. The methylation at the N1 position should sterically block the hydrogen bond formation with the kinase hinge, thereby ablating its inhibitory activity.
Experimental Validation Workflow: A Four-Pillar Approach
To establish IMPM-TBK1-A as a validated chemical probe, we propose a workflow based on four pillars of evidence, ensuring a self-validating experimental design.
Caption: Four-Pillar Validation Workflow for IMPM-TBK1-A.
Detailed Protocols
Pillar 1: Biochemical Potency & Selectivity
Objective: To determine the direct inhibitory activity of IMPM-TBK1-A on purified TBK1 and IKKε kinases and assess its selectivity.
Protocol 4.1: In Vitro Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity[2][16].
Materials:
-
Recombinant human TBK1 and IKKε (BPS Bioscience, #71275)
-
Myelin Basic Protein (MBP) as a generic substrate (BPS Bioscience, #79763)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
IMPM-TBK1-A and IMPM-TBK1-N (dissolved in 100% DMSO)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of IMPM-TBK1-A and IMPM-TBK1-N in 100% DMSO. Then, create a 10x intermediate dilution in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing Kinase Buffer, 500 µM ATP, and 5 mg/ml MBP.
-
Assay Plate Setup:
-
To "Test Inhibitor" wells, add 2.5 µL of the 10x intermediate inhibitor dilution.
-
To "Positive Control" (max activity) and "Blank" (no enzyme) wells, add 2.5 µL of Kinase Buffer with 10% DMSO.
-
-
Enzyme Addition: Thaw recombinant TBK1 or IKKε on ice. Dilute the enzyme to the working concentration (e.g., ~2-5 ng/µL) in Kinase Buffer.
-
Add 10 µL of diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of Kinase Buffer to the "Blank" wells.
-
-
Kinase Reaction: Add 12.5 µL of the Master Mix to all wells to start the reaction. The final volume will be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature (RT).
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at RT.
-
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" signal from all other wells. Normalize the data to the "Positive Control" (100% activity). Plot the normalized data against the log of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Expected Outcome: IMPM-TBK1-A should show a dose-dependent inhibition of TBK1/IKKε activity with a low nanomolar to micromolar IC₅₀. IMPM-TBK1-N should show no significant inhibition at concentrations up to at least 100-fold higher than the IC₅₀ of the active probe.
Pillar 2: Target Engagement in Cells
Objective: To confirm that IMPM-TBK1-A binds to TBK1 in a live-cell context.
Protocol 4.2: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a NanoLuc®-tagged target protein in live cells by monitoring the displacement of a fluorescent tracer[7][8][14].
Materials:
-
HEK293 cells
-
NanoLuc®-TBK1 Fusion Vector (Promega, #NV2131)
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ TE Intracellular Kinase Assay, K-5 (Promega, #N2640)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Transfection: 24 hours before the assay, transfect HEK293 cells with the NanoLuc®-TBK1 Fusion Vector according to the manufacturer's protocol.
-
Cell Plating: On the day of the assay, trypsinize and resuspend the transfected cells in Opti-MEM™. Plate the cells into the 96-well plate.
-
Compound Treatment: Prepare serial dilutions of IMPM-TBK1-A and IMPM-TBK1-N in DMSO, then dilute into Opti-MEM™. Add the compounds to the cells and incubate for 2 hours at 37°C, 5% CO₂.
-
Tracer and Substrate Addition: Prepare the NanoBRET™ Tracer K-5 and Nano-Glo® Substrate solution according to the kit instructions. Add this solution to all wells.
-
Readout: Immediately measure the BRET signal on a luminometer equipped with appropriate filters (Donor: 460nm, Acceptor: 618nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Normalize the data and plot against the log of inhibitor concentration to determine the intracellular IC₅₀.
Expected Outcome: IMPM-TBK1-A will dose-dependently decrease the BRET signal, indicating displacement of the tracer and direct binding to TBK1 in live cells. IMPM-TBK1-N should not cause a significant decrease in the BRET signal.
Protocol 4.3: Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding[17][18].
Materials:
-
THP-1 or other suitable cell line with endogenous TBK1 expression.
-
IMPM-TBK1-A and IMPM-TBK1-N
-
PBS, Protease and Phosphatase Inhibitor Cocktails
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-TBK1 antibody
Procedure:
-
Cell Treatment: Treat cells with IMPM-TBK1-A (e.g., at 10x the cellular IC₅₀), IMPM-TBK1-N (at the same concentration), or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at RT for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble TBK1 remaining at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities for TBK1 at each temperature. Plot the percentage of soluble TBK1 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of IMPM-TBK1-A indicates target stabilization and engagement.
Expected Outcome: Cells treated with IMPM-TBK1-A will show a rightward shift in the TBK1 melting curve compared to vehicle-treated cells, indicating that the compound binds to and stabilizes TBK1. No significant shift should be observed with IMPM-TBK1-N.
Pillar 3: Cellular Pathway Modulation
Objective: To demonstrate that target engagement by IMPM-TBK1-A leads to the inhibition of its downstream signaling pathway.
Caption: Inhibition of the TBK1/IKKε pathway by IMPM-TBK1-A.
Protocol 4.4: Western Blot for Phosphorylated IRF3 (p-IRF3)
This protocol measures the level of IRF3 phosphorylation at Ser396, a direct downstream marker of TBK1/IKKε activity[11][15].
Materials:
-
RAW 264.7 or THP-1 cells
-
Poly(I:C) (a TLR3 agonist to activate the pathway)
-
IMPM-TBK1-A and IMPM-TBK1-N
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947), anti-total IRF3 (e.g., Cell Signaling Technology #4302), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of IMPM-TBK1-A, IMPM-TBK1-N, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 1-2 hours to activate TBK1.
-
Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at RT (Note: BSA is preferred over milk for phospho-antibodies)[11].
-
Incubate the membrane with primary anti-p-IRF3 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at RT.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Reprobing: Strip the membrane and re-probe for total IRF3 and β-actin to ensure equal loading and to assess the phosphorylation status relative to the total protein level.
-
Data Analysis: Quantify band intensities. Normalize the p-IRF3 signal to the total IRF3 signal.
Expected Outcome: Poly(I:C) stimulation should induce a strong p-IRF3 signal in vehicle-treated cells. Pre-treatment with IMPM-TBK1-A should cause a dose-dependent reduction in the p-IRF3 signal. IMPM-TBK1-N should have no effect on the p-IRF3 signal.
Pillar 4: Cellular Phenotypic Response
Objective: To demonstrate that the inhibition of the TBK1/IKKε pathway by IMPM-TBK1-A results in a relevant cellular phenotype.
Protocol 4.5: Immunofluorescence for IRF3 Nuclear Translocation
This protocol visualizes the cellular location of IRF3. Upon phosphorylation by TBK1, IRF3 dimerizes and translocates from the cytoplasm to the nucleus.
Materials:
-
HeLa or A549 cells grown on glass coverslips
-
Poly(I:C)
-
IMPM-TBK1-A and IMPM-TBK1-N
-
4% Paraformaldehyde (PFA) for fixing
-
0.1% Triton™ X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-total IRF3
-
Alexa Fluor™-conjugated secondary antibody (e.g., Alexa Fluor™ 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Grow cells on coverslips. Pre-treat with IMPM-TBK1-A, IMPM-TBK1-N, or vehicle for 1-2 hours.
-
Stimulation: Stimulate cells with Poly(I:C) for 2-4 hours. Include an unstimulated control.
-
Fix and Permeabilize:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at RT.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton™ X-100 for 10 minutes at RT.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour at RT.
-
Incubate with anti-IRF3 primary antibody in blocking solution for 1-2 hours at RT or overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour at RT, protected from light.
-
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto slides, and image using a fluorescence microscope.
-
Data Analysis: Observe the localization of the IRF3 signal (green) relative to the nucleus (blue, DAPI). Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in multiple cells for each condition.
Expected Outcome: In unstimulated cells, IRF3 will be predominantly cytoplasmic. In vehicle-treated, Poly(I:C)-stimulated cells, IRF3 will show strong nuclear localization. Pre-treatment with IMPM-TBK1-A will block this translocation, maintaining a cytoplasmic IRF3 signal. IMPM-TBK1-N will not prevent the nuclear translocation of IRF3.
Data Summary & Interpretation
| Assay | IMPM-TBK1-A (Active Probe) | IMPM-TBK1-N (Negative Control) | Interpretation |
| In Vitro Kinase Assay | Potent IC₅₀ (nM-µM range) | Inactive (IC₅₀ > 100x Active) | Direct and specific inhibition of kinase activity. |
| NanoBRET™ Assay | Potent cellular IC₅₀ | Inactive | Confirms cell permeability and target binding in live cells. |
| CETSA | Thermal shift (ΔTagg > 2°C) | No significant shift | Verifies direct physical interaction with the target in cells. |
| p-IRF3 Western Blot | Dose-dependent inhibition | No inhibition | Confirms on-target pathway modulation. |
| IRF3 Translocation IF | Blocks nuclear translocation | No effect | Links target engagement to a downstream cellular phenotype. |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate and utilize this compound (IMPM-TBK1-A) as a chemical probe for the TBK1/IKKε kinases. By systematically demonstrating biochemical potency, cellular target engagement, downstream pathway modulation, and a corresponding cellular phenotype, researchers can confidently employ this tool. The inclusion of a rationally designed negative control, IMPM-TBK1-N, is essential for attributing observed biological effects directly to the inhibition of TBK1/IKKε. Following these protocols will enable the precise dissection of TBK1/IKKε signaling, paving the way for new discoveries in innate immunity and related disease areas.
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Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic aromatic heterocycle is the key structural motif in drugs such as Zolpidem and Alpidem, which are widely prescribed for insomnia and anxiety, respectively. The biological significance of this scaffold extends to anticancer, antiviral, antibacterial, and anti-inflammatory applications, making it a focal point of intensive drug discovery research.[1][3][4]
Traditionally, the synthesis of imidazo[1,2-a]pyridines has involved conventional heating methods that often require long reaction times, harsh conditions, and can result in modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and rapid alternative.[5][6][7] Microwave irradiation provides uniform and instantaneous heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[8][9] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of environmentally benign solvents or even solvent-free conditions.[5][7][8]
This comprehensive guide provides detailed protocols and technical insights into the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for the efficient synthesis of this important class of compounds.
Underlying Principles and Reaction Mechanism
The application of microwave energy to chemical reactions is fundamentally different from conventional heating. In microwave synthesis, dielectric heating occurs through the interaction of microwave radiation with polar molecules in the reaction mixture. This leads to rapid, localized, and uniform heating, which can accelerate reactions that proceed through polar transition states.[5][6]
The most common and robust method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone. The generally accepted mechanism for this transformation under microwave irradiation proceeds through two key steps:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system.
Microwave irradiation significantly accelerates both of these steps, leading to a rapid formation of the desired product.
Figure 1: General reaction mechanism for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols
The following protocols are representative examples of the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. These methods are chosen for their efficiency, broad substrate scope, and adherence to green chemistry principles.
Protocol 1: Catalyst-Free Synthesis in an Aqueous Medium
This protocol highlights a green and efficient method for the synthesis of imidazo[1,2-a]pyridines using a mixture of water and isopropanol as the solvent, avoiding the need for a catalyst.[10]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted α-bromoketone (1.0 mmol)
-
Isopropanol (IPA)
-
Deionized water
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoketone (1.0 mmol).
-
Add a 1:1 mixture of isopropanol and deionized water (4 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure imidazo[1,2-a]pyridine derivative.
Rationale: The use of an isopropanol-water mixture provides a polar medium that efficiently absorbs microwave energy. This "green" solvent system, combined with the catalyst-free conditions, makes this protocol environmentally friendly and simplifies the work-up procedure.[10]
Protocol 2: Three-Component, Solvent-Free Synthesis
This protocol describes a highly efficient, one-pot, three-component synthesis of substituted imidazo[1,2-a]pyridines under solvent-free conditions.[11]
Materials:
-
Phenylglyoxal (1.0 mmol)
-
Substituted 2-aminopyridine (1.0 mmol)
-
Barbituric acid (1.0 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine phenylglyoxal (1.0 mmol), the substituted 2-aminopyridine (1.0 mmol), and barbituric acid (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.
-
After completion, allow the vial to cool to room temperature.
-
Add ethanol to the reaction mixture and stir to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Rationale: This solvent-free approach minimizes waste and environmental impact. The three-component nature of this reaction allows for the rapid generation of molecular diversity from readily available starting materials.[11]
Figure 2: A generalized workflow for microwave-assisted synthesis of imidazo[1,2-a]pyridines.
Data Presentation: A Comparative Overview
The efficiency of microwave-assisted synthesis is evident when comparing reaction times and yields for various substituted imidazo[1,2-a]pyridine derivatives.
| Entry | 2-Aminopyridine Substituent | α-Bromoketone Substituent | Method | Reaction Time (min) | Yield (%) | Reference |
| 1 | H | 4-Bromophenyl | Protocol 1 | 10 | 95 | [10] |
| 2 | 5-Methyl | Phenyl | Protocol 1 | 12 | 92 | [10] |
| 3 | 4-Chloro | 4-Methoxyphenyl | Protocol 1 | 15 | 90 | [10] |
| 4 | H | Phenyl | Protocol 2 | 5 | 96 | [11] |
| 5 | 5-Bromo | Phenyl | Protocol 2 | 8 | 91 | [11] |
| 6 | 4-Methyl | Phenyl | Protocol 2 | 7 | 94 | [11] |
Conclusion and Future Perspectives
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the construction of the medicinally important imidazo[1,2-a]pyridine scaffold. The significant reduction in reaction times, coupled with high yields and the adoption of greener reaction conditions, makes it an indispensable tool for modern organic and medicinal chemists. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for drug discovery and development. Future advancements in this field are likely to focus on the development of more complex multicomponent reactions and the application of this technology to continuous flow synthesis, further enhancing the efficiency and scalability of imidazo[1,2-a]pyridine production.
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Application Notes & Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant molecules.[1][2][3] This fused heterocyclic system is the backbone for blockbuster drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic), highlighting its remarkable versatility and biological compatibility.[1][3][4] The therapeutic potential of this scaffold spans a wide range of activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[2][5][6][7]
Traditionally, the synthesis of these scaffolds involved multi-step procedures often plagued by harsh conditions, tedious purification of intermediates, and significant chemical waste.[5] The evolution of synthetic organic chemistry has ushered in an era of process intensification, where one-pot methodologies have become paramount. These strategies, which combine multiple reaction steps into a single, continuous process without isolating intermediates, offer profound advantages:
-
Enhanced Efficiency: Drastically reduced reaction times and simplified workflows.
-
Atom and Step Economy: Maximized incorporation of starting materials into the final product, minimizing waste.[5][8]
-
Reduced Environmental Impact: Lower consumption of solvents and energy, aligning with the principles of green chemistry.[7][9]
This guide provides an in-depth exploration of key one-pot synthetic protocols for constructing the imidazo[1,2-a]pyridine core, with a focus on the underlying mechanisms, practical experimental details, and the rationale behind procedural choices.
Protocol 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé Reaction (GBBR) is arguably the most powerful and widely adopted one-pot strategy for synthesizing 3-aminoimidazo[1,2-a]pyridines.[5][8] This isocyanide-based multicomponent reaction (I-MCR) elegantly combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single, highly convergent step.[10][11][12][13]
Scientific Rationale & Mechanism
The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., Sc(OTf)₃, NH₄Cl, p-TsOH).[10][12][14] The catalyst's primary role is to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the 2-aminopyridine. This forms a Schiff base or iminium ion intermediate. The isocyanide then undergoes a [4+1] cycloaddition with this intermediate. The endocyclic nitrogen of the aminopyridine acts as the intramolecular nucleophile that traps the resulting nitrilium ion, leading to the fused heterocyclic system after a proton transfer.[12][13][15]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Detailed Experimental Protocol: Ultrasound-Assisted GBBR
This protocol leverages ultrasonic irradiation to enhance reaction rates and yields, often under greener conditions.[5]
-
Reaction Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and ammonium chloride (NH₄Cl, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add 5 mL of water as the solvent.[5]
-
Reactant Addition: Add the isocyanide (1.0 mmol) to the mixture.
-
Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the water level of the bath is level with the reaction mixture. Irradiate the mixture at a frequency of 40 kHz at 60 °C.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Reactions are typically complete within 1-2 hours.
-
Work-up: Upon completion, add 15 mL of ethyl acetate to the flask and stir for 5 minutes. Separate the organic layer.
-
Extraction: Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Data Summary: Scope and Efficiency of the GBBR
| Component | Examples | Catalyst | Conditions | Yield Range | Reference |
| Aldehyde | Aromatic (benzaldehyde, furfural), Aliphatic | NH₄Cl, p-TsOH | Ultrasound, 60°C, H₂O | 67-86% | [5] |
| 2-Aminopyridine | Substituted (Cl, CN, Me) and unsubstituted | Sc(OTf)₃ | Conventional, RT, MeOH | High | [10] |
| Isocyanide | Cyclohexyl, tert-Butyl, Benzyl, Aryl | Iodine | Conventional, RT | Moderate-Good | [16] |
| Energy Source | Microwave Irradiation | NH₄Cl | Microwave, 15 min, EtOH | 21-36% | [17] |
Protocol 2: One-Pot Condensation with α-Halocarbonyls & In Situ Halogenation
A classic and highly effective route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[11][18] Modern advancements have transformed this into a one-pot process by generating the reactive α-haloketone intermediate in situ from a simple ketone.
Scientific Rationale & Mechanism
This method follows a tandem reaction pathway. First, the ketone is halogenated at the α-position. A common and green approach uses an iodine catalyst.[19] The acetophenone is thought to enolize, followed by reaction with iodine to form an α-iodo acetophenone intermediate.[19] The 2-aminopyridine then performs an Sɴ2 reaction, alkylating the endocyclic pyridine nitrogen. The final step is an intramolecular condensation between the remaining amino group and the carbonyl, followed by dehydration to form the aromatic imidazo ring.
Caption: One-pot condensation via in situ halogenation.
Detailed Experimental Protocol: Iodine-Catalyzed Synthesis in Cyclohexane
This protocol highlights a green, metal-free approach that avoids hazardous solvents.[19]
-
Reaction Setup: In a sealed tube, combine the aryl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), and molecular iodine (I₂, 0.25 mmol, 25 mol%).
-
Solvent Addition: Add cyclohexane (3 mL) as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C in a preheated oil bath for the specified time (typically 2-4 hours).
-
Monitoring: Follow the reaction's progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via silica gel column chromatography (using an ethyl acetate/hexane gradient) to yield the desired imidazo[1,2-a]pyridine.
Data Summary: Scope of Iodine-Catalyzed Condensation
| Component | Examples | Catalyst | Conditions | Yield Range | Reference |
| Aryl Ketone | Acetophenones with EWG (NO₂, CN) & EDG (OMe, Me) | I₂ | 80°C, Cyclohexane | 75-92% | [19] |
| 2-Aminopyridine | Substituted (Me, Cl, Br) and unsubstituted | I₂ | 80°C, Cyclohexane | 78-89% | [19] |
Protocol 3: Advanced Green Synthesis: Microwave-Assisted Catalyst-Free Protocol
Pushing the boundaries of green chemistry, protocols have been developed that eliminate the need for any catalyst and utilize microwave irradiation for rapid, efficient synthesis in benign solvents like water.[1]
Scientific Rationale & Workflow
This method typically involves the reaction of a 2-aminopyridine derivative with a suitable C2 synthon, such as chloroacetaldehyde. Microwave irradiation provides rapid, uniform, and localized heating of the polar solvent (water) and reactants, dramatically accelerating the reaction rate compared to conventional heating. The mechanism follows the classic condensation pathway (N-alkylation followed by cyclization), but the high energy input from the microwave obviates the need for a chemical catalyst to promote the reaction.
Caption: Workflow for microwave-assisted green synthesis.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of imidazo[1,2-a]pyridine derivatives using substituted 2-aminonicotinic acid.[1]
-
Reactant Preparation: In a 10 mL microwave reaction vessel, place the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).
-
Solvent Addition: Add water (5 mL) as the solvent.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 30 minutes at a controlled temperature, achieving excellent yields (92-95%).[1]
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: The product often precipitates out of the aqueous solution. Collect the solid product by simple filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. In many cases, the purity is high enough that further chromatographic purification is not required.
Summary and Future Outlook
One-pot synthesis has revolutionized access to the medicinally vital imidazo[1,2-a]pyridine scaffold. Multicomponent reactions like the GBBR offer unparalleled efficiency in building molecular complexity, while tandem condensation reactions provide robust and reliable alternatives. The integration of green chemistry principles—utilizing energy sources like microwaves and ultrasound, employing benign solvents like water, and developing catalyst-free systems—is a continuing and critical trend.[7][9][19][20] These advancements not only accelerate the discovery of new drug candidates but also ensure that their synthesis is sustainable, scalable, and environmentally responsible. Future research will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and integrating them into automated flow-chemistry platforms for high-throughput synthesis.
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Catalyst-Free Synthesis of Functionalized Imidazo[1,2-a]pyridines: A Modern Synthetic Toolkit
An Application Guide for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous marketed drugs, including Zolpidem and Alpidem.[1][2][3] The relentless pursuit of greener, more efficient, and cost-effective synthetic routes has propelled the development of catalyst-free methodologies for constructing and functionalizing this vital heterocycle. This guide provides an in-depth exploration of contemporary catalyst-free strategies, moving beyond mere procedural lists to explain the underlying mechanistic principles and causality behind experimental choices. We present detailed, field-tested protocols for multicomponent reactions, cyclocondensation under various energy inputs, and direct C-3 functionalization, designed for immediate application in research and development settings.
The Imperative for Catalyst-Free Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[4][5][6] Traditionally, the synthesis of these compounds has relied on metal- or acid-catalyzed reactions. While effective, these methods often present significant drawbacks:
-
Metal Contamination: Residual catalyst metals in the final active pharmaceutical ingredient (API) are a major regulatory concern, requiring extensive and costly purification steps.
-
Harsh Conditions: Many catalyzed reactions require high temperatures, strong acids, or inert atmospheres, limiting functional group tolerance and increasing energy consumption.
-
Waste Generation: Catalysts and the ligands or additives they require contribute to the overall waste stream, running counter to the principles of green chemistry.[4]
Catalyst-free synthesis directly addresses these challenges. By eliminating the need for an external catalyst, these methods offer streamlined purification, lower costs, reduced environmental impact, and often milder reaction conditions. This guide focuses on the most robust and versatile of these modern techniques.
Strategic Blueprint: Key Catalyst-Free Methodologies
We will explore three principal strategies for the catalyst-free synthesis and functionalization of the imidazo[1,2-a]pyridine core. Each section provides the mechanistic rationale, a detailed operational protocol, and a summary of its synthetic scope.
Strategy 1: The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
Multicomponent reactions (MCRs) are paragons of synthetic efficiency, constructing complex molecules from three or more starting materials in a single pot. The GBB reaction is a powerful catalyst-free MCR for assembling 3-amino-substituted imidazo[1,2-a]pyridines.[7][8]
Principle & Mechanism
The reaction proceeds via a one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The mechanism initiates with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. The nucleophilic endocyclic nitrogen of the pyridine ring then attacks the protonated Schiff base. Subsequent[9]-proton shift and nucleophilic attack by the isocyanide, followed by an intramolecular cyclization, yields the final product. The use of green solvents like deep eutectic solvents (DES) can further enhance the environmental credentials of this reaction.[10]
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Application Notes and Protocols: Imidazo[1,2-a]pyridines in Materials Science
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has emerged from its traditional role in medicinal chemistry to become a powerhouse in modern materials science.[1][2][3][4] Its rigid, planar structure, combined with a high fluorescence quantum yield, makes it an exceptional building block for a new generation of functional organic materials.[4] The inherent electron-rich nature of the bicyclic system and the ease of functionalization at multiple positions (C2, C3, C6, C7, and C8) allow for the fine-tuning of its electronic and photophysical properties. This chemical tractability has enabled the development of imidazo[1,2-a]pyridine derivatives for a wide array of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and materials exhibiting aggregation-induced emission (AIE).[1][5][6][7]
This guide provides an in-depth exploration of the application of imidazo[1,2-a]pyridines in materials science, offering detailed protocols and insights into the design principles that underpin their performance.
Section 1: High-Efficiency Emitters for Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters is a cornerstone of OLED technology. Imidazo[1,2-a]pyridine derivatives have garnered significant attention in this area due to their excellent thermal and morphological stability, as well as their tunable emission colors.[5] A key challenge in OLEDs is the aggregation-caused quenching (ACQ) effect, where molecules in the solid state exhibit diminished fluorescence.[8] To overcome this, researchers have ingeniously designed imidazo[1,2-a]pyridine-based luminogens that exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state.[5][8]
Design Principle: Engineering AIE through Steric Hindrance
The AIE effect in imidazo[1,2-a]pyridine derivatives is often achieved by introducing bulky peripheral groups that create a twisted molecular geometry.[5][7] This non-planar structure prevents detrimental π-π stacking in the solid state, while the restriction of intramolecular rotation (RIR) in the aggregated form blocks non-radiative decay pathways, leading to enhanced fluorescence.[8] A common strategy involves appending tetraphenylethylene (TPE) units, a well-known AIE-active moiety, to the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of a TPE-Functionalized Imidazo[1,2-a]pyridine AIEgen
This protocol is a representative synthesis for creating an AIE-active emitter for OLED applications, based on common synthetic strategies for imidazo[1,2-a]pyridines.[2][9][10]
Objective: To synthesize a 2,3-di(4-(1,2,2-triphenylvinyl)phenyl)imidazo[1,2-a]pyridine derivative.
Materials:
-
2-aminopyridine
-
4,4'-(1,2-diphenylethylene-1,2-diyl)bis(benzoyl) (a TPE-based diketone)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Ethanol
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol), the TPE-based diketone (1.0 mmol), and a catalytic amount of p-TsOH (0.1 mmol) in 20 mL of toluene.
-
Cyclization Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110°C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Protocol: Fabrication and Characterization of a Non-Doped OLED Device
This protocol outlines the fabrication of a simple non-doped OLED device using the synthesized AIEgen as the light-emitting layer.
Device Structure: ITO / HAT-CN (10 nm) / NPB (40 nm) / Emitter (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) - Hole injection layer
-
NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) - Hole transport layer
-
Synthesized imidazo[1,2-a]pyridine AIEgen - Emissive layer
-
TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) - Electron transport layer
-
Lithium fluoride (LiF) - Electron injection layer
-
Aluminum (Al) - Cathode
-
High-vacuum thermal evaporation system
-
Glovebox with an inert atmosphere
-
Source meter and photometer for device characterization
Procedure:
-
Substrate Preparation: The ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, and then dried in an oven. Finally, they are treated with UV-ozone for 15 minutes to improve the work function.
-
Layer Deposition: The cleaned ITO substrate is transferred into a high-vacuum thermal evaporation chamber. The organic layers (HAT-CN, NPB, emitter, TPBi) and the cathode layers (LiF, Al) are sequentially deposited onto the substrate under a vacuum of < 5 x 10⁻⁶ Torr. The deposition rates are carefully controlled.
-
Encapsulation: The fabricated device is encapsulated in a glovebox under an inert nitrogen atmosphere to prevent degradation from moisture and oxygen.
-
Characterization: The electroluminescence spectra, current density-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the device are measured using a source meter and a calibrated photometer.
Performance Data of Imidazo[1,2-a]pyridine-based OLEDs
| Emitter | Emission Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| GBY-17 | Cyan | 15.6 | 4420 | (0.23, 0.42) | [5] |
| GBY-18 | Orange | 10.9 | 2740 | (0.59, 0.38) | [5] |
Section 2: Fluorescent Chemosensors for Ion Detection
The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an excellent platform for developing chemosensors.[6] By attaching specific recognition moieties (receptors) to the scaffold, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. These changes can be a "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) response.[11]
Mechanism of Action: Intramolecular Charge Transfer (ICT)
A common sensing mechanism in imidazo[1,2-a]pyridine-based sensors is intramolecular charge transfer (ICT).[6][12] In the free sensor molecule, photoexcitation leads to an ICT state that often has a non-radiative decay pathway, resulting in weak fluorescence. Upon binding to the target ion, the receptor's ability to participate in ICT is altered, which can block the non-radiative decay channel and lead to a significant enhancement in fluorescence.
Caption: Intramolecular Charge Transfer (ICT) sensing mechanism.
Application Protocol: Detection of Zn²⁺ Ions using an Imidazo[1,2-a]pyridine-based Fluorescent Sensor
This protocol describes the use of a synthesized imidazo[1,2-a]pyridine derivative for the selective detection of zinc ions.[6][12]
Objective: To determine the selectivity and sensitivity of a fluorescent sensor for Zn²⁺ ions.
Materials:
-
Imidazo[1,2-a]pyridine-based sensor molecule (e.g., L1 as described in the literature).[12]
-
Stock solution of the sensor (1 mM in ethanol).
-
Stock solutions of various metal perchlorates (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.) (10 mM in water).
-
Ethanol-water buffer solution (9:1, v/v).
-
Fluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, prepare test solutions by adding a specific volume of the sensor stock solution to the ethanol-water buffer to achieve a final concentration of 10 µM.
-
Titration Experiment: To one cuvette containing the sensor solution, incrementally add small aliquots of the Zn²⁺ stock solution. After each addition, gently mix the solution and record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.
-
Selectivity Study: To separate cuvettes containing the sensor solution, add an excess (e.g., 10 equivalents) of different metal ion solutions. Record the fluorescence emission spectrum for each solution to assess the sensor's response to other potentially interfering ions.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration to determine the detection limit.
-
Compare the fluorescence response of the sensor in the presence of Zn²⁺ to that of other metal ions to evaluate its selectivity.
-
Performance of Imidazo[1,2-a]pyridine-based Fluorescent Sensors
| Sensor | Target Ion | Detection Limit | Response | Reference |
| L1 | Zn²⁺ | 6.8 x 10⁻⁸ M | Fluorescence Enhancement | [6][12] |
| 5 | Fe³⁺ | 4.0 ppb | Fluorescence Enhancement | [11] |
| 5 | Hg²⁺ | 1.0 ppb | Fluorescence Quenching | [11] |
| Imp | Cd²⁺ | 19.2 µM | Aggregation-Induced Emission | [7][13] |
Section 3: Aggregation-Induced Emission (AIE) and its Applications
As mentioned earlier, Aggregation-Induced Emission (AIE) is a powerful concept that has revolutionized the development of luminescent materials. Imidazo[1,2-a]pyridine derivatives with AIE properties are not only useful for OLEDs but also for developing "turn-on" fluorescent probes for biological imaging and environmental sensing.[7][8]
Workflow: From Molecular Design to AIE Application
Caption: Workflow for developing AIE-active materials.
Protocol: Characterization of AIE Properties
This protocol details the experimental procedure to confirm and quantify the AIE characteristics of a synthesized imidazo[1,2-a]pyridine derivative.
Objective: To investigate the AIE behavior of a compound in a solvent/non-solvent mixture.
Materials:
-
Synthesized imidazo[1,2-a]pyridine derivative.
-
A "good" solvent in which the compound is highly soluble and non-emissive (e.g., Tetrahydrofuran - THF).
-
A "poor" or "non-solvent" in which the compound is insoluble (e.g., Water).
-
Fluorometer.
-
Dynamic Light Scattering (DLS) instrument (optional, for nanoparticle size analysis).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in the good solvent (e.g., 1 mM in THF).
-
Fluorescence Measurements in Solvent Mixtures:
-
In a series of cuvettes, prepare solutions with varying fractions of the non-solvent (water). For example, create mixtures with 0%, 10%, 20%, ..., 90% water content in THF. The total volume and the concentration of the compound should be kept constant in all cuvettes.
-
Record the fluorescence emission spectrum for each mixture.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the percentage of the non-solvent. A significant increase in fluorescence intensity at high non-solvent fractions is indicative of AIE.
-
(Optional) Use DLS to measure the size of the aggregates formed in the solutions with high non-solvent content.
-
Conclusion and Future Outlook
Imidazo[1,2-a]pyridines represent a versatile and highly promising class of materials with a bright future in materials science. Their tunable photophysical properties, coupled with their robust chemical and thermal stability, make them ideal candidates for a wide range of applications. Future research will likely focus on the development of novel imidazo[1,2-a]pyridine derivatives with even more sophisticated functionalities, such as stimuli-responsive materials, theranostic agents, and components for advanced photovoltaic devices. The continued exploration of the rich synthetic chemistry of this scaffold will undoubtedly unlock new and exciting possibilities in the field.
References
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
- A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. RSC Publishing.
- Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs.
- A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Two Imidazo[1,2‐a]pyridine Congeners Show Aggregation‐Induced Emission (AIE): Exploring AIE Potential for Sensor and Imaging Applications.
- Two Imidazo[1,2‐a]pyridine Congeners Show Aggregation‐Induced Emission (AIE)
- A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. American Chemical Society.
- Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Semantic Scholar.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
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Application Notes and Protocols for the Development of Imidazo[1,2-a]pyridine Derivatives as PET Imaging Agents
Abstract
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its versatile synthesis and favorable pharmacological properties have made it an attractive platform for developing novel Positron Emission Tomography (PET) imaging agents. This guide provides an in-depth overview and detailed protocols for the design, synthesis, radiolabeling, and preclinical evaluation of imidazo[1,2-a]pyridine derivatives. We will focus on practical methodologies and the scientific rationale behind experimental choices, offering researchers a comprehensive resource to accelerate the development of these promising molecular imaging probes for targets implicated in oncology, neurodegeneration, and neuroinflammation.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in PET Imaging
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a scaffold that offers a unique combination of structural rigidity, synthetic accessibility, and metabolic stability.[3] These characteristics are highly desirable for PET radiotracer development, where high affinity for a biological target must be paired with favorable in vivo pharmacokinetics, including appropriate brain uptake and rapid clearance of non-specifically bound tracer.
Imidazo[1,2-a]pyridine derivatives have been successfully developed as PET ligands for a range of important biological targets:
-
Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: This pathway is frequently overactivated in various cancers, making it a prime target for both therapy and diagnostic imaging.[4][5][6] PET tracers targeting PI3K/mTOR can help identify patients who may benefit from specific inhibitors and monitor treatment response.[6]
-
Translocator Protein (TSPO): Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.[7][8][9]
-
β-Amyloid (Aβ) Plaques: A pathological hallmark of Alzheimer's disease, Aβ plaques are a major target for diagnostic imaging. Imidazo[1,2-a]pyridine derivatives like [¹²⁵I]IMPY have shown promise for imaging these deposits.[10][11][12]
-
Phosphodiesterases (PDEs): Enzymes like PDE2A and PDE10A are involved in cyclic nucleotide signaling and are implicated in various neuropsychiatric disorders.[13][14]
This document will guide researchers through the complete workflow for developing a novel imidazo[1,2-a]pyridine-based PET agent, using a Carbon-11 labeled PI3K/mTOR inhibitor as a primary example.
Figure 1: General workflow for the development of imidazo[1,2-a]pyridine PET imaging agents.
Synthesis of Radiolabeling Precursors
The synthesis of a suitable precursor is the foundational step in radiotracer development. For labeling with short-lived isotopes like Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min), the precursor must be designed to allow for a rapid, high-yield final labeling step.
General Synthetic Strategies
The imidazo[1,2-a]pyridine core is typically synthesized via the condensation of a 2-aminopyridine with an α-haloketone or through multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction.[3][10][15] The choice of strategy depends on the desired substitution pattern. For PET applications, the key is to introduce a functional group amenable to radiolabeling in one of the final synthetic steps. This often involves creating a desmethyl, tosylate, or nitro precursor.
Protocol: Synthesis of an N-desmethyl Precursor for [¹¹C]Methylation
This protocol describes the synthesis of an N-demethylated precursor for a PI3K/mTOR inhibitor, adapted from Liu et al., which is suitable for subsequent labeling with [¹¹C]CH₃OTf.[4][5]
Figure 2: The PI3K/Akt/mTOR pathway, a key target for imidazo[1,2-a]pyridine PET tracers in oncology.
Objective: To synthesize 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (precursor 11 ).[4]
Materials:
-
Boc-protected intermediate 10 (tert-butyl 4-(2-(5-(6-(5-(2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl) imidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate)[4]
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
3 N Sodium hydroxide (NaOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate 10 (e.g., 500 mg, 0.72 mmol) in 6 mL of anhydrous DCM in a round-bottom flask.
-
At room temperature, add 2 mL of TFA dropwise to the stirring solution.
-
Allow the reaction mixture to stir at room temperature for 12 hours. Monitor reaction completion by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Add 20 mL of deionized water to the residue.
-
Adjust the pH of the resulting solution to 7-8 using 3 N NaOH. This will neutralize the TFA salt and precipitate the free base.
-
Extract the aqueous solution with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, appropriate eluent system, e.g., DCM/MeOH gradient) to obtain the pure N-desmethyl precursor 11 .
Rationale:
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperazine nitrogen. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature, exposing the secondary amine required for the subsequent ¹¹C-methylation.[4]
-
Workup: The neutralization step with NaOH is critical to convert the ammonium trifluoroacetate salt of the product into the free base, which is more soluble in organic solvents like DCM, allowing for efficient extraction.
Radiolabeling Protocols
The radiolabeling step is the heart of PET tracer production. The conditions must be optimized for speed, efficiency, and purity.
Protocol: [¹¹C]Methylation using [¹¹C]CH₃OTf
This protocol details the synthesis of a Carbon-11 labeled imidazo[1,2-a]pyridine derivative by N-methylation of the precursor synthesized in Section 2.2.[4][5]
Materials:
-
Cyclotron-produced [¹¹C]CO₂
-
Lithium aluminum hydride (LiAlH₄) solution in THF
-
Hydriodic acid (HI)
-
Triflic anhydride
-
N-desmethyl precursor 11 (approx. 0.5-1.0 mg)
-
Acetonitrile (ACN), anhydrous
-
Automated radiochemistry synthesis module
-
Semi-preparative HPLC system with a radioactivity detector
Procedure:
-
[¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target containing nitrogen with a small percentage of oxygen.[4]
-
Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄ using LiAlH₄. The [¹¹C]CH₄ is then reacted with iodine in a heated quartz tube to form [¹¹C]CH₃I.
-
Conversion to [¹¹C]CH₃OTf: The [¹¹C]CH₃I is passed through a heated column containing silver triflate to produce the highly reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Labeling Reaction: Dissolve the N-desmethyl precursor 11 (0.5 mg) in 300 µL of anhydrous ACN. Trap the gaseous [¹¹C]CH₃OTf in this solution at low temperature (-10 to 0 °C).
-
Seal the reaction vessel and heat at 80-90 °C for 3-5 minutes.
-
HPLC Purification: After cooling, the reaction mixture is quenched with mobile phase and injected onto a semi-preparative HPLC column (e.g., C18) to separate the labeled product from unreacted precursor and radioactive impurities.
-
Formulation: The collected HPLC fraction containing the purified radiotracer is diluted with water and trapped on a C18 Sep-Pak cartridge. The cartridge is washed with sterile water, and the final product is eluted with ethanol and formulated in sterile saline for injection.
Rationale:
-
[¹¹C]CH₃OTf: Methyl triflate is a much more reactive methylating agent than methyl iodide, allowing for faster reaction times and higher radiochemical yields, which is critical given the short half-life of Carbon-11.[4]
-
Automated Synthesis: The entire process from [¹¹C]CO₂ to the final formulated product is typically performed in an automated synthesis module to minimize radiation exposure to the operator and ensure reproducibility.
Figure 3: Reaction scheme for the N-[11C]methylation of the imidazo[1,2-a]pyridine precursor.
Principles of [¹⁸F]Fluorination
Fluorine-18 is often preferred for its longer half-life, which allows for more complex syntheses and distribution to satellite imaging centers. For imidazo[1,2-a]pyridines, two main strategies are employed:
-
Nucleophilic Aliphatic Substitution: Labeling a precursor with a good leaving group (e.g., tosylate, mesylate) on an alkyl chain attached to the core structure.[7]
-
Nucleophilic Heteroaromatic Substitution: Direct radiofluorination of the pyridine ring by displacing a leaving group like a nitro- or trimethylammonium group. This is highly efficient, especially at the ortho-position of the pyridine nitrogen.[16]
Quality Control Protocols
Ensuring the purity, identity, and safety of the final radiotracer is paramount.
Objective: To confirm the quality of the final radiotracer dose before injection.
Procedure:
-
Radiochemical Purity (RCP): Inject an aliquot of the final product onto an analytical HPLC system equipped with both a UV and a radioactivity detector. RCP is calculated as the percentage of the total radioactivity that co-elutes with the non-radioactive reference standard. The acceptance criterion is typically >95%.
-
Identity Confirmation: The retention time of the radioactive peak on the analytical HPLC must match the retention time of the authentic, non-radioactive reference standard.
-
Molar Activity (Aₘ): Molar activity (activity per mole of compound, typically in GBq/µmol) is determined from the analytical HPLC data. By integrating the UV peak and comparing it to a standard curve of the reference compound, the mass of the compound is calculated. This is divided into the total radioactivity of the sample (measured in a dose calibrator) to determine Aₘ.[4]
-
Residual Solvents: Gas chromatography (GC) is used to ensure that levels of organic solvents (e.g., ethanol, acetonitrile) are below established safety limits.
-
Sterility and Endotoxin Testing: The final product must be sterile and pass a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins.
| Parameter | Method | Typical Specification | Reference |
| Radiochemical Purity | Analytical HPLC | > 99% | [4][5] |
| Molar Activity (at EOB) | Analytical HPLC | 296-555 GBq/µmol | [4][5] |
| Radiochemical Yield (decay-corrected) | Calculation | 40-50% | [4][5] |
| pH | pH strip | 5.5 - 7.5 | Standard Practice |
| Residual Solvents | Gas Chromatography | < 410 ppm (Ethanol) | USP <467> |
| Table 1: Example Quality Control Specifications for N-[¹¹C]7. |
Preclinical Evaluation Protocols
Once a high-quality radiotracer is produced, its biological activity and imaging potential must be evaluated.
Protocol: In Vitro Autoradiography
Objective: To visually assess the specific binding of the radiotracer to target-rich tissues.
Materials:
-
Cryostat-sectioned tissue slices (e.g., 20 µm) from relevant sources (e.g., AD patient brain for Aβ tracers, tumor xenograft for cancer tracers).[11]
-
Radiotracer ([¹⁸F] or [¹²⁵I]-labeled tracers are often used for their longer half-life).
-
Blocking agent (a high concentration of a known, non-radioactive ligand for the same target).
-
Incubation buffer (e.g., PBS).
-
Phosphor imaging plates or digital autoradiography system.
Procedure:
-
Thaw and pre-incubate tissue sections in buffer to rehydrate.
-
Incubate a set of sections with a low nanomolar concentration of the radiotracer in buffer (Total Binding).
-
Incubate an adjacent set of sections with the radiotracer plus a high concentration (e.g., 10 µM) of a blocking agent (Non-specific Binding).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Wash the slides in ice-cold buffer to remove unbound tracer.
-
Dry the slides quickly with a stream of cool air.
-
Expose the slides to a phosphor imaging plate overnight.
-
Scan the plate and analyze the resulting image. Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.
Rationale: This technique provides crucial evidence of target engagement. A successful tracer will show high signal in target-rich regions for the "Total Binding" condition, which is significantly reduced or absent in the "Non-specific Binding" condition.[11]
Protocol: Small Animal PET/CT Imaging
Objective: To evaluate the in vivo pharmacokinetics, brain uptake (if applicable), and target-specific accumulation of the radiotracer in a living animal model.
Materials:
-
Small animal PET/CT scanner.
-
Appropriate animal model (e.g., healthy mice/rats, transgenic AD mice, or tumor-bearing mice).
-
Anesthesia (e.g., isoflurane).
-
Radiotracer dose (typically 5-10 MBq).
-
Catheter for intravenous tail vein injection.
Procedure:
-
Anesthetize the animal and position it on the scanner bed. Maintain anesthesia and body temperature throughout the scan.
-
Perform a baseline CT scan for anatomical co-registration.
-
Inject the radiotracer as a bolus via the tail vein catheter and immediately start the dynamic PET scan acquisition (e.g., 60-90 minutes).
-
For blocking studies, a separate cohort of animals can be pre-treated with a non-radioactive blocking agent 15-30 minutes before tracer injection.
-
After the scan, reconstruct the PET data.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to specific organs or brain regions.
-
Generate time-activity curves (TACs) for each ROI, plotting tracer concentration (often as Standardized Uptake Value, SUV) over time.
Rationale: In vivo imaging is the definitive test of a tracer's utility. The TACs reveal critical information about blood-brain barrier penetration, rate of clearance from non-target tissues, and the magnitude and kinetics of specific binding at the target site.[17] A successful tracer will show higher retention in target tissues compared to non-target tissues, and this retention should be blockable by a competing ligand.
| Target | Representative Tracers | Radionuclide | Key Findings | Reference(s) |
| PI3K/mTOR | N-[¹¹C]7 | ¹¹C | High radiochemical yield; suitable for cancer imaging. | [4][5] |
| TSPO/PBR | [¹⁸F]PBR111, [¹⁸F]CB251 | ¹⁸F | High affinity for TSPO; candidate for neuroinflammation imaging. | [7][8][9] |
| β-Amyloid | [¹²⁵I]IMPY, [¹²⁵I]DRK092 | ¹²⁵I (SPECT) | Excellent brain uptake and specific binding to Aβ plaques. | [10][11][12] |
| PDE2A | [¹⁸F]AQ28A (related scaffold) | ¹⁸F | Metabolically stable with potential for in vivo PDE imaging. | [13] |
| Table 2: Selected Imidazo[1,2-a]pyridine Derivatives and Their Application in PET/SPECT Imaging. |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful platform for the development of novel PET imaging agents. Its synthetic tractability allows for fine-tuning of affinity, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide provide a framework for the systematic development and evaluation of these tracers. Future work will likely focus on developing tracers with even higher affinity and selectivity, particularly for challenging targets within the central nervous system, and exploring novel radiolabeling strategies to further streamline the production of these valuable molecular imaging tools.
References
- Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95–106. [Link]
- Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PubMed. [Link]
- Liu, W., et al. (2023). Synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET tracer for imaging of PI3K/mTOR in cancer.
- Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. PubMed. [Link]
- Mattner, F., et al. (2005). Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. PubMed. [Link]
- Schiefer, A., et al. (2021). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][4][5][18]triazines as Phosphodiesterase 2A Inhibitors.
- Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. MDPI. [Link]
- Ali, I., et al. (2021). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease.
- Zhi-Ping, Z., et al. (2005). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
- Cui, M., et al. (2014). Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease. PubMed. [Link]
- Lebegue, N., et al. (1996). New imidazo(1,2-a)pyrazine Derivatives With Bronchodilatory and Cyclic Nucleotide Phosphodiesterase Inhibitory Activities. PubMed. [Link]
- Bautista-Hernández, C., et al. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
- The MICAD Research Team. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. NCBI Bookshelf. [Link]
- Lee, Y., et al. (2021). Structures of imidazopyridine TSPO ligands.
- Ganthi, H. P., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- Sharma, V., et al. (2016).
- Di Grigoli, G., et al. (2021).
- Tyacke, R. J., et al. (2023). (PDF) Imidazoline-I2 PET Tracers in Neuroimaging.
- Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. [Link]
- Sharma, V., et al. (2016).
- Zhao, C., et al. (2024). Preclinical Evaluation of Azabenzimidazole-Based PET Radioligands for γ-8 Dependent Transmembrane AMPA Receptor Regulatory Protein Imaging.
- Sharma, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Lindsley, C. W., et al. (2015). (PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
- Bernard-Gauthier, V., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. PubMed. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Welcome to the dedicated technical support resource for the synthesis and purification of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in achieving high purity for this important compound. We will delve into the root causes of impurities and provide robust, field-tested protocols to overcome them.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, notably as a precursor to the proton pump inhibitor Zolpidem. Achieving high purity (>99.5%) is critical for subsequent synthetic steps and for meeting regulatory standards in drug development. However, its synthesis is often plagued by the formation of closely related impurities that can be challenging to remove. This guide provides a structured approach to troubleshooting these issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product has a persistent yellow tint, even after initial purification. What causes this and how can I remove it?
Root Cause Analysis:
A yellow or brownish hue in the final product is often indicative of trace amounts of oxidized impurities or residual starting materials. The imidazopyridine ring system can be susceptible to oxidation, leading to colored by-products. Additionally, incomplete reaction or side reactions involving the starting material, 2-aminopyridine, can introduce colored impurities that are difficult to remove due to their similar polarity to the desired product.
Troubleshooting Protocol: Activated Carbon Treatment & Recrystallization
-
Dissolution: Dissolve the impure this compound in a suitable solvent such as ethyl acetate or isopropanol at an elevated temperature (e.g., 60-70 °C). A typical starting concentration is 1 g of compound per 10-20 mL of solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w of the compound) to the hot solution. Activated carbon has a high surface area and can effectively adsorb colored impurities.
-
Stirring and Filtration: Stir the mixture at an elevated temperature for 15-30 minutes. Be cautious not to boil the solvent excessively. While still hot, filter the mixture through a pad of Celite® or a similar filter aid to remove the activated carbon. A pre-heated filter funnel can prevent premature crystallization.
-
Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Diagram 1: Workflow for Color Removal
Caption: Workflow for decolorizing this compound.
FAQ 2: HPLC analysis shows an impurity at a relative retention time (RRT) of ~1.2. What is this impurity and how can I remove it?
Root Cause Analysis:
An impurity with a slightly higher RRT (i.e., less polar) than the product alcohol is often the corresponding ethyl ester, (2-methylimidazo[1,2-a]pyridin-3-yl)methyl acetate. This by-product can form if ethyl chloroacetate is used as a starting material and the subsequent hydrolysis step is incomplete. Its similar structure and polarity make it a challenging impurity to remove by standard chromatography.
Troubleshooting Protocol: Base-Mediated Hydrolysis
This protocol is designed to convert the impurity back to the desired product.
-
Reaction Setup: Dissolve the impure product in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Base Addition: Add a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents relative to the impurity) of a base such as sodium hydroxide or potassium carbonate. The amount of impurity can be estimated from the HPLC peak area percentage.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by HPLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the ester impurity is no longer detected, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can then be further purified by recrystallization as described in FAQ 1.
Table 1: Comparison of Purification Methods for Ester Impurity
| Method | Advantages | Disadvantages |
| Column Chromatography | Can be effective if optimized. | Often leads to co-elution; potential for product degradation on silica. |
| Recrystallization | Simple and scalable. | May not be effective if the impurity co-crystallizes. |
| Base Hydrolysis | Converts impurity to product, increasing yield. | Requires an additional reaction step and work-up. |
FAQ 3: My reaction seems to stall, and I have a significant amount of unreacted 2-methylimidazo[1,2-a]pyridine. How can I improve the conversion?
Root Cause Analysis:
The formation of this compound often proceeds via an intermediate, such as a 3-formyl or 3-ester derivative, which is then reduced. If the reduction step is incomplete, you will observe the starting material. Common causes for incomplete reduction include:
-
Reducer Inactivity: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage.
-
Insufficient Equivalents: Not enough reducing agent was used to fully convert the intermediate.
-
Low Temperature: The reaction temperature may be too low for the reduction to proceed at a reasonable rate.
Troubleshooting Protocol: Optimizing the Reduction Step
-
Reducer Quality Check: Always use a fresh, unopened container of the reducing agent if possible. If you suspect the quality of your sodium borohydride, you can perform a simple test by adding a small amount to water and observing for vigorous hydrogen evolution.
-
Increase Reducer Equivalents: Instead of the typical 1.1-1.5 equivalents, consider a modest increase to 2.0 equivalents. Add the reducing agent in portions to control the reaction exotherm.
-
Temperature Control: While the addition of sodium borohydride is often done at 0-5 °C for safety, allowing the reaction to slowly warm to room temperature and stir for several hours can drive it to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material. A common TLC system is 10% methanol in dichloromethane. The product alcohol will be more polar (lower Rf) than the starting intermediate.
Diagram 2: Logical Flow for Optimizing Reduction
Caption: Troubleshooting workflow for incomplete reduction reactions.
Part 2: Advanced Purification Strategy: Column Chromatography
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.
Step-by-Step Protocol:
-
Solvent System Selection: The choice of eluent is critical. A common starting point for this compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities. The product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Slurry Preparation: Pre-adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a polar solvent (like methanol), add silica gel (2-3 times the weight of your compound), and then evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" method often results in better separation than loading the compound as a solution.
-
Column Packing: Pack the column with silica gel in your chosen eluent system (starting with the less polar mixture if running a gradient). Ensure there are no air bubbles or cracks in the silica bed.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, starting with a lower polarity and gradually increasing it. For example, you might start with 1% Methanol/DCM and gradually increase to 5% Methanol/DCM.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: TLC Data for Solvent System Optimization
| Solvent System (v/v) | Product Rf | Impurity A Rf | Impurity B Rf | ΔRf (Product - Impurity A) |
| 5% MeOH / DCM | 0.35 | 0.45 | 0.20 | 0.10 |
| 10% MeOH / DCM | 0.60 | 0.65 | 0.45 | 0.05 |
| 50% EtOAc / Hexanes | 0.30 | 0.38 | 0.15 | 0.08 |
As shown in the table, 5% Methanol in DCM provides the best separation between the product and the less polar impurity A.
Part 3: References
-
General Synthesis of Imidazo[1,2-a]pyridines: This review provides a comprehensive overview of the synthetic routes to the imidazo[1,2-a]pyridine core, which is essential for understanding potential side reactions and impurity formation.
-
Source: Chemical Reviews
-
URL: [Link]
-
-
Purification Techniques in Organic Chemistry: A foundational guide to standard laboratory techniques, including recrystallization and chromatography.
-
Source: Organic Chemistry, 5th Edition (Paula Yurkanis Bruice) - Chapter 12: Mass Spectrometry and Infrared Spectroscopy (Provides context on purification for characterization)
-
URL: [Link]
-
-
Practical Organic Synthesis: This book offers insights into the practical aspects of organic synthesis, including reaction work-ups and purification strategies that are directly applicable to the challenges discussed.
-
Source: Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques
-
URL: [Link]
-
Technical Support Center: C-3 Functionalization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the C-3 functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The C-3 position is particularly nucleophilic, making it a prime target for functionalization to generate diverse chemical libraries for drug discovery.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the C-3 functionalization of imidazo[1,2-a]pyridines.
I. Troubleshooting Guide
Direct C-H functionalization is a powerful strategy for modifying the imidazo[1,2-a]pyridine skeleton due to its atom and step economy.[2][3] However, challenges such as low yield, poor regioselectivity, and undesired side reactions are common. This section provides a systematic approach to troubleshooting these issues.
Table 1: Common Issues in C-3 Functionalization and Recommended Solutions
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The chosen catalyst (e.g., transition metal, photoredox) may be unsuitable for the specific substrate or reaction conditions.[1][2] | a. Catalyst Screening: Test a variety of catalysts (e.g., Cu(I), Pd, organic dyes like Eosin Y or Rose Bengal) to find the optimal one for your transformation.[3][4][5][6] b. Ligand Variation: For metal-catalyzed reactions, screen different ligands to enhance catalyst activity and stability. |
| 2. Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.[1] | a. Temperature Optimization: Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others proceed efficiently at room temperature, especially under photochemical conditions.[1][4] b. Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, CH3CN, Toluene, DCE).[1] An aprotic solvent is often necessary to promote the desired reaction.[1] c. Time Course Study: Monitor the reaction progress over time to determine the optimal reaction duration. | |
| 3. Poor Substrate Reactivity: Electron-withdrawing or sterically hindering groups on the imidazo[1,2-a]pyridine or coupling partner can decrease reactivity.[7] | a. Modify Substrate: If possible, use substrates with electron-donating groups to enhance the nucleophilicity of the C-3 position. b. Use a More Reactive Coupling Partner: For cross-coupling reactions, consider using more reactive partners (e.g., aryl iodides instead of bromides).[6] | |
| Poor Regioselectivity (Functionalization at other positions, e.g., C-5) | 1. Reaction Mechanism: The inherent electronic properties of the imidazo[1,2-a]pyridine ring can lead to competitive functionalization at other positions, particularly C-5. | a. Catalyst/Reagent Choice: Certain catalysts and reagents can favor C-3 functionalization. For instance, some metal-free halogenation methods show excellent regioselectivity for the C-3 position.[8][9] b. Directing Groups: While not always desirable, the introduction of a directing group can enforce regioselectivity. |
| 2. Steric Hindrance: Large substituents at the C-2 position can sometimes direct functionalization to the C-5 position. | a. Substrate Design: Carefully consider the steric profile of your starting materials. | |
| Formation of Side Products (e.g., Dimerization, Over-reaction) | 1. Reaction Conditions: High temperatures or prolonged reaction times can lead to the formation of undesired byproducts. | a. Optimize Conditions: Re-evaluate and optimize reaction temperature and time as described above. |
| 2. Stoichiometry: An incorrect ratio of reactants can lead to side reactions. | a. Adjust Stoichiometry: Carefully control the stoichiometry of the reactants, especially the limiting reagent. | |
| 3. Oxidant Choice: In oxidative C-H functionalization, the choice and amount of oxidant are crucial.[2] | a. Oxidant Screening: Test different oxidants and optimize their equivalents to minimize side product formation. |
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for C-3 functionalization.
II. Frequently Asked Questions (FAQs)
Q1: Why is the C-3 position of imidazo[1,2-a]pyridines so reactive towards electrophiles?
A1: The C-3 position of the imidazo[1,2-a]pyridine ring system is electron-rich due to the nitrogen atom at position 1. This increased electron density makes the C-3 carbon highly nucleophilic and thus susceptible to attack by electrophiles.[1] This inherent reactivity is the basis for the numerous C-H functionalization reactions developed for this scaffold.[1][2]
Q2: What are the most common methods for C-3 functionalization?
A2: A wide variety of methods have been developed, including:
-
Halogenation: Using reagents like N-halosuccinimides (NCS, NBS, NIS) or sodium chlorite/bromite provides a straightforward route to 3-halo-imidazo[1,2-a]pyridines, which are versatile intermediates for further cross-coupling reactions.[8][9]
-
Arylation: Transition-metal-catalyzed (e.g., Cu, Pd) cross-coupling reactions with aryl halides or boronic acids are common.[6][10] Visible-light-mediated methods using diazonium salts have also been developed as a greener alternative.[3]
-
Alkylation/Alkenylation: These can be achieved through various methods, including Friedel-Crafts type reactions and multicomponent reactions.[7]
-
Carbonylation, Sulfonylation, and Amination: These functionalizations introduce important pharmacophores and have been achieved through both metal-catalyzed and metal-free methods.[4][11]
Q3: When should I consider a metal-free approach for C-3 functionalization?
A3: Metal-free approaches are highly desirable in drug development to avoid residual metal contamination in the final active pharmaceutical ingredient (API). Consider a metal-free approach when:
-
Green Chemistry is a Priority: Metal-free reactions, especially those utilizing visible light photoredox catalysis, are often more environmentally benign.[3][4]
-
Substrate is Sensitive to Metals: Some functional groups on your substrate may be incompatible with transition metal catalysts.
-
Cost and Simplicity are Key: Metal-free reactions can be more cost-effective and operationally simpler, sometimes avoiding the need for inert atmospheres or expensive ligands.[1][12]
Q4: How do I choose the right catalyst for a visible-light-induced C-3 functionalization?
A4: The choice of photocatalyst depends on the specific transformation. Common choices include:
-
Organic Dyes (Eosin Y, Rose Bengal): These are effective for a range of reactions, including C-H formylation and oxidative cross-dehydrogenative couplings.[3]
-
Iridium and Ruthenium Complexes: These are powerful photoredox catalysts but can be expensive.
-
Mesityl Acridinium Salts: These have been used for C-H trifluoromethylation.[4] The selection should be based on the redox potential required for the reaction and the absorption spectrum of the catalyst in relation to the light source used.
Q5: Can I functionalize the C-3 position if the C-2 position is unsubstituted?
A5: Yes, C-3 functionalization of 2-unsubstituted imidazo[1,2-a]pyridines is possible. However, in some cases, the presence of a substituent at the C-2 position, particularly an aryl group, can enhance the reactivity and yield of C-3 functionalization.[4] For certain reactions, like the trifluoromethylation reported by Cui's group, an unsubstituted C-2 position may not be tolerated.[4]
III. Detailed Experimental Protocols
Protocol 1: Metal-Free C-3 Halogenation using Sodium Chlorite/Bromite
This protocol is adapted from a facile, transition-metal-free method for the regioselective halogenation of imidazo[1,2-a]pyridines.[8][9]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Sodium chlorite (NaClO₂) or Sodium bromite (NaBrO₂)
-
Acetic acid (AcOH)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the imidazo[1,2-a]pyridine derivative (1.0 mmol), sodium chlorite or sodium bromite (1.2 mmol), and DMF (5 mL).
-
Add acetic acid (2.0 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-halo-imidazo[1,2-a]pyridine.
Rationale: This method utilizes an inexpensive and readily available halogen source. The acetic acid acts as a proton source to facilitate the in-situ generation of the halogenating species. The reaction proceeds with high regioselectivity for the C-3 position.[8]
Protocol 2: Visible-Light-Mediated C-3 Arylation with Diazonium Salts
This protocol is based on a green and efficient method for C-3 arylation using chlorophyll as a photocatalyst.[3]
Materials:
-
2-Arylimidazo[1,2-a]pyridine derivative
-
Aryl diazonium salt
-
Chlorophyll (as photocatalyst)
-
Acetonitrile (CH₃CN)
-
Visible light source (e.g., blue LEDs)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube, dissolve the 2-arylimidazo[1,2-a]pyridine (0.5 mmol), aryl diazonium salt (0.75 mmol), and chlorophyll (1-2 mol%) in acetonitrile (3 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2,3-diarylimidazo[1,2-a]pyridine product.
Rationale: This protocol avoids the use of transition metals and harsh conditions. The photocatalyst, upon irradiation with visible light, initiates a radical mechanism leading to the desired C-C bond formation.[3]
Reaction Mechanism Visualization
Caption: Plausible mechanism for visible-light C-3 arylation.
IV. References
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 10, 2026, from
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI. Retrieved January 10, 2026, from
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved January 10, 2026, from
-
The C3 carbonylation of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate. Retrieved January 10, 2026, from
-
Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. (n.d.). ResearchGate. Retrieved January 10, 2026, from
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 10, 2026, from
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). RSC Publishing. Retrieved January 10, 2026, from
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025, October 6). RSC Publishing. Retrieved January 10, 2026, from
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2012, April 6). PubMed. Retrieved January 10, 2026, from
-
Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. (n.d.). ACS Publications. Retrieved January 10, 2026, from
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 6. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioassay Solubility of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and critical challenge in bioassays: the poor aqueous solubility of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its often lipophilic nature can lead to experimental artifacts and unreliable data. This guide offers a structured approach to diagnosing and overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with these compounds.
Q1: My imidazo[1,2-a]pyridine derivative, which is fully dissolved in my DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a classic case of a compound "crashing out" of solution and is the most frequent solubility issue. It occurs because your compound is highly soluble in the organic solvent DMSO but poorly soluble in the aqueous environment of your buffer. When you dilute the DMSO stock, the solvent environment becomes predominantly aqueous, and the water cannot maintain the compound in solution, leading to precipitation.
Immediate Troubleshooting Steps:
-
Visual Confirmation: First, visually confirm that you have a solubility problem. Sometimes, what appears to be precipitation can be averted with proper mixing techniques.
-
Mixing Technique: Instead of directly pipetting your DMSO stock into the buffer, try adding the stock solution to the side of the tube or well and then mixing vigorously. A "supersaturated" solution might form, which could be stable for the duration of your assay.
-
Lower Final Concentration: The simplest first step is to test a lower final concentration of your compound.
-
Increase DMSO (with caution): You can slightly increase the final percentage of DMSO in your assay. However, be aware that DMSO concentrations above 0.5% can cause cytotoxicity in many cell lines, and even lower concentrations (0.1%) can affect sensitive cells.[4] Always run a vehicle control with the same final DMSO concentration to assess its impact on your specific assay.
Q2: What are the key physicochemical properties of imidazo[1,2-a]pyridines that I should be aware of regarding their solubility?
A2: The solubility of imidazo[1,2-a]pyridine derivatives is primarily governed by their lipophilicity (LogP) and their basicity (pKa).
-
Lipophilicity (LogP): The imidazo[1,2-a]pyridine core itself is relatively hydrophobic. Substituents on the ring system can significantly increase the LogP value, leading to lower aqueous solubility. For instance, Alpidem, a derivative of this class, has a calculated LogP of 4.92, indicating high lipophilicity and consequently low water solubility.[5]
-
Basicity (pKa): The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom. The pKa of the parent scaffold is around 6.2. This means that at physiological pH (~7.4), these compounds are predominantly in their neutral, less soluble form. At acidic pH, they become protonated and more soluble. For example, the solubility of Zolpidem is significantly higher at pH 1.0 (28 mg/mL) compared to pH 6.8 (0.15 mg/mL).[6]
Q3: Can I just heat the solution to get my compound to dissolve in the buffer?
A3: Gentle warming can sometimes help to dissolve a compound, but it should be done with extreme caution. This approach may create a supersaturated solution that is thermodynamically unstable and can precipitate upon cooling to the assay temperature. Furthermore, heat can degrade your compound. If you choose to warm the solution, ensure you have validated the stability of your compound at that temperature.
In-Depth Troubleshooting & Optimization Guide
If the initial troubleshooting steps are insufficient, a more systematic approach is required. The following sections provide detailed strategies to enhance the solubility of your imidazo[1,2-a]pyridine derivatives.
pH Modification & Salt Formation
Leveraging the basic nature of the imidazo[1,2-a]pyridine core is a powerful strategy.
Understanding the "Why": As weak bases, these compounds are more soluble in acidic conditions where they are protonated. By lowering the pH of your stock solution or using a slightly acidic buffer (if your assay permits), you can significantly increase solubility. An even more robust approach is to convert the free base form of your compound into a salt. Salt forms often exhibit dramatically improved aqueous solubility and dissolution rates.[7]
A prime example is Zolpidem. The free base has a water solubility of only 0.12 mg/mL. In contrast, its salt forms are vastly more soluble, as shown in the table below.[8]
| Compound Form | Aqueous Solubility at 20°C (mg/mL) | Fold Increase vs. Free Base |
| Zolpidem (Free Base) | 0.12 | 1x |
| Zolpidem Tartrate | 18.8 | ~157x |
| Zolpidem Hydrochloride Monohydrate | 110.0 | ~917x |
| Zolpidem Mesylate | 432.0 | ~3600x |
Experimental Protocol: Small-Scale Salt Formation for Screening
-
Dissolve the Free Base: Dissolve your imidazo[1,2-a]pyridine derivative (e.g., 10 mg) in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol).
-
Add Acid: Add a stoichiometric equivalent (1.0 eq) of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
Stir and Isolate: Stir the solution at room temperature. The salt may precipitate out. If it does, it can be collected by filtration. If not, the solvent can be carefully evaporated under reduced pressure.
-
Confirm and Test: Confirm salt formation (e.g., by melting point or spectroscopy if possible) and then test the solubility of the resulting solid in your aqueous buffer.
Co-solvent Systems
This is a common and effective method for early-stage research.
Understanding the "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.
Common Co-solvents for Bioassays:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power, but can be toxic to cells at concentrations >0.5%.[4]
-
Ethanol: Good solubilizing power for many compounds. However, it can also be more cytotoxic than DMSO, with effects seen at concentrations as low as 0.3125% in some cell lines.[4]
-
Polyethylene Glycols (PEG 300/400): Often used in in vivo formulations and can be suitable for in vitro work.
-
N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in cell-based assays should be carefully validated.
Experimental Protocol: Preparing a Dosing Solution with Co-solvents
This protocol provides a starting point for a common co-solvent system used in in vivo studies, which can be adapted for in vitro use.
-
Initial Dissolution: Dissolve the required amount of your compound in DMSO. Aim for a final DMSO concentration in your assay of ≤0.5%.
-
Add PEG: Add PEG 300 or PEG 400 to the DMSO solution and vortex thoroughly. A common starting ratio is 1 part DMSO to 4 parts PEG.
-
Add Surfactant (Optional): Add a small amount of a surfactant like Tween® 80 (e.g., to a final concentration of 1-5%) and vortex.
-
Aqueous Dilution: Slowly add your aqueous buffer or saline to the organic mixture while vortexing continuously to reach the final desired volume.
The following workflow illustrates the decision-making process for preparing a dosing solution.
Caption: Decision workflow for solubility enhancement.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[9]
Understanding the "Why": Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic imidazo[1,2-a]pyridine molecule can partition into this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, making the complex as a whole water-soluble.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles compared to native β-cyclodextrin.[11]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and effective lab-scale method.[6][12]
-
Prepare Slurry: Place the required amount of HP-β-CD in a mortar. Add a small amount of water (or a water/ethanol mixture) to form a thick, consistent paste.
-
Add Compound: Add your finely powdered imidazo[1,2-a]pyridine derivative to the paste.
-
Knead: Knead the mixture thoroughly for 30-60 minutes. The shearing forces help to drive the compound into the cyclodextrin cavity.
-
Dry: Dry the resulting paste (e.g., in a vacuum oven at 40°C) until a constant weight is achieved.
-
Sieve: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Evaluate: Test the solubility of the resulting powder in your assay buffer.
Advanced Formulation Strategies
For particularly challenging compounds, more advanced techniques may be necessary.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[13] The amorphous form has higher energy and is more soluble than the stable crystalline form. ASDs can be prepared by methods like spray drying or hot-melt extrusion.[14][15]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range. According to the Noyes-Whitney equation, decreasing particle size increases the surface area, which in turn increases the dissolution rate.[16] This can be achieved through wet media milling.[17]
Troubleshooting Assay Interference
It is crucial to recognize that the agents used to improve solubility can themselves interfere with your bioassay.
Potential Interferences and Mitigation:
| Solubilizing Agent | Potential Interference | Mitigation Strategy |
| DMSO | Cell toxicity, altered gene expression, direct enzyme inhibition. | Keep final concentration below 0.5%, ideally ≤0.1%. Always include a vehicle control.[4] |
| Surfactants (e.g., Tween® 80) | Can interfere with protein quantification assays (e.g., Coomassie blue).[4] May affect enzyme activity or protein stability.[1][18][19] | Use the lowest effective concentration. Run controls to test the effect of the surfactant on your specific assay readout. |
| Cyclodextrins (e.g., HP-β-CD) | Can extract cholesterol from cell membranes, affecting cell integrity and signaling pathways.[20][21] May be internalized by cells via endocytosis.[22] | Use the lowest effective concentration. Test different cyclodextrin derivatives, as some may have less cellular impact.[12] Perform control experiments with the cyclodextrin alone. |
The following diagram illustrates the workflow for identifying and mitigating assay interference.
Caption: Workflow for troubleshooting assay interference.
References
- Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer BioCrick. (n.d.).
- Larsson, J. (2013). Dissolution rate of poorly soluble drugs. Diva-portal.org.
- Ghasemzadeh, M., Keshmiri, K., & Nejad, S. M. (2023). Measurement and Modeling of Zolpidem Solubility in Supercritical Carbon Dioxide: Effect of Two Cosolvents. Journal of Chemical & Engineering Data.
- Zolpidem Salts. EP 1163241 B1. (2000). European Patent Office.
- Zolpidem salts. EP1163241B1. (n.d.). Google Patents.
- Gull, A., et al. (2024). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Heliyon.
- Wang, J., et al. (2018). Effects of hydroxypropyl-β-cyclodextrin on cell growth, activity, and integrity of steroid-transforming Arthrobacter simplex and Mycobacterium sp. PubMed.
- Yin, J., et al. (2018). Hydroxypropyl-β-cyclodextrin attenuates the epithelial-to-mesenchymal transition via endoplasmic reticulum stress in MDA-MB-231 breast cancer cells. PubMed Central.
- Tong, W. Q., et al. (2017). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. PubMed.
- Loftsson, T., & Jarvinen, T. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Gharib, R., et al. (2015). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC.
- Stutzenberger, F. J. (1992). Interference of the detergent Tween 80 in protein assays. PubMed.
- Johansson, P., et al. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. PubMed.
- Istrate, D., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Miko, E., et al. (2021). Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. PMC.
- Kamande, G. M., et al. (2005). Effects of Tween 60 and Tween 80 on Protease Activity, Thiol Group Reactivity, Protein Adsorption, and Cellulose Degradation by Rumen Microbial Enzymes. Request PDF.
- O'Dell, Z. J., & Chang, C. H. (2015). Role of Tween-80 in Reduction of Nonproductive Cellulase Binding to Lignin. OSTI.GOV.
- Clapp, K. S., et al. (2024). Hydroxypropyl-Beta Cyclodextrin Barrier Prevents Respiratory Viral Infections: A Preclinical Study. NIH.
- Ananthan, S., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
- Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI.
- Alpidem. (n.d.). Wikipedia.
- Wang, W., et al. (2007). Dual effects of Tween 80 on protein stability. Request PDF.
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2023). ACS Publications.
- Buffer keeps precipitating. Any advice why? (2020). Reddit.
- Wang, W. (2007). Dual effects of Tween 80 on protein stability. PubMed.
- Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). PMC.
- Formulation and Evaluation of Zolpidem Tartrate mouth dissolving. (n.d.). IT Medical Team.
- Svanbäck, S., et al. (2022). Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ResearchGate.
- Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2021). MDPI.
- Alpidem. (n.d.). Drug Central.
- Zivkovic, A., et al. (1990). Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. Request PDF.
- Investigation on the Combined Effect of Hydroxypropyl Beta-Cyclodextrin (HPβCD) and Polysorbate in Monoclonal Antibody Formulation. (2023). MDPI.
- Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. (n.d.). Pipzine Chemicals.
- Imidazo(1,2-a)pyridine. (n.d.). PubChem.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC.
- da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Rizo, J., et al. (2011). Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives. ResearchGate.
- Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (2022). MDPI.
- Sharma, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2015). ResearchGate.
- Sharma, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). RSC Publishing.
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2007). PubMed.
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Technical Support Center: Overcoming Poor Yield in Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry and materials science.[1] Copper-catalyzed methods are frequently employed for their synthesis due to their efficiency and functional group tolerance.[2][3][4] However, achieving high yields can be challenging. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common initial checks I should perform?
Low yields in this synthesis can often be traced back to a few key factors.[5] A systematic approach to troubleshooting is the most effective way to identify the root cause. Start by investigating:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the ketone, aldehyde, or alkyne. Impurities can interfere with the catalytic cycle.
-
Solvent and Atmosphere: The reaction should be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) as moisture and oxygen can deactivate the copper catalyst. Ensure your solvent is anhydrous.
-
Catalyst Activity: The choice and handling of the copper catalyst are critical. Copper(I) salts like CuI and CuBr are often preferred.[6] Ensure the catalyst has not been oxidized to inactive copper(II) species.
Q2: How do the substituents on my starting materials impact the reaction?
The electronic properties of the substituents on your 2-aminopyridine and the coupling partner play a significant role in the reaction's success.
-
On the 2-Aminopyridine: Electron-rich 2-aminopyridines generally lead to higher yields compared to their electron-deficient counterparts.[6]
-
On the Coupling Partner (e.g., acetophenone, aldehyde): Electron-donating groups on the coupling partner can also enhance the reaction rate and yield.[5] Conversely, strong electron-withdrawing groups may require more forcing conditions or a different catalytic system.
Q3: I'm observing a significant amount of side product formation. What are the likely side reactions and how can I minimize them?
Side product formation is a common culprit for low yields.[5] Potential side reactions include homocoupling of the starting materials, polymerization, or undesired condensation products. To mitigate these:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but large excesses can promote side reactions.
-
Optimize Temperature: Running the reaction at the optimal temperature is crucial. Temperatures that are too high can lead to decomposition and side product formation, while temperatures that are too low may result in an incomplete reaction.
-
Ligand Selection: The use of an appropriate ligand can often suppress side reactions by stabilizing the copper catalyst and promoting the desired reaction pathway.[7][8]
Q4: Does the choice of copper source and ligand really matter?
Absolutely. The combination of the copper salt and ligand is critical for catalytic activity.
-
Copper Source: While various copper sources can be used, Cu(I) salts like CuI and CuBr are often more active than Cu(II) salts.[6] In some cases, copper nanoparticles have also been shown to be effective.[2]
-
Ligands: Ligands such as 1,10-phenanthroline and various diamines can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[7][8] In some protocols, a ligand-free system can be successful, but for challenging substrates, a ligand is often necessary.[9][10]
II. Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
This guide provides a systematic workflow for troubleshooting low yields in your copper-catalyzed imidazo[1,2-a]pyridine synthesis.
dot
Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.
Guide 2: Selecting the Right Reaction Components
The choice of catalyst, ligand, solvent, and base can dramatically impact the outcome of your synthesis. The following table summarizes common choices and their rationale.
| Component | Common Examples | Rationale & Key Considerations |
| Copper Catalyst | CuI, CuBr, Cu(OAc)₂, Cu₂O | Cu(I) salts are generally more active. Cu(II) salts may require an in-situ reduction step. Catalyst loading is typically 1-10 mol%. |
| Ligand | 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine | Stabilizes the copper center, prevents catalyst agglomeration, and can accelerate the reaction. The choice is often substrate-dependent.[7][11] |
| Solvent | DMF, DMSO, Toluene, Dioxane | A polar aprotic solvent is often preferred to dissolve the reactants and the catalyst.[6] The choice can influence reaction rate and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK | A base is often required to deprotonate a reactant or neutralize an acid formed during the reaction. The strength and solubility of the base are important factors. |
| Atmosphere | Nitrogen, Argon, Air (for oxidative coupling) | Most copper-catalyzed reactions require an inert atmosphere. However, some protocols utilize air or oxygen as the oxidant.[6][12] |
III. Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones
This protocol is a general starting point for the synthesis of imidazo[1,2-a]pyridines via an oxidative C-N coupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-aminopyridine (1.0 mmol), ketone (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Atmosphere Exchange: Evacuate and backfill the tube with dry nitrogen or argon three times.
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) and K₂CO₃ (2.0 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins using Air as the Oxidant
This method offers a greener approach by utilizing air as the oxidant.[6][12][13]
-
Reaction Setup: In a screw-capped tube, combine the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), CuBr (0.05 mmol, 10 mol%), and DMF (2 mL).
-
Reaction: Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere (the tube does not need to be sealed airtight).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extraction: Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
IV. Mechanistic Insights
Understanding the reaction mechanism can provide valuable clues for troubleshooting. The copper-catalyzed synthesis of imidazo[1,2-a]pyridines can proceed through various pathways depending on the starting materials. A plausible mechanism for the reaction of a 2-aminopyridine with a ketone is depicted below.
dot
Caption: Simplified catalytic cycle for copper-catalyzed imidazo[1,2-a]pyridine synthesis.
This simplified cycle illustrates the key steps:
-
Coordination: The active Cu(I) catalyst coordinates with the 2-aminopyridine.
-
Oxidative Addition/C-H Activation: This is often a key and challenging step where the copper inserts into a C-H bond or undergoes a related activation process.
-
Condensation: The activated intermediate reacts with the enolate of the ketone.
-
Reductive Elimination: The final C-N bond is formed, releasing the imidazo[1,2-a]pyridine product and regenerating the active Cu(I) catalyst.
Problems at any of these stages, such as poor coordination due to sterically hindered substrates or a difficult reductive elimination step, can lead to low yields.
V. References
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1696–1748. Available from: [Link]
-
Reddy, R. K., et al. (2017). Copper-Catalyzed Oxidative C–H Amination: Synthesis of Imidazo[1,2-a]-N-Heterocycles from N-Heteroaryl Enaminones. The Journal of Organic Chemistry, 82(15), 8031–8039. Available from: [Link]
-
Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. Available from: [Link]
-
Li, Y., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 6(70), 65601–65605. Available from: [Link]
-
Allahabadi, H., et al. (2013). A novel four-component reaction for the synthesis of 1H-imidazo[1,2-a]pyridines using copper catalyst. Tetrahedron Letters, 54(33), 4466–4469. Available from: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. PubMed. Available from: [Link]
-
Ghosh, S., et al. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(15), 7849–7856. Available from: [Link]
-
de Oliveira, A. C. A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]
-
Sun, K., et al. (2018). Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(36), 6655–6658. Available from: [Link]
-
Kumar, S., et al. (2014). Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. European Journal of Organic Chemistry, 2014(26), 5801–5811. Available from: [Link]
-
Buchwald, S. L., et al. (2024). Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]pyridines by copper-catalyzed reaction. Retrieved from: [Link]
-
Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(54), 10833–10851. Available from: [Link]
-
Evano, G., et al. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 110(4), 2264–2319. Available from: [Link]
-
Elmsellem, H., et al. (2021). Imidazo[1,2-a]Pyridine Derivatives–Copper(II) Salts: Highly Effective In Situ Combination for Catecholase. Journal of the Chinese Chemical Society, 68(8), 1431-1439. Available from: [Link]
Sources
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- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Purification Protocols for Imidazo[1,2-a]Pyridine Analogs
Welcome to the technical support center dedicated to the robust purification of imidazo[1,2-a]pyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous clinically important agents.[1][2] However, their synthesis, often involving multi-component reactions or condensations with 2-aminopyridines, can lead to complex crude mixtures requiring carefully optimized purification strategies.[3][4]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific analog.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of imidazo[1,2-a]pyridine derivatives.
Q1: What is the first step I should take to develop a purification strategy for my novel imidazo[1,2-a]pyridine? A1: The crucial first step is a thorough analysis of your crude reaction mixture using Thin Layer Chromatography (TLC) and, if available, LC-MS. TLC, run with several solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol), will reveal the number of components, their relative polarities, and their UV activity.[5] LC-MS will confirm the mass of the desired product and provide valuable information about the masses of the major impurities, helping you hypothesize their structures (e.g., unreacted starting materials, byproducts).
Q2: My imidazo[1,2-a]pyridine derivative is a basic compound and streaks badly on my silica gel TLC plate. What does this mean and how can I fix it? A2: Streaking, or tailing, of basic compounds on silica gel is a common problem.[6] It occurs because the lone pairs on the nitrogen atoms of your heterocycle interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape in column chromatography and inaccurate Rf values on TLC plates.[6] To mitigate this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or a 7N ammonia solution in methanol, to your chromatography eluent.[6] This modifier competitively binds to the acidic sites on the silica, allowing your basic compound to travel more cleanly.[7]
Q3: I don't have access to automated flash chromatography. Can I still achieve high purity? A3: Absolutely. Manual flash column chromatography, when performed carefully, is a powerful purification technique. The key is a well-planned execution based on TLC analysis. A common rule of thumb is to choose a solvent system that provides a target compound Rf of ~0.25-0.35 on the TLC plate. This generally provides the best balance for good separation on a column. Recrystallization is another excellent, often complementary, technique for achieving high purity for solid compounds.[8]
Q4: My compound is not UV-active. How can I monitor the purification? A4: When a compound lacks a UV chromophore, you must rely on alternative visualization methods for TLC. Staining with potassium permanganate (KMnO₄) solution is a general and effective choice, as it reacts with most organic compounds. Other options include iodine vapor or ceric ammonium molybdate (CAM) stains.[6] For column chromatography, you will need to collect fractions blindly and analyze each by TLC and staining.
Part 2: Troubleshooting Guides for Specific Purification Challenges
This section provides in-depth, cause-and-effect troubleshooting for specific issues.
Problem 1: Persistent Contamination with Unreacted 2-Aminopyridine
-
Scenario: Your NMR spectrum shows signals corresponding to your desired imidazo[1,2-a]pyridine product, but also characteristic peaks for the 2-aminopyridine starting material. On TLC, the starting material is often a polar, baseline spot that may streak.
-
Probable Cause: 2-aminopyridine is both polar and basic. Its high polarity makes it adhere strongly to silica gel, potentially co-eluting with polar products. Its basicity provides a unique chemical handle that can be exploited for its removal.
-
Solution Pathway:
-
Acid-Base Extraction (Preferred First Step): This is the most efficient method to remove basic impurities like 2-aminopyridine.[9][10][11] Before proceeding to chromatography, perform a liquid-liquid extraction workup.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer one to three times with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl).[12] The acid will protonate the basic 2-aminopyridine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[9][10]
-
Your neutral or weakly basic imidazo[1,2-a]pyridine product will remain in the organic layer.
-
Crucial Step: After the acid wash, wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove bulk water before drying with an agent like Na₂SO₄ or MgSO₄.[11][13]
-
-
Modified Column Chromatography: If extraction is insufficient or not performed, modify your chromatography conditions.
-
Add 0.5-1% triethylamine or ammonia in methanol to your eluent. This suppresses the interaction of the basic aminopyridine with the silica gel, improving its elution behavior and preventing severe tailing that could lead to co-elution with your product.[6]
-
-
Problem 2: Poor Separation Between Product and Non-Polar Byproducts
-
Scenario: Your desired product has a low Rf value, and it is difficult to separate from other spots with slightly higher Rf values, which may correspond to byproducts from the ketone or aldehyde starting material (e.g., self-condensation products).
-
Probable Cause: The chosen solvent system lacks the necessary selectivity to resolve compounds with similar polarities.
-
Solution Pathway:
-
Systematic Solvent Screening (TLC): Do not rely on a single solvent system. The key to good separation is finding a solvent system that provides optimal selectivity.
-
Standard System: Hexanes/Ethyl Acetate is a workhorse for compounds of intermediate polarity.[14] Systematically screen ratios from 9:1 to 1:1.
-
Alternative Systems: If Hex/EtOAc fails, try other solvent combinations. Dichloromethane/Methanol is excellent for more polar compounds.[14] Toluene/Acetone or Ether/Hexanes can offer different selectivity profiles due to different solvent-solute interactions.
-
-
Column Chromatography Optimization:
-
Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), use a stepwise or linear gradient. Start with a less polar mixture to elute the non-polar impurities first, then gradually increase the eluent polarity to cleanly elute your product.
-
Check Column Loading: Overloading the column is a common cause of poor separation.[6] As a general rule, the mass of your crude sample should be about 1-2% of the mass of the silica gel for difficult separations.
-
-
Problem 3: Product Oils Out During Recrystallization
-
Scenario: You have a solid crude product and attempt recrystallization. Upon cooling, instead of forming crystals, the compound separates as an oil.
-
Probable Cause: The solution is either too supersaturated (cooled too quickly) or significant impurities are present, depressing the melting point and inhibiting crystal lattice formation.[15]
-
Solution Pathway:
-
Re-heat and Dilute: Place the flask back on the heat source and add a small amount (10-20% more) of the hot solvent to dissolve the oil. Allow it to cool more slowly.[15] Insulating the flask with glass wool can promote slow cooling.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a tiny crystal of the pure product, add it to the cooled solution to act as a template for crystallization.[6]
-
-
Change Solvent System: If oiling persists, the chosen solvent may not be ideal. Try a different solvent or a solvent pair (e.g., Ethanol/Water, Acetone/Hexane). Dissolve the compound in a minimum of the "good" (high solubility) solvent while hot, then slowly add the "bad" (low solubility) solvent until turbidity persists. Re-heat to clarify and then cool slowly.[8]
-
Part 3: Key Experimental Protocols & Data
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification method based on initial crude analysis.
Caption: Decision workflow for purifying imidazo[1,2-a]pyridines.
Table 1: Recommended Solvent Systems for Flash Chromatography
This table provides starting points for developing a separation method on silica gel, based on the general polarity of the target analog.
| Compound Polarity Profile | Starting Solvent System (v/v) | Modifiers (if needed for basic compounds) |
| Low Polarity (e.g., alkyl, aryl substituents) | 5-20% Ethyl Acetate in Hexanes | 0.1-0.5% Triethylamine |
| Medium Polarity (e.g., ester, amide, ether groups) | 30-80% Ethyl Acetate in Hexanes | 0.5-1% Triethylamine |
| High Polarity (e.g., free -OH, -NH₂, -COOH groups) | 2-10% Methanol in Dichloromethane | 1% of 7N NH₃ in Methanol solution |
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 100 mL of Ethyl Acetate) in a separatory funnel.
-
Acid Wash: Add 50 mL of 1M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-3) one more time.
-
Neutralization Wash: Add 50 mL of saturated NaHCO₃ solution to the organic layer in the funnel and shake, venting carefully (CO₂ evolution will occur). Drain the aqueous layer.
-
Brine Wash: Add 50 mL of saturated NaCl (brine) solution to wash the organic layer, which helps to remove residual water. Drain the aqueous layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and let it stand for 10 minutes. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now free of basic impurities.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives the target compound an Rf of 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel slurried in the least polar solvent of your eluent system (e.g., hexanes). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or dichloromethane. Alternatively, for better resolution, perform "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a bellows or regulated air line) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- King Group. (n.d.). Successful Flash Chromatography.
- National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- National Center for Biotechnology Information. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation.
- MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Unknown Source. (n.d.). Acid-Base Extraction.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
- Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.
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Technical Support Center: Optimization of Microwave-Assisted Synthesis for Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs like Zolpidem and Alpidem.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the efficiency of these syntheses.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experimental workflows.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of imidazo[1,2-a]pyridines, particularly via the widely used Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4]
Q1: My reaction shows low or no product yield. What are the likely causes and solutions?
Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction parameters or reagent issues. Let's break down the potential causes.
-
Causality & Solution:
-
Poor Microwave Coupling: Microwave heating relies on the ability of your reaction mixture to absorb microwave energy, primarily through dipolar polarization and ionic conduction.[5] If your solvent is non-polar (e.g., toluene, hexane), it will not heat effectively.
-
Incorrect Temperature or Time: Unlike conventional heating, microwave synthesis can achieve very high temperatures rapidly.[9] However, an incorrect temperature or insufficient hold time can prevent the reaction from reaching completion. Conversely, excessive heat can degrade reactants or products.
-
Catalyst Inactivity or Inappropriateness: Many GBB reactions require a Lewis or Brønsted acid catalyst to activate the aldehyde and promote the formation of the key imine intermediate.[3][10]
-
Solution: Screen different catalysts. Scandium(III) triflate (Sc(OTf)₃) and Gadolinium(III) triflate (Gd(OTf)₃) are highly effective Lewis acids for this transformation.[3][11] In some cases, a simple Brønsted acid like p-toluenesulfonic acid (PTSA) may suffice.[7] For certain substrate combinations, catalyst-free conditions under microwave irradiation are also highly effective.[6][12]
-
-
Reagent Quality: The GBB reaction is sensitive to the purity of the starting materials, especially the aldehyde and isocyanide, which can be prone to polymerization or degradation.
-
Solution: Use freshly distilled aldehydes and high-purity isocyanides. Ensure your 2-aminopyridine is dry. If you suspect water is an issue, consider adding a dehydrating agent like trimethyl orthoformate.[13]
-
-
Q2: I'm observing significant side product formation. How can I improve the reaction's selectivity?
Answer: The formation of impurities often points to competing reaction pathways or product degradation. Microwave heating's high energy input can sometimes exacerbate these issues if not properly controlled.
-
Causality & Solution:
-
Thermal Degradation: The imidazo[1,2-a]pyridine core is generally stable, but sensitive functional groups on your substrates may not tolerate excessive temperatures, even for short periods.
-
Solution: Lower the reaction temperature and incrementally increase the hold time. Microwave reactors allow for precise temperature control, which is a key advantage over conventional heating.[5]
-
-
Unwanted Reactivity of Isocyanides: Isocyanides are highly reactive and can undergo self-polymerization or react with nucleophiles other than the intended intermediate.
-
Solution: Ensure the imine is formed efficiently before the isocyanide has a chance to decompose. This can be achieved by pre-stirring the 2-aminopyridine and aldehyde with the catalyst for a few minutes before adding the isocyanide.
-
-
Alternative Reaction Pathways: The mechanism of the GBB reaction is a specific cascade.[1][10] If conditions are not optimal, other multicomponent pathways (like the Ugi or Passerini reactions) could theoretically compete if other nucleophiles (like water or carboxylic acids) are present.
-
Solution: Maintain a non-nucleophilic, anhydrous environment where possible. Using a solvent like methanol is generally safe as it also participates favorably in the GBB mechanism.[7]
-
-
Q3: My reaction stalls and does not go to completion, even after extended reaction times. What should I investigate?
Answer: A stalled reaction suggests that a critical activation energy barrier is not being overcome or that an essential component is being consumed by a non-productive pathway.
-
Causality & Solution:
-
Insufficient Energy Input: The microwave power setting might be too low, or the reaction volume may be too large for the vial, leading to inefficient heating.
-
Solution: Ensure you are using the correct vial size for your reaction scale (typically fill 1/3 to 2/3 of the vial volume). Confirm that the microwave's power output is sufficient and that stirring is vigorous to prevent localized hot spots.[8]
-
-
Catalyst Poisoning: Trace impurities in your reagents or solvent (e.g., water, basic amines) can deactivate the Lewis acid catalyst.
-
Solution: Purify all reagents and use anhydrous solvents. You may also consider increasing the catalyst loading from a typical 5-10 mol% to 15 mol% to see if the reaction proceeds.[3]
-
-
Q4: I'm struggling with poor reproducibility between runs. Why is this happening?
Answer: Reproducibility issues in microwave chemistry often stem from inconsistent reaction conditions that are not immediately obvious.
-
Causality & Solution:
-
Inaccurate Temperature Measurement: Infrared (IR) surface sensors can give misleading readings compared to internal fiber-optic probes, especially if the reaction mixture is not homogeneous.
-
Solution: Whenever possible, use a system with an internal fiber-optic temperature probe for the most accurate reading of the bulk solution temperature.
-
-
Inconsistent Vial Positioning and Stirring: The microwave field inside the cavity is not perfectly uniform. The position of the vial and the efficiency of the magnetic stirring can affect the energy absorbed.
-
Solution: Always place the vial in the same position within the microwave cavity. Use a properly sized stir bar and ensure a consistent, vigorous stir rate to promote even temperature distribution.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for imidazo[1,2-a]pyridine synthesis over conventional heating?
Answer: The application of microwave irradiation offers several significant advantages, often referred to as "microwave effects," which can be a combination of thermal and non-thermal phenomena.[9]
-
Rate Acceleration: Reactions are often completed in minutes rather than hours.[4][14] This is due to the rapid, volumetric heating of the entire reaction mixture, which bypasses the slow thermal conductivity of the vessel walls associated with oil baths.[8]
-
Higher Yields and Purity: The rapid heating and short reaction times can minimize the formation of thermal degradation byproducts, leading to cleaner reaction profiles and higher isolated yields.[2][15]
-
Improved Energy Efficiency: Microwaves heat only the reaction mixture and not the apparatus, representing a more energy-efficient and greener approach.[2]
-
Access to Novel Chemical Space: Some reactions that fail under conventional heating can be successfully carried out using microwaves due to the ability to safely and rapidly reach temperatures above the solvent's normal boiling point in sealed vessels.[9]
Q2: How do I select the optimal solvent for a microwave-assisted reaction?
Answer: Solvent selection is critical. The ideal solvent must be chemically stable under the reaction conditions and couple effectively with microwaves. The primary heating mechanisms are:
-
Dipolar Polarization: Polar molecules, like water or ethanol, attempt to align with the oscillating electric field of the microwave. This rapid molecular motion creates friction, which generates heat.[5]
-
Ionic Conduction: If ions are present in the solution (e.g., from a catalyst or ionic liquid), they will migrate in the electric field. Resistance to this flow generates heat.[5]
For the synthesis of imidazo[1,2-a]pyridines, polar protic solvents like methanol and ethanol are excellent choices as they are effective microwave absorbers and participate favorably in the GBB reaction mechanism.[7] Solvent-free conditions are also a viable and environmentally friendly option, where the reactants themselves absorb the microwave energy.[15][16]
Q3: What is the mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction, and how does microwave heating influence it?
Answer: The GBB reaction is a three-component reaction that provides rapid access to the 3-aminoimidazo[1,2-a]pyridine core.[4][17] The generally accepted mechanism involves three key steps:
-
Imine Formation: The 2-aminopyridine and aldehyde condense, typically under acid catalysis, to form a protonated Schiff base (imine).
-
[4+1] Cycloaddition: The isocyanide acts as a vinylidene carbenoid equivalent and undergoes a formal [4+1] cycloaddition with the imine.[3][10]
-
Aromatization: A subsequent proton transfer or rearrangement leads to the stable, aromatic imidazo[1,2-a]pyridine product.[1]
Microwave heating does not change this fundamental mechanism. Instead, it acts as a highly efficient energy source to accelerate the kinetic rates of each step, particularly the initial imine formation, which can be the rate-limiting step under conventional heating.
Q4: Is it possible to perform these syntheses without a catalyst or solvent?
Answer: Yes, one of the significant advancements in this area is the development of catalyst-free and solvent-free protocols, which are greatly enhanced by microwave irradiation.[16]
-
Catalyst-Free: For reactions involving α-haloketones and 2-aminopyridines, microwave heating can be sufficient to drive the reaction to completion without any added catalyst, often in a green solvent like a water-IPA mixture.[6]
-
Solvent-Free: By adsorbing the neat reactants onto a solid support (like alumina) or simply mixing them in a microwave vial, the reaction can proceed efficiently.[2][15] This approach is highly atom-economical and simplifies purification, aligning with the principles of green chemistry.
Section 3: Protocols & Data
Experimental Protocol: General Procedure for Microwave-Assisted GBB Synthesis
This protocol is a representative starting point. Optimal conditions may vary based on the specific substrates used.
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (0.5 mmol, 1.0 equiv.), the aldehyde (0.5 mmol, 1.0 equiv.), and the catalyst (e.g., Gd(OTf)₃, 0.025 mmol, 5.0 mol%).[3]
-
Solvent Addition: Add the chosen solvent (e.g., Methanol, 1.5 mL).[3]
-
Isocyanide Addition: Add the isocyanide (0.5 mmol, 1.0 equiv.). Caution: Isocyanides are toxic and have strong, unpleasant odors. Handle them exclusively in a well-ventilated fume hood.[3]
-
Sealing: Securely seal the vial with a Teflon septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at the desired temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes).[3] Power is typically applied dynamically to maintain the target temperature.
-
Work-up and Purification: After the reaction, cool the vial to room temperature using compressed air. Open the vial carefully. The reaction mixture can then be concentrated under vacuum and purified, typically by column chromatography on silica gel or recrystallization to afford the pure product.[12][18]
Data Presentation: Table of Optimized Reaction Parameters
The following table provides a summary of typical conditions and ranges for optimizing the microwave-assisted synthesis of imidazo[1,2-a]pyridines.
| Parameter | Typical Starting Value | Optimization Range | Rationale & Key Considerations |
| Temperature | 120 °C | 80 - 160 °C | Higher temperatures increase reaction rates but may cause degradation. Substrate stability is the limiting factor. |
| Time | 15 min | 5 - 60 min | Monitor reaction by TLC/LCMS to avoid prolonged heating, which can lead to side products. |
| Solvent | Methanol (MeOH) | EtOH, IPA-H₂O, DMF | Must be a polar, microwave-absorbent solvent. Methanol often gives excellent results.[7] |
| Catalyst | Sc(OTf)₃ (5 mol%) | None, PTSA, Gd(OTf)₃ | Lewis acids are generally effective. Some reactions proceed well without a catalyst under microwave conditions.[3][6] |
| Concentration | 0.3 M | 0.1 - 1.0 M | Higher concentrations can increase reaction rates but may lead to solubility or mixing issues. |
Section 4: Visualizations
Troubleshooting Workflow Diagram
Caption: The core mechanistic steps of the GBB reaction.
References
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Microwave chemistry. Wikipedia.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate.
- Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews (RSC Publishing).
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO.
- Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate.
- specific effects of microwave - Solid supported reaction.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed.
- Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate.
- New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
- An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry (RSC Publishing).
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. scielo.br [scielo.br]
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- 12. connectjournals.com [connectjournals.com]
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Addressing low efficacy in imidazo[1,2-a]pyridine-based STAT3 inhibitors
A Guide to Troubleshooting and Optimizing Experimental Efficacy
Welcome to the technical support center for imidazo[1,2-a]pyridine-based STAT3 inhibitors. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of these compounds in their experimental models. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you diagnose issues, optimize your protocols, and achieve reliable, reproducible results.
Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)
Before diving into specific troubleshooting protocols, it's crucial to establish a strong foundational understanding of the STAT3 signaling pathway and the common challenges associated with this class of inhibitors.
FAQ 1: My imidazo[1,2-a]pyridine-based inhibitor shows low potency or no effect. What are the most common initial culprits?
This is a frequent starting point for many researchers. The issue often boils down to one of three areas: the compound itself, the biological system , or the experimental assay .
-
Compound-Related Issues: The imidazo[1,2-a]pyridine scaffold, while a promising pharmacophore, can present physicochemical challenges.[1][2] Poor aqueous solubility is a primary concern, which can prevent the compound from reaching its intracellular target at the intended concentration.[3][4] Chemical stability in culture media is another factor; the compound may degrade over the course of your experiment.
-
Biological System Mismatches: A common pitfall is using a cell line where the STAT3 pathway is not a primary driver of survival or proliferation.[5] Not all cancer cells have constitutively active STAT3.[6] If the pathway is not active or is redundant, inhibiting it will have a minimal effect.
-
Assay Design Flaws: The timing of your measurements, the concentration range you've selected, or the specific endpoint you are measuring might not be optimal for observing the inhibitor's effect. For example, assessing cell viability after 24 hours might be too early to observe effects on proliferation, which can take 48-72 hours.[7]
Diagram 1: The Canonical STAT3 Signaling Pathway & Point of Inhibition
To effectively troubleshoot, a clear understanding of the target pathway is essential. Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that, upon activation, plays a key role in cellular processes like proliferation and apoptosis.[6][8]
Caption: Canonical STAT3 signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
FAQ 2: How do I know if my cell line is appropriate for a STAT3 inhibitor study?
The success of your experiment hinges on selecting a relevant biological model.
-
Confirm STAT3 Activation: Before extensive inhibitor studies, you must confirm that your chosen cell line exhibits STAT3 activity. The gold standard is to measure the level of phosphorylated STAT3 at the Tyrosine 705 (Tyr705) residue via Western blot.[9] High basal levels of p-STAT3 (Tyr705) indicate "constitutive activation," making the cell line a suitable model.
-
Inducible vs. Constitutive Activation: If your cell line has low basal p-STAT3, you may need to stimulate the pathway. Cytokines like Interleukin-6 (IL-6) or Oncostatin M (OSM) are commonly used to induce STAT3 phosphorylation.[10][11] In this model, you would pre-treat with your inhibitor and then stimulate to see if the inhibitor can block the induced phosphorylation.
-
Check the Literature: Perform a thorough literature search to see if STAT3 has been validated as a therapeutic target in the cancer type your cell line represents.[12][13]
FAQ 3: My compound is poorly soluble. How can I prepare my stock and working solutions correctly?
Poor solubility is arguably the most common technical barrier for this class of compounds.[1] If the compound precipitates, its effective concentration will be far lower than intended.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved; gentle warming (to 37°C) and sonication can help. Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Working Solutions: When diluting the stock into aqueous cell culture media, do so in a stepwise fashion. Never dilute the DMSO stock directly into a large volume of media in one step, as this will cause immediate precipitation. A common practice is to first make an intermediate dilution in media, vortexing or pipetting vigorously during addition, and then perform the final dilution. The final concentration of DMSO in your experiment should be kept low (typically ≤ 0.5%) and be consistent across all conditions, including the vehicle control.[14]
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | Maximizes solubility for stock solution. |
| Stock Concentration | 10-20 mM | A high but manageable concentration to minimize DMSO in final culture. |
| Dilution Method | Serial dilution with vigorous mixing | Prevents "shock" precipitation of the hydrophobic compound in aqueous media. |
| Final DMSO % | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced cellular toxicity or off-target effects. |
| Visual Check | Inspect final solution for precipitate | Always confirm visually (and under a microscope if unsure) that the compound is in solution. |
Section 2: Troubleshooting In Vitro Cellular Assays
Once you have a suitable cell model and have correctly prepared your compound, the next step is to rigorously evaluate its cellular activity.
Q1: I'm not seeing a decrease in p-STAT3 (Tyr705) by Western blot. What should I check?
The inhibition of STAT3 phosphorylation is the most direct measure of target engagement for many inhibitors.[15][16] If this isn't working, a systematic check is required.
Diagram 2: Troubleshooting Workflow for Low In Vitro Efficacy
Caption: A logical workflow for diagnosing the root cause of low inhibitor efficacy.
Troubleshooting Checklist for p-STAT3 Western Blot:
-
Dose Response: Are you testing a wide enough concentration range? Start with a broad range (e.g., 10 nM to 20 µM) to find the active window. Some imidazo[1,2-a]pyridine derivatives show activity in the low micromolar to nanomolar range.[15]
-
Time Course: How long are you incubating the cells with the inhibitor? Inhibition of phosphorylation can be rapid. Try shorter time points (e.g., 1, 4, 8 hours) in addition to your standard 24-hour incubation.
-
Stimulation Control (for inducible models): If you are using a cytokine like IL-6, ensure your stimulation is robust. Run a positive control (cytokine + vehicle) and a negative control (vehicle only) to confirm a strong induction of p-STAT3.
-
Antibody Quality: Are your primary antibodies for p-STAT3 (Tyr705) and total STAT3 validated and working correctly? Always run appropriate controls.
-
Loading Control: Ensure equal protein loading by probing for a housekeeping protein like GAPDH or β-actin.[9]
Experimental Protocol: Western Blot for p-STAT3 Inhibition
This protocol is a foundational assay for determining your compound's ability to inhibit STAT3 activation.[7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231, AGS, MGC-803) in 6-well plates and allow them to adhere overnight.[7][15]
-
Treat cells with serial dilutions of your STAT3 inhibitor or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
For inducible models: After inhibitor pre-treatment, stimulate cells with a cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes.[17]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Antibody Incubation and Detection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
-
Stripping and Re-probing:
-
To normalize for protein levels, strip the membrane and re-probe with a primary antibody against total STAT3, and subsequently, a loading control like β-actin.
-
Q2: My inhibitor reduces p-STAT3, but I see no effect on cell viability (e.g., in an MTT assay). Why?
This is an important result that provides significant insight. It suggests that while you may be hitting your target, STAT3 signaling might not be the sole dependency for survival in your chosen cell line.
-
Redundant Pathways: Cancer cells are adept at survival. They may activate parallel signaling pathways (e.g., PI3K/AKT, MAPK) to bypass the inhibition of STAT3.[6]
-
Time-Dependency: The effects of inhibiting a transcription factor on cell viability are often not immediate. Cell death or growth arrest may take longer to manifest. Extend your viability assay to 48 or 72 hours.[7]
-
Cytostatic vs. Cytotoxic Effects: Your compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). An MTT assay measures metabolic activity, which correlates with cell number, but it doesn't distinguish between these two effects.[18] Consider assays that specifically measure apoptosis (e.g., Annexin V staining) or cell cycle progression (e.g., flow cytometry).[15]
Section 3: Advanced Troubleshooting: Confirming Target Engagement
If you've optimized your cellular assays but still face ambiguous results, the critical next question is: Is my compound actually binding to STAT3 inside the cell? Off-target effects are common, and a decrease in p-STAT3 could be due to indirect inhibition of an upstream kinase (like JAK).[18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement.[19][20]
What is CETSA and how does it work?
CETSA is based on the principle of ligand-induced thermal stabilization.[19] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, usually by Western blot.[21][22]
Diagram 3: Experimental Workflow for Western Blot-based CETSA
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the direct assessment of compound binding to STAT3 in a cellular context.[17][21]
-
Cell Treatment: Culture a large batch of cells and treat them with either the inhibitor (at an effective concentration, e.g., 5-10x EC50 from a functional assay) or vehicle for 1-2 hours.
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents, e.g., PBS with protease inhibitors). Lyse the cells via freeze-thaw cycles.
-
Heat Treatment: Aliquot the lysate into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. Include an unheated control.
-
Separation of Soluble Fraction: Centrifuge all tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze these samples by Western blot for total STAT3.
-
Data Interpretation: Quantify the band intensities at each temperature relative to the unheated control. In the vehicle-treated samples, the STAT3 band will disappear as the temperature increases. In the inhibitor-treated samples, if the compound binds and stabilizes STAT3, the protein will remain soluble at higher temperatures, resulting in a "thermal shift" to the right on the melting curve.[19]
Section 4: Addressing Physicochemical & In Vivo Challenges
Low efficacy in later-stage experiments, particularly in animal models, often traces back to the compound's pharmaceutical properties.
Q1: My compound works in vitro but fails in vivo. What's the problem?
The transition from a petri dish to a living organism introduces immense complexity.
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism in the liver, or rapid clearance can prevent the compound from reaching the tumor at a sufficient concentration for a sufficient duration.[9][15] A full PK study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation: For in vivo studies, simply diluting a DMSO stock is often not viable. The compound may precipitate upon injection.[23] Formulation strategies are needed to improve solubility and stability in a delivery vehicle.[24]
-
Target Engagement In Vivo: You must verify that the compound is hitting its target in the tumor tissue. This can be done by collecting tumor xenografts at the end of the study and performing Western blots or immunohistochemistry (IHC) for p-STAT3.[9][15]
| In Vivo Formulation Strategy | Description | When to Consider |
| Co-solvent Systems | Using mixtures of solvents like PEG400, Tween 80, and saline. | For compounds with moderate solubility challenges. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the gut.[23] | To improve oral bioavailability of highly lipophilic ('grease-ball') molecules.[24] |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.[3][24] | For 'brick-dust' molecules that are crystalline and poorly soluble.[24] |
By systematically working through these foundational concepts, troubleshooting guides, and experimental protocols, you can effectively diagnose the cause of low efficacy and optimize the performance of your imidazo[1,2-a]pyridine-based STAT3 inhibitors.
References
- Siveen, K. S., Sikka, S., Suri, K., et al. (2020). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188398. [Link]
- Butreddy, A., Sarabu, S., & Bandari, S. (2021).
- Singh, A., Van den Mooter, G. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- QIAGEN GeneGlobe. (n.d.).
- Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237. [Link]
- Levy, D. E., & Darnell, J. E. (2002). Stats: transcriptional control and biological impact. Nature reviews Molecular cell biology, 3(9), 651-662. [Link]
- He, Z., Chen, H., Li, M., et al. (2022). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Cell and Developmental Biology, 10, 878343. [Link]
- Zou, S., Tong, Q., Liu, B., et al. (2020). Targeting STAT3 in Cancer Immunotherapy. Molecular Cancer, 19(1), 145. [Link]
- Alibek, K., & Tskhay, A. (2020). Validating STAT Protein-inhibitor Interactions using Biochemical and Cellular Thermal Shift Assays.
- Payne, R. M., et al. (2020). Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays. ACS chemical biology, 15(7), 1895–1906. [Link]
- Zhao, Q., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules (Basel, Switzerland), 29(9), 1999. [Link]
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Troubleshooting low yields in A3-coupling for imidazo[1,2-a]pyridine synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines using the A3-coupling reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges, particularly low yields, in this powerful multicomponent reaction. Here, we address common issues in a practical Q&A format, grounding our advice in mechanistic principles and field-proven solutions.
Introduction: The A3-Coupling Pathway
The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, is efficiently achieved through a domino A3-coupling/cycloisomerization sequence.[1][2] This multicomponent reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically under copper catalysis, to construct the heterocyclic core in a single, atom-economical step.[3] The generally accepted mechanism involves the initial formation of a propargylamine intermediate, which then undergoes an intramolecular 5-exo-dig cyclization to yield the final product.[4][5] Despite its elegance, the reaction is sensitive to several parameters, and low yields are a frequent challenge. This guide will help you navigate and resolve these issues.
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Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic routes to this privileged heterocyclic scaffold. Here, we will delve into the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide evidence-based protocols to streamline your research. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in drugs like Zolpidem and Alpidem, making its efficient synthesis a critical endeavor.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project on imidazo[1,2-a]pyridines. What are the primary catalytic strategies I should consider?
A1: The synthesis of imidazo[1,2-a]pyridines is a well-explored area, with several robust strategies available. The optimal choice depends on your available starting materials, desired substitution pattern, and scalability requirements. The three most common approaches are:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] This method is highly efficient for generating 2,3-disubstituted imidazo[1,2-a]pyridines. A variety of catalysts can be employed, including Lewis acids (e.g., Sc(OTf)₃, ZrCl₄) and Brønsted acids (e.g., HClO₄).[2][4] More recently, greener catalysts like ammonium chloride have been used, often in conjunction with microwave irradiation to shorten reaction times.[5][6]
-
Condensation with α-Halocarbonyls: This is a classical and straightforward method involving the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[1][4] While traditionally performed under thermal conditions, modern variations often proceed catalyst-free or with simple bases.[4][7]
-
Copper-Catalyzed A³ Coupling and Related Reactions: Copper catalysis is extensively used for the synthesis of imidazo[1,2-a]pyridines, particularly through A³ (aldehyde-amine-alkyne) coupling reactions.[8][9][10][11] These methods are valued for their operational simplicity and ability to construct the heterocyclic core from readily available starting materials.[12] Copper(I) salts like CuI and CuBr are common catalysts.[13][14] Air is often conveniently used as the oxidant.[13][15]
Q2: My yields are consistently low. What are the most common factors to investigate?
A2: Low yields are a frequent challenge and can stem from several sources. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[16] Key areas to scrutinize include:
-
Starting Material Reactivity: The electronic properties of your substituents are critical. Electron-donating groups on the 2-aminopyridine generally enhance its nucleophilicity and lead to better yields.[16] Conversely, electron-withdrawing groups on the aldehyde or ketone component can sometimes be beneficial.
-
Catalyst Choice and Loading: The catalyst is a pivotal component. For instance, in copper-catalyzed reactions, the choice between different copper salts (e.g., CuI, CuBr, Cu(OAc)₂) can significantly impact the outcome.[13] Ensure the catalyst is active and used at an optimal loading (typically 5-10 mol%).
-
Reaction Conditions: Temperature, solvent, and reaction time are all interconnected. A temperature screening is often necessary; some reactions require heat, while others may suffer from decomposition at elevated temperatures.[17] The choice of solvent (e.g., DMF, toluene, ethanol, or even water) can dramatically influence solubility and reaction rates.[13][16][17]
-
Atmosphere: While many modern procedures are designed to be robust, some catalytic systems are sensitive to air and moisture.[17] Conversely, some oxidative coupling reactions explicitly require air as the oxidant.[13][15] Always consider the specific requirements of your chosen method.
Q3: I am observing significant side product formation. How can I improve selectivity?
A3: Side product formation is a common culprit for reduced yields and purification headaches. To enhance selectivity:
-
Control Stoichiometry: Precise control over the molar ratios of your reactants is crucial. An excess of one component can lead to undesired pathways.[17]
-
Optimize Temperature: Running the reaction at the optimal temperature can favor the kinetic or thermodynamic product, minimizing the formation of side products.
-
Catalyst and Ligand Effects: In transition metal-catalyzed reactions, the choice of ligand can profoundly influence selectivity. For palladium-catalyzed reactions, for example, ligands can modulate the reactivity and steric environment of the metal center.[18]
-
Method Selection: If side reactions persist, consider an alternative synthetic route that may be less prone to the specific side reactions you are observing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or consider a pre-activation step if applicable. |
| Sub-optimal temperature | Perform a temperature screen (e.g., room temperature, 50 °C, 80 °C, 110 °C). | |
| Inappropriate solvent | Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Ethanol, Water).[13][16][17] | |
| Poorly reactive starting materials | Consider using starting materials with more favorable electronic properties (e.g., electron-rich aminopyridines).[16] | |
| Multiple Products/Low Selectivity | Incorrect stoichiometry | Carefully control the molar ratios of reactants.[17] |
| Side reactions (e.g., polymerization) | Lower the reaction temperature or dilute the reaction mixture. | |
| Competing reaction pathways | For metal-catalyzed reactions, screen different ligands to improve selectivity.[18] | |
| Product Decomposition | Excessive heat | Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion. |
| Incompatible workup conditions | Ensure the workup procedure (e.g., acidic or basic washes) is compatible with your product's stability. | |
| Difficulty in Purification | Close-running impurities | Optimize the reaction to minimize side product formation. Explore different chromatography conditions (e.g., different solvent systems, alternative stationary phases). |
| Catalyst residues | For metal-catalyzed reactions, consider using a heterogeneous catalyst that can be easily filtered off,[9][10][11] or employ a metal scavenger during workup. |
Catalyst Selection and Reaction Optimization Workflow
Caption: A workflow for catalyst selection and reaction optimization in imidazo[1,2-a]pyridine synthesis.
Comparative Overview of Catalytic Systems
| Catalytic System | Typical Reaction | Advantages | Disadvantages | Yield Range (%) |
| Copper (CuI, CuBr, etc.) | A³ Coupling, Oxidative Cyclization[13][14][15] | Readily available, cost-effective, high functional group tolerance.[14][19] | Can require ligands, potential for metal contamination in the product. | 45-90[9][10][11][13] |
| Palladium (Pd(OAc)₂, etc.) | C-H Functionalization, Cross-Coupling[20][21] | High efficiency, broad substrate scope.[21] | Expensive, requires specific ligands, potential for catalyst poisoning.[18] | 60-95[19] |
| Gold (PicAuCl₂, etc.) | Redox Synthesis from Alkynes[22] | Mild reaction conditions, atom-economical.[22] | High cost of catalyst. | 50-72[22] |
| Iodine (I₂) | Multicomponent Reactions[2][23] | Inexpensive, environmentally benign, metal-free.[2][23] | Can require higher temperatures, may not be suitable for all substrates. | up to 96[23] |
| Metal-Free/Catalyst-Free | Condensation, Cycloisomerization[1][4][7][24][25][26] | Green chemistry approach, avoids metal contamination, simple workup.[1][24][27] | May require harsh conditions (high temp.) or specific substrates.[7] | 92-95[27] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed A³ Coupling for 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is adapted from methodologies utilizing copper catalysts for the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[9][10][11]
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), and the copper catalyst (e.g., CuI, 5-10 mol%).
-
Add the solvent (e.g., toluene, 0.5 mL).
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst (if heterogeneous) or proceed with a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Multicomponent Synthesis
This protocol is based on the use of molecular iodine as an efficient and green catalyst for the synthesis of imidazo[1,2-a]pyridines.[2][23]
-
In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol), the acetophenone or aldehyde (1.0 mmol), and the third component (e.g., dimedone, 1.0 mmol) in a suitable solvent (e.g., water or ethanol).
-
Add molecular iodine (I₂) as a catalyst (10-20 mol%).
-
Stir the reaction mixture at the optimized temperature (can range from room temperature to reflux). The use of ultrasound irradiation can also accelerate the reaction.[23]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Mechanistic Insights: The Role of the Catalyst
Understanding the mechanism is key to troubleshooting and optimizing your reaction.
Caption: A simplified mechanism for the copper-catalyzed A³ coupling reaction.
In the copper-catalyzed A³ coupling, the catalyst plays a dual role. It activates the alkyne by forming a copper acetylide intermediate, which then adds to the imine formed in situ from the condensation of the 2-aminopyridine and the aldehyde.[28] This is followed by an intramolecular cyclization to afford the final imidazo[1,2-a]pyridine product.
For iodine-catalyzed reactions, it is proposed that iodine activates the carbonyl compound, facilitating the formation of an enolate or a related reactive intermediate, which then participates in the cascade reaction.[23]
By understanding these fundamental roles, you can better rationalize the effect of changing reaction parameters and make more targeted improvements to your synthetic protocol.
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- 19. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 26. researchgate.net [researchgate.net]
- 27. connectjournals.com [connectjournals.com]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Accelerating Multicomponent Imidazo[1,2-a]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs like Zolpidem and Alpidem.[1] However, traditional multicomponent syntheses can be plagued by long reaction times, hindering rapid library development and iteration.
This guide provides troubleshooting strategies and advanced protocols designed to significantly reduce reaction times and improve efficiency. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common bottlenecks.
Frequently Asked Questions (FAQs)
Question 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is taking over 24 hours to reach completion. Is this typical?
Answer: While traditional protocols at room temperature can indeed be slow, reaction times exceeding 24 hours often indicate suboptimal conditions.[2] Modern methodologies have demonstrated that these syntheses can be dramatically accelerated, often to completion within 15-60 minutes.[3][4] The primary factors influencing reaction speed are catalyst choice, energy input (heating method), and solvent. Relying solely on room temperature stirring without an effective catalyst is a common cause of prolonged reaction times.
Question 2: What is the most impactful change I can make to drastically shorten my reaction time?
Answer: Switching from conventional oil-bath heating to a high-energy input method like microwave irradiation or ultrasound sonication is typically the most effective strategy.
-
Microwave (MW) Irradiation: Provides rapid, uniform, and efficient heating of the reaction mixture, often reducing reaction times from many hours to mere minutes.[3][4][5] For instance, a GBB reaction that might take hours conventionally can be completed in as little as 15 minutes under microwave conditions.[4]
-
Ultrasound Sonication: Utilizes acoustic cavitation to create localized micro-environments of high temperature and pressure. This enhances mass transfer and accelerates reaction rates, often at a lower overall reaction temperature than conventional heating.[6][7][8]
Question 3: How critical is the choice of acid catalyst for the GBB or Ugi-type reactions?
Answer: The catalyst is fundamentally important. These multicomponent reactions typically begin with the formation of a Schiff base (imine) from an aldehyde and a 2-aminopyridine, a step that is often the rate-limiting.[9][10] An appropriate acid catalyst accelerates this condensation.
-
Lewis Acids: Reagents like Scandium(III) triflate (Sc(OTf)₃) or Zirconium(IV) chloride (ZrCl₄) are highly effective at activating the aldehyde carbonyl, facilitating the nucleophilic attack by the aminopyridine.[11][12]
-
Brønsted Acids: Simple acids like p-toluenesulfonic acid (PTSA) can efficiently catalyze the reaction, with studies showing excellent yields in just 6 hours, compared to much longer times for uncatalyzed or weakly catalyzed reactions.[13]
-
Iodine: Molecular iodine has emerged as a cost-effective and environmentally benign catalyst that can promote these reactions efficiently, often at room temperature.[1][12][14]
Troubleshooting Guide: Slow or Inefficient Reactions
This section addresses specific experimental issues with a focus on accelerating the synthesis.
Issue 1: My reaction is extremely slow or appears to have stalled (low conversion by TLC/LC-MS).
This is the most common issue. The following flowchart provides a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting slow reactions.
-
Causality Explained:
-
Reagent Quality: Isocyanides are notoriously unstable and can degrade, while aldehydes can oxidize. Impure starting materials can poison catalysts and halt the reaction. Always use freshly purified or new reagents.
-
Catalyst System: The absence of a suitable catalyst is a primary cause of slow reactions. The GBB mechanism involves a [4+1] cycloaddition of an isocyanide to a Schiff base.[9][15] The formation of that Schiff base is the crucial, acid-catalyzed step. Without a catalyst, this step relies on the intrinsic reactivity of the components, which is often low.
-
Energy Input: Chemical reactions require sufficient energy to overcome the activation barrier (Ea). If room temperature provides insufficient thermal energy, increasing the temperature is necessary. Microwave and ultrasound are simply more efficient methods of delivering that energy compared to a traditional oil bath.[3][6]
-
Solvent Effects: The solvent not only dissolves reactants but can actively participate in the mechanism. Protic solvents like methanol can stabilize intermediates and act as proton shuttles.[13] In some cases, using water as a solvent can accelerate the reaction due to hydrophobic effects forcing the organic reactants together within surfactant micelles.[16]
-
Issue 2: The reaction is fast but produces a low yield of the desired product.
Answer: A rapid reaction that gives a low yield often points to thermal degradation of the product or the formation of stable, undesired side-products.
-
Strategy 1: Lower the Temperature, Change the Heating Method. If you are using high-temperature conventional heating, your product might be decomposing. Switch to an ultrasound-assisted method, which can accelerate the reaction at a lower bulk temperature, preserving the integrity of the final product.[6][17]
-
Strategy 2: Use a More Selective Catalyst. A non-selective catalyst might promote side reactions. Screening different Lewis or Brønsted acids can identify one that favors the desired reaction pathway. Iodine is often noted for its mildness and high selectivity.[12]
-
Strategy 3: Consider Flow Chemistry. Continuous flow reactors offer superior control over reaction temperature and residence time.[18] By minimizing the time the product spends at high temperatures, decomposition can be significantly reduced, leading to higher isolated yields even with very short reaction times.[18][19]
Data Summary: Impact of Energy Source on Reaction Time
The choice of energy source has a profound impact on the synthesis of imidazo[1,2-a]pyridines. The table below summarizes typical results from the literature.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference(s) |
| Conventional Heating | 6 - 48 hours | 50 - 85% | Simple setup | [2][13] |
| Microwave (MW) | 10 - 30 minutes | 82 - 96% | Dramatic time reduction, uniform heating | [3][4][20] |
| Ultrasound (US) | 30 - 120 minutes | 81 - 96% | Energy efficient, operates at lower bulk temp. | [7][14] |
| Continuous Flow | 5 - 20 minutes (residence) | 70 - 95% | Scalable, rapid optimization, improved safety | [18][19] |
Key Reaction Mechanism: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Understanding the mechanism is key to troubleshooting. The primary bottleneck is often the initial condensation.
Caption: Simplified mechanism of the GBB reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis
This protocol is adapted from methodologies that report significant time reduction.[4][15]
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (0.5 mmol, 1 equiv.), the aldehyde (0.5 mmol, 1 equiv.), and the catalyst (e.g., NH₄Cl, 20 mol% or Sc(OTf)₃, 5 mol%).[4][15]
-
Solvent Addition: Add the solvent (e.g., Ethanol or Methanol, 1.5 mL).[4][15]
-
Isocyanide Addition: Add the isocyanide (0.5 mmol, 1 equiv.). Caution: Isocyanides are toxic and have a strong odor. Handle exclusively in a well-ventilated fume hood.
-
Reaction: Seal the vial with a Teflon septum. Place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 150 °C) for 15-30 minutes.[4][15] Power will be modulated by the instrument to maintain temperature.
-
Work-up: After cooling the vial to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Synthesis from 2-Aminopyridine and α-Bromoacetophenone
This protocol is based on efficient and green sonochemical methods.[6][7]
-
Preparation: In a Schlenk tube or thick-walled glass vial, combine the 2-aminopyridine (1 mmol, 1 equiv.) and the α-bromoacetophenone derivative (1 mmol, 1 equiv.).
-
Solvent Addition: Add the solvent (e.g., PEG-400 or Ethanol, 2.0 mL).[6][7][21] PEG-400 is a non-toxic and recyclable solvent compatible with ultrasound.[6][7]
-
Reaction: Place the unsealed reaction vessel into an ultrasonic cleaning bath partially filled with water. Ensure the vessel is immersed in the water. Turn on the ultrasound and irradiate for 30-120 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
References
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Deriv
- Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC - NIH. (URL: [Link])
- Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives - Ark
- Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB)
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (URL: [Link])
- Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine deriv
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - Semantic Scholar. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - NIH. (URL: [Link])
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400 - Taylor & Francis Online. (URL: [Link])
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave He
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. (URL: [Link])
- (PDF)
- Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids - Bentham Science. (URL: [Link])
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines - ACS Public
- Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR)
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Public
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction - Organic Chemistry Portal. (URL: [Link])
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journal of Organic Chemistry. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC - NIH. (URL: [Link])
- New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction - ResearchG
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. (URL: [Link])
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Sources
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- 2. beilstein-journals.org [beilstein-journals.org]
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- 7. [PDF] Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 17. (PDF) Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives (2019) | Beatriz Vieira | 12 Citations [scispace.com]
- 18. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Welcome to the technical support hub for the synthesis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (MIPM). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the causality behind experimental choices and provide robust, field-proven troubleshooting advice.
This compound, with the CAS Number 30489-44-2, is a key heterocyclic building block in medicinal chemistry.[1][2] Its synthesis, while straightforward on a small scale, presents unique challenges in thermal management, impurity control, and product isolation during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for MIPM?
A1: The most widely adopted and scalable route is a three-step synthesis starting from 2-aminopyridine.
-
Step 1: Cyclization - Reaction of 2-aminopyridine with chloroacetone to form 2-methylimidazo[1,2-a]pyridine. This is a classic cyclocondensation reaction.[3][4][5]
-
Step 2: Formylation - Introduction of a formyl group at the C3 position using the Vilsmeier-Haack reaction (POCl₃/DMF).[6][7][8] The imidazo[1,2-a]pyridine ring is electron-rich and undergoes electrophilic substitution readily at the 3-position.[9]
-
Step 3: Reduction - Reduction of the resulting aldehyde, 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, to the target primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[10][11][12]
This route utilizes readily available and cost-effective starting materials, making it suitable for large-scale production.
Q2: Why is the Vilsmeier-Haack reaction challenging to scale up?
A2: The Vilsmeier-Haack reaction presents several scale-up hazards. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6][8][13] This initial reaction is highly exothermic and releases HCl gas. On a large scale, this requires a robust reactor with excellent heat transfer capabilities and an efficient gas scrubbing system to manage the off-gassing. Furthermore, both POCl₃ and the Vilsmeier reagent are corrosive and moisture-sensitive, necessitating specialized handling procedures and equipment.
Q3: Are there alternative, "greener" methods for this synthesis?
A3: Yes, research is ongoing into greener synthetic routes for imidazo[1,2-a]pyridines.[14] These often involve multicomponent reactions (MCRs) or the use of less hazardous catalysts and solvents.[15][16][17] For instance, copper-catalyzed aerobic oxidative cyclizations have been developed, which can reduce the reliance on harsh reagents.[3] However, for this specific target molecule, the classic three-step route often remains the most economically viable and well-understood for initial scale-up campaigns.
Q4: What are the critical quality attributes (CQAs) for the final product, MIPM?
A4: The primary CQAs for this compound are:
-
Purity (Assay): Typically >98% by HPLC.
-
Impurity Profile: Low levels of starting materials, the intermediate aldehyde (a potential genotoxic impurity), and any regioisomers.
-
Residual Solvents: Levels must be within acceptable limits as defined by regulatory guidelines.
-
Physical Form: Consistent crystalline form and particle size, which can impact downstream processing.
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up synthesis.
Overall Synthetic Workflow
The diagram below outlines the key stages and potential failure points in the synthesis of MIPM.
Caption: High-level workflow for MIPM synthesis with critical control points.
Problem 1: Low Yield and Dark Tar Formation in Step 2 (Vilsmeier-Haack)
Symptoms:
-
The reaction mixture turns dark brown or black upon addition of 2-methylimidazo[1,2-a]pyridine.
-
TLC/HPLC analysis shows low conversion to the desired aldehyde and multiple unidentified, non-polar spots.
-
Isolated yield of the aldehyde is significantly below expectations (<50%).
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Action |
| Localized Hotspots / Poor Temperature Control | The Vilsmeier-Haack reaction is highly exothermic.[6][8] If the addition of the imidazopyridine substrate is too fast or if reactor cooling is inefficient, localized temperatures can spike, leading to polymerization and decomposition (tarring). | 1. Ensure adequate cooling capacity: Perform a process safety review to confirm your reactor can handle the heat load. 2. Slow, subsurface addition: Add the substrate solution slowly below the surface of the Vilsmeier reagent to ensure rapid mixing and heat dissipation. 3. Maintain low temperature: Keep the reaction temperature strictly between 0-10 °C during the addition phase. |
| Incorrect Stoichiometry of POCl₃/DMF | The Vilsmeier reagent is formed from a 1:1 reaction of POCl₃ and DMF.[7][18] An excess of either component, particularly unreacted POCl₃, can lead to aggressive side reactions with the electron-rich substrate. | 1. Pre-form the Vilsmeier reagent: Add POCl₃ slowly to cold DMF and allow the reagent to form completely before adding the substrate. 2. Verify reagent purity: Use high-purity, dry DMF and freshly distilled or high-quality POCl₃. Water contamination will decompose the reagent. |
| Substrate Quality | Impurities from the first step (e.g., unreacted 2-aminopyridine) can react with the Vilsmeier reagent, leading to complex side products and discoloration. | 1. Purify the intermediate: Ensure the 2-methylimidazo[1,2-a]pyridine intermediate is of high purity (>99%) before use. Recrystallization or a simple filtration through a silica plug may be necessary. |
Problem 2: Incomplete Reduction or Difficult Work-up in Step 3 (NaBH₄ Reduction)
Symptoms:
-
HPLC analysis of the crude product shows significant amounts (>5%) of the starting aldehyde.
-
During the aqueous quench, a thick, unfilterable emulsion or solid mass forms.
-
The product oils out during extraction and is difficult to handle.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Action |
| Insufficient NaBH₄ | While stoichiometry suggests 0.25 equivalents of NaBH₄ per equivalent of aldehyde, in practice, more is needed.[19] NaBH₄ can react with the protic solvent (methanol/ethanol) and any water present, reducing its effective concentration.[11] | 1. Increase NaBH₄ equivalents: Use 1.0 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde to ensure complete conversion.[10] 2. Monitor reaction: Track the reaction by TLC or HPLC until the starting aldehyde spot disappears completely. |
| Ineffective Quench Procedure | The quench neutralizes excess NaBH₄ and hydrolyzes borate-ester intermediates. A rapid, uncontrolled quench can cause vigorous hydrogen evolution and lead to the precipitation of inorganic salts in an unmanageable form. | 1. Controlled quench: Slowly add the reaction mixture to a cold, stirred solution of dilute acid (e.g., 1N HCl) or ammonium chloride.[10] This controls the gas evolution and keeps salts dissolved. 2. pH adjustment: After the quench, adjust the pH to ~8-9 with a base (e.g., NaOH) to ensure the product, a weak base, is in its free form for efficient extraction. |
| Poor Solvent Choice for Extraction | MIPM has moderate polarity due to the alcohol and nitrogen atoms. Using a solvent that is too non-polar (like hexanes) will result in poor extraction efficiency, while a solvent that is too polar may also extract inorganic salts. | 1. Select appropriate solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally good choices for extracting MIPM.[10][20] 2. Brine wash: After the aqueous work-up, wash the combined organic layers with brine (saturated NaCl solution) to break emulsions and remove residual water.[10] |
Problem 3: Product Fails to Crystallize or "Oils Out"
Symptoms:
-
After solvent removal from the extracted product, a thick, non-crystalline oil is obtained.
-
During attempted crystallization, the product separates as an oil layer instead of forming solid crystals.
-
The final product is sticky, difficult to filter, and has poor purity.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Action |
| High Impurity Levels | Impurities, particularly the residual starting aldehyde or solvent residues, can disrupt the crystal lattice formation, acting as "crystal poisons." This phenomenon is common in heterocyclic compounds.[21][22][23] | 1. Charcoal/Silica Treatment: Before crystallization, dissolve the crude oil in a suitable solvent (e.g., EtOAc) and treat with activated charcoal to remove color and polar impurities. A subsequent filtration through a short plug of silica gel can also be effective. 2. Re-evaluate previous steps: Ensure the purity of the material entering the crystallization step is as high as possible. |
| Incorrect Crystallization Solvent System | The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. For polar molecules like MIPM, a single solvent may not work.[24] The high free energy of amorphous solids can lead to oiling out if crystallization kinetics are slow.[25] | 1. Use a solvent/anti-solvent system: Dissolve the crude product in a minimal amount of a good solvent (e.g., isopropanol, ethanol). Slowly add a non-polar anti-solvent (e.g., heptane, MTBE) at an elevated temperature until slight turbidity persists. 2. Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-ordered crystals. Rapid cooling often leads to oiling out. |
| Supersaturation is Too High | If the solution is too concentrated, the molecules may not have time to orient themselves into a crystal lattice before crashing out of the solution as an amorphous oil. | 1. Use more solvent: Start the crystallization with a more dilute solution. 2. Seed the solution: Introduce a few seed crystals of pure MIPM once the solution is saturated and cooling has begun. This provides a template for proper crystal growth. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (100 g Scale)
-
Reagent Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet connected to a caustic scrubber, charge N,N-Dimethylformamide (DMF, 200 mL). Cool the reactor to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq, 105 mL) to the DMF over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting solution (Vilsmeier reagent) at 5-10 °C for 30 minutes.
-
Reaction: Dissolve 2-methylimidazo[1,2-a]pyridine (100 g, 1.0 eq) in dry Dichloromethane (DCM, 500 mL).
-
Add the substrate solution to the Vilsmeier reagent via an addition funnel over 90-120 minutes, maintaining the internal temperature at 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 10 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC/HPLC for completion.
-
Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (2 kg) and sodium carbonate (300 g). Caution: Highly exothermic and gas evolution.
-
Stir the resulting slurry for 1-2 hours. The product, 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Protocol 2: Crystallization of Final Product (MIPM)
-
Dissolution: Charge the crude this compound (100 g) into a suitable reactor. Add Isopropanol (IPA, 200-300 mL).
-
Heat the mixture to 60-70 °C with stirring until a clear solution is obtained.
-
Anti-Solvent Addition: At 60-70 °C, slowly add Heptane (400-600 mL) via an addition funnel. Stop the addition when a faint, persistent cloudiness (turbidity) is observed.
-
Cooling: Stop heating and allow the solution to cool slowly to room temperature over 4-6 hours with gentle stirring.
-
Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Isolation: Filter the resulting crystalline solid. Wash the filter cake with a cold mixture of IPA/Heptane (20:80).
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Logical Relationship Diagram
Caption: Relationship between process control and final product purity.
References
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Wikipedia. Vilsmeier–Haack reaction.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Macalester College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate.
- Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment).
- YouTube. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
- National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [https://www.researchgate.net/publication/372551001_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
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Validation & Comparative
A Comparative Guide to (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol and Its Analogs for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive comparative analysis of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol and its analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of molecules.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse pharmacological properties.[1] This scaffold is present in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, highlighting its therapeutic potential.[2] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a wide array of analogs with distinct biological profiles, including anticancer, anti-inflammatory, antiviral, and GABAA receptor modulating activities.[1][2]
This compound represents a fundamental structure within this class, featuring a methyl group at the 2-position and a hydroxymethyl group at the 3-position. These substitutions offer key points for further chemical modification to explore and optimize biological activity.
Synthesis of this compound and Its Analogs
The synthesis of this compound is typically achieved through a multi-step process. A common route involves the reduction of a corresponding aldehyde, 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
A general synthetic pathway is outlined below:
Caption: General synthetic route to this compound.
Analogs can be synthesized by employing appropriately substituted 2-aminopyridines or by further modifying the hydroxymethyl group at the 3-position. For instance, N-, O-, or S-methyl linkages can be introduced at the C-3 position to generate a library of analogs.[3]
Comparative Biological Activities
While specific quantitative biological data for this compound is not extensively available in the public domain, the biological activities of its closely related analogs provide valuable insights into its potential therapeutic applications. The primary areas of investigation for this class of compounds have been in oncology and neuroscience.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]
Comparative Data of Selected Imidazo[1,2-a]pyridine Analogs:
| Compound ID | C-2 Substitution | C-3 Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-Fluorophenyl | Sulfonyl-pyrazole | PI3K p110α (enzymatic) | 0.67 | [5] |
| Analog 2 | Aryl | N-/O-/S-methyl linkage | HCT-116 (Colon) | 3.5 - 61.1 | [3] |
| Analog 3 | Nitro group | p-chlorophenyl | HT-29 (Colon) | 4.15 | [6] |
| Analog 4 | Indole moiety | p-chlorophenyl | MCF-7 (Breast) | 20.47 | [6] |
| Analog 5 | 2,4-difluorophenyl | p-fluorophenyl amine | MCF-7 (Breast) | 9.60 | [7] |
| Analog 6 | Hybrid with benzoic acid | Amine/Aniline/Hydrazide | A549 (Lung) | 50.56 | [8][9] |
| Analog 7 | Hybrid with benzoic acid | Amine/Aniline/Hydrazide | HepG2 (Liver) | 51.52 | [8][9] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
C-2 Position: Substitution with aryl groups, particularly those with electron-withdrawing groups like nitro or fluoro, often enhances anticancer potency.[6][10]
-
C-3 Position: The nature of the substituent at the C-3 position is critical. The introduction of various moieties, including sulfonyl-pyrazoles and N-acylhydrazones, has yielded compounds with significant activity.[5][11] The presence of a hydroxymethyl group in the parent compound provides a handle for derivatization to explore this chemical space.
GABAA Receptor Modulation
Imidazo[1,2-a]pyridines, including the well-known drugs zolpidem and alpidem, are potent modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12] These compounds typically act as positive allosteric modulators (PAMs), enhancing the effect of GABA.[13]
Comparative Aspects of GABAA Receptor Modulating Analogs:
-
Zolpidem: Possesses a 2-(4-methylphenyl) and a 3-(N,N-dimethylacetamide) substitution, exhibiting high affinity and selectivity for the α1 subunit of the GABAA receptor, which is associated with its sedative-hypnotic effects.[13]
-
Alpidem: Features a 2-(4-chlorophenyl) and a 3-(N,N-dipropylacetamide) substitution and shows a different selectivity profile, leading to anxiolytic properties with less sedation.
Structure-Activity Relationship (SAR) Insights for GABAA Receptor Modulation:
The substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core are crucial for determining the affinity and selectivity for different GABAA receptor subtypes. The size and electronic properties of these substituents dictate the interaction with the benzodiazepine binding site on the receptor.[12] The relatively simple structure of this compound makes it an attractive starting point for the synthesis of novel GABAA receptor modulators.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of this compound
This protocol describes a general two-step synthesis starting from 2-methylimidazo[1,2-a]pyridine.
Step 1: Vilsmeier-Haack Formylation of 2-Methylimidazo[1,2-a]pyridine
-
To a solution of 2-methylimidazo[1,2-a]pyridine in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product, 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 2-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
-
Dissolve the purified 2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde in methanol.
-
Add sodium borohydride (NaBH4) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the addition of water.
-
Extract the product, this compound, with an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to yield the final product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (including this compound and its analogs) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
GABAA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue by homogenization and differential centrifugation.[16]
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]muscimol) and varying concentrations of the test compounds.[16][17]
-
Incubation: Incubate the mixture at 4°C for a specified period to reach equilibrium.[17]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.[17]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
Caption: Workflow for the GABAA receptor binding assay.
Conclusion and Future Directions
This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. The comparative analysis of its analogs reveals significant potential in the fields of oncology and neuroscience. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new derivatives with improved potency and selectivity.
Future research should focus on:
-
Comprehensive Biological Profiling: A thorough evaluation of the biological activity of this compound itself is warranted to establish a baseline for comparison.
-
Analog Synthesis and SAR Studies: The synthesis and screening of a focused library of analogs with diverse substitutions at the C-2 and C-3 positions will further elucidate the SAR and lead to the identification of more potent and selective compounds.
-
Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are essential to understand their mode of action at the molecular level.
This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-methylimidazo[1,2-a]pyridine derivatives across three key therapeutic areas: oncology, inflammation, and infectious diseases. The insights presented herein are supported by experimental data to aid researchers and drug development professionals in the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 2-methylimidazo[1,2-a]pyridine have demonstrated potent anticancer activity through the modulation of various signaling pathways critical for cancer cell proliferation and survival. The SAR of these compounds is highly dependent on the nature and position of substituents on the bicyclic core.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is frequently hyperactivated in a wide range of human cancers, making it a prime target for cancer therapy.[1][2] Several 2-methylimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.
Key SAR Insights:
-
Substitution at the C3-position: The introduction of an amide or a substituted amine at the C3-position is often crucial for potent PI3K/mTOR inhibitory activity.
-
Aryl substituents at the C2-position: The nature of the aryl group at the C2-position significantly influences potency and selectivity. Electron-withdrawing groups on this aryl ring can enhance activity.
-
Modifications on the pyridine ring: Substituents on the pyridine moiety can modulate the physicochemical properties of the compounds, affecting their solubility, cell permeability, and metabolic stability.
Comparative Data for Anticancer Activity (PI3K/mTOR Inhibition):
| Compound ID | C3-Substituent | C2-Aryl Group | Target Cancer Cell Line | IC50 (µM) | Reference |
| A1 | N-(4-methoxyphenyl)acetamide | 4-Fluorophenyl | HeLa (Cervical Cancer) | 0.21 | [3] |
| A2 | N-phenylacetamide | 4-Chlorophenyl | A375 (Melanoma) | 0.14 | [3] |
| A3 | Amide derivative | Phenyl | MCF-7 (Breast Cancer) | 0.021 | [4] |
| A4 | Amide derivative | Phenyl | A549 (Lung Cancer) | 0.091 | [4] |
Covalent Inhibition of KRAS G12C
Mutations in the KRAS oncogene are prevalent in many aggressive cancers. The development of covalent inhibitors targeting the KRAS G12C mutant has been a significant breakthrough. A novel series of imidazo[1,2-a]pyridine derivatives has been developed as covalent KRAS G12C inhibitors.[4]
Key SAR Insights:
-
Covalent Warhead: The presence of an electrophilic group, such as an acrylamide moiety, at a suitable position is essential for the covalent interaction with the cysteine residue of KRAS G12C.
-
Scaffold Rigidity: A rigidified scaffold that properly orients the covalent warhead towards the target cysteine is a key determinant of inhibitory potency.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-Methylimidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes involved in the inflammatory cascade.
Inhibition of 5-Lipoxygenase (5-LOX)
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[5] Inhibition of 5-LOX represents a valuable therapeutic strategy for inflammatory disorders.
Key SAR Insights:
-
Substitution at the C3-position: An amine or amide substituent at the C3-position is a common feature in potent 5-LOX inhibitors.
-
Aromatic System at C2-position: A substituted phenyl ring at the C2-position is generally required for high inhibitory activity. The nature and position of the substituents on this ring play a critical role. For instance, a morpholino group on the phenyl ring has been shown to enhance potency.
-
Cyclohexyl Moiety: The presence of a cyclohexyl group, often attached to the C3-amine, has been identified as a key feature for potent 5-LOX inhibition.[6]
Comparative Data for Anti-inflammatory Activity (5-LOX Inhibition):
| Compound ID | C3-Substituent | C2-Aryl Group | Assay Type | IC50 (µM) | Reference |
| B1 | N-cyclohexylamine | 4-Morpholinophenyl | Intact Cells | 0.16 | [6] |
| B2 | N-cyclohexylamine | 4-Morpholinophenyl | Cell-free | 0.1 | [6] |
Antimicrobial Activity: Combating Bacterial and Mycobacterial Infections
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The 2-methylimidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the development of potent antimicrobial compounds.
Key SAR Insights:
-
Substituents at C2 and C7-positions: The nature of the substituents at the C2 and C7 positions of the imidazo[1,2-a]pyridine ring significantly influences the antimicrobial activity.[7]
-
Aryl Group at C2-position: The presence of a substituted phenyl ring at the C2-position is a common feature. Electron-withdrawing groups on this ring can enhance activity against certain bacterial strains.
-
Chalcone Derivatives: The incorporation of a chalcone moiety at the C3-position has been shown to yield compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8] The electronic nature of the substituents on the chalcone's phenyl ring dictates the spectrum of activity. Electron-donating groups tend to broaden the spectrum of activity.[8]
Comparative Data for Antimicrobial Activity:
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| C1 | Chalcone derivative (electron-donating group) | Staphylococcus aureus | 3.125 | [8] |
| C2 | 2-thiobenzyl-3-nitro derivative | Pseudomonas aeruginosa | 7.81 | [9] |
| C3 | Imidazo[1,2-a]pyridine-3-carboxamide | Mycobacterium tuberculosis H37Rv | 0.006 | [6] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme solution.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Step-by-Step Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Signaling Pathway and Workflow Visualization
To visually represent the mechanisms of action and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the 5-Lipoxygenase (5-LOX) pathway.
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Validating the Anticancer Activity of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition from a promising in vitro result to a validated in vivo effect is a critical and often challenging step. This guide provides a comprehensive framework for validating the anticancer activity of a novel compound, (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, in vivo. While specific preclinical data for this exact molecule is not yet broadly published, its structural class, imidazo[1,2-a]pyridines, has shown significant potential as anticancer agents, often by targeting key survival pathways.[1][2] This guide will, therefore, leverage established methodologies and known mechanisms of related compounds to propose a robust validation strategy.
We will focus on a comparative approach, assessing the efficacy and toxicity of this compound against a standard-of-care chemotherapy in a relevant cancer model. This guide is designed to be a practical resource, explaining the rationale behind experimental choices and providing detailed protocols to ensure scientific integrity and reproducibility.
Conceptual Framework: From In Vitro Promise to In Vivo Reality
The journey of an anticancer compound from benchtop to potential clinical application hinges on rigorous preclinical in vivo testing.[3] In vitro assays, while crucial for initial screening, cannot replicate the complex interplay of a tumor with its microenvironment, the host's metabolism, and the systemic effects of a therapeutic agent.[4][5] Therefore, in vivo models are indispensable for evaluating a drug's true therapeutic potential and safety profile.[5][6]
For this compound, we will design a study that not only measures its ability to inhibit tumor growth but also provides insights into its mechanism of action and potential side effects. This will be achieved through a head-to-head comparison with a clinically relevant chemotherapeutic agent in a well-characterized xenograft mouse model.
Experimental Design: A Multi-Faceted Approach
A robust in vivo study requires careful consideration of the animal model, tumor type, treatment regimen, and endpoints. Here, we outline a comprehensive experimental design tailored to validate a novel imidazo[1,2-a]pyridine derivative.
Choice of In Vivo Model: The Xenograft Advantage
For the initial in vivo validation of a novel compound targeting human cancer, the cell line-derived xenograft (CDX) model is a well-established and highly valuable tool.[4] This model involves the implantation of human cancer cell lines into immunodeficient mice, allowing for the growth of human tumors in a living organism.[4][5] The primary advantages of the CDX model for this study are its high reproducibility and ease of use, which are critical for obtaining statistically significant and comparable results.[4]
While patient-derived xenograft (PDX) models offer greater preservation of tumor heterogeneity, CDX models are more suitable for initial, large-scale screening and proof-of-concept studies due to their scalability and lower cost.[4][7]
Selecting a Relevant Cancer Type and Cell Line
Given that various imidazo[1,2-a]pyridine derivatives have shown activity against non-small cell lung cancer (NSCLC) cells[1], we will select an NSCLC cell line for our xenograft model. The A549 human lung adenocarcinoma cell line is a suitable choice as it is widely used, well-characterized, and known to form solid tumors in immunodeficient mice.
The Comparator: A Standard-of-Care Benchmark
To contextualize the efficacy of this compound, it is essential to compare it to a standard-of-care (SoC) chemotherapy for NSCLC. Cisplatin , a platinum-based chemotherapeutic, has been a cornerstone of NSCLC treatment for decades and is a relevant comparator for this study.[8][9]
Experimental Groups and Treatment Regimen
A well-designed study should include the following experimental groups:
| Group | Treatment | No. of Animals | Rationale |
| 1 | Vehicle Control | 10 | To establish the natural growth rate of the tumor. |
| 2 | This compound (Low Dose) | 10 | To assess the dose-dependent efficacy of the test compound. |
| 3 | This compound (High Dose) | 10 | To determine the maximum tolerated dose and optimal efficacy. |
| 4 | Cisplatin (Standard Dose) | 10 | To provide a benchmark for the efficacy of the test compound. |
The dosing regimen will be determined based on preliminary toxicity studies, but a typical approach would be intraperitoneal (i.p.) injections administered every three days for a total of four weeks.
Step-by-Step Experimental Protocol
The following protocol provides a detailed methodology for the in vivo validation study. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Tumor Cell Implantation
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin and wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitor the mice daily for tumor growth.
-
Measure tumor volume twice a week using digital calipers. The volume can be calculated using the formula: Tumor Volume = (Length x Width^2) / 2 .[3]
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups.
-
Initiate the treatment regimen as described in the experimental design.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
-
Body Weight: Monitor and record the body weight of each mouse twice a week as a general indicator of toxicity.[3] Significant weight loss (>15-20%) may necessitate euthanasia.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Survival Analysis: If the study design includes it, monitor the mice until the tumors reach a predetermined endpoint size or until the animals show signs of significant morbidity.
Endpoint and Tissue Collection
-
At the end of the study (e.g., day 28), euthanize the mice by an approved method.
-
Excise the tumors and record their final weight.
-
Collect major organs (liver, kidneys, spleen, lungs, and heart) for histopathological analysis to assess for any signs of toxicity.
-
A portion of the tumor tissue should be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) and another portion fixed in formalin for immunohistochemistry.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Comparative Efficacy and Toxicity Data
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Cisplatin |
| **Mean Final Tumor Volume (mm³) ** | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Tumor Growth Inhibition (%) | 0% | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Mean Body Weight Change (%) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Survival Benefit | Baseline | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Key Histopathological Findings | Normal | Hypothetical Findings | Hypothetical Findings | Hypothetical Findings |
Mechanistic Insights: Unraveling the Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1] To investigate if this compound shares this mechanism, we can perform the following analyses on the collected tumor tissues.
-
Immunohistochemistry (IHC): Stain tumor sections for key markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western Blotting: Analyze protein lysates from the tumors to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT and p-mTOR. A decrease in the levels of these phosphorylated proteins in the treated groups compared to the control would suggest pathway inhibition.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Workflow Visualization
Caption: Workflow for the in vivo validation of this compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By following these detailed protocols and employing a comparative approach, researchers can generate the high-quality data necessary to assess the therapeutic potential of this novel compound. Positive results from this study would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and exploration in more complex preclinical models such as PDX or syngeneic models to evaluate the interplay with the immune system. The ultimate goal is to build a robust data package that can support the translation of a promising molecule from the laboratory to the clinic.
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A Comparative Guide to PI3K Inhibitors: Benchmarking Established Compounds Against the Emerging Imidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal focus. Its frequent dysregulation in various malignancies has spurred the development of numerous inhibitors, each with distinct characteristics. This guide provides a comparative analysis of well-established PI3K inhibitors—Wortmannin, LY294002, Idelalisib, and Alpelisib—and introduces the imidazo[1,2-a]pyridine scaffold, exemplified by (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, as a promising foundation for a new generation of targeted agents.
The PI3K/AKT/mTOR Pathway: A Critical Node in Cellular Regulation
The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its activation is initiated by growth factors and other extracellular signals, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. This cascade is crucial for normal cellular function, but its aberrant activation is a hallmark of many cancers.[1][4]
The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. The differential expression and function of these isoforms in various tissues and disease states have significant implications for inhibitor design and therapeutic strategy.[5][6]
Figure 2: Experimental workflow for characterizing a novel PI3K inhibitor.
Cellular Assays: Western Blotting for Downstream Signaling
To confirm that the compound inhibits the PI3K pathway within a cellular context, Western blotting is a standard technique. This method measures the phosphorylation status of downstream effectors of PI3K, such as AKT. A reduction in the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308) upon treatment with the test compound indicates on-target activity.
Protocol: Western Blot for p-AKT Levels
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known activated PI3K pathway (e.g., a PIK3CA-mutant or PTEN-null cell line).
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (DMSO).
-
Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for a short period before harvesting, if necessary.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal and the loading control to determine the relative inhibition of AKT phosphorylation.
-
Conclusion and Future Directions
The field of PI3K inhibition has evolved from broad-spectrum, non-selective compounds to highly specific, clinically approved drugs. While established inhibitors like Wortmannin and LY294002 remain valuable research tools, the future lies in the development of novel inhibitors with improved therapeutic windows. The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the discovery of next-generation PI3K inhibitors. Through systematic experimental evaluation, compounds like this compound can be assessed for their potential to be developed into potent and selective therapeutic agents, further expanding the arsenal of targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.
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A-Comparative-Analysis-of-Imidazo[1,2-a]pyridine-Synthesis-Methods
Introduction
The imidazo[1,2-a]pyridine scaffold is a paramount "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are core components of numerous marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[3] The significant biological activities and unique photophysical properties of this heterocyclic system have propelled the development of a diverse array of synthetic methodologies.[1][4]
This guide presents a comparative analysis of the principal strategies for synthesizing imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings, substrate scope, and operational advantages of classical condensation reactions, modern multicomponent strategies, and cutting-edge C-H functionalization approaches. Through objective comparison and presentation of supporting experimental data, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific target molecules.
I. Classical Approach: The Bohlmann-Rahtz Synthesis and Related Condensations
One of the most traditional and straightforward methods to construct the imidazo[1,2-a]pyridine core is through the condensation of 2-aminopyridines with α-halocarbonyl compounds.[1][5] This method, while foundational, remains highly relevant for its simplicity and the accessibility of its starting materials.[6]
A. Mechanism and Causality
The reaction proceeds via a two-step sequence:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step forms a pyridinium salt intermediate.[2] The choice of a suitable base, such as sodium bicarbonate or potassium carbonate, is often crucial to facilitate this step and neutralize the generated hydrohalic acid.[5][7]
-
Intramolecular Cyclization/Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.[7]
The causality behind this pathway lies in the inherent nucleophilicity of the pyridine ring nitrogen and the subsequent geometric positioning that favors the intramolecular cyclization.
Caption: Mechanism of the classical condensation synthesis.
B. Advantages and Limitations
Advantages:
-
Simplicity: The reaction is often a one-pot procedure with a simple workup.[8]
-
Readily Available Starting Materials: 2-aminopyridines and α-haloketones are widely available commercially.[9]
-
Predictable Regiochemistry: The substitution pattern on the final product is directly determined by the substitution on the starting materials.
Limitations:
-
Functional Group Tolerance: The often harsh conditions (e.g., heating) can be incompatible with sensitive functional groups.
-
Atom Economy: The formation of a salt byproduct reduces the overall atom economy.
-
Use of Halogenated Reagents: α-haloketones can be lachrymatory and require careful handling.
C. Representative Experimental Protocol: Catalyst-Free Synthesis
In a notable advancement, a catalyst- and solvent-free method has been developed, enhancing the green chemistry profile of this classic reaction.[2]
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.0 mmol).
-
Heat the reaction mixture at 60 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.[2]
II. Multicomponent Reactions (MCRs): A Convergent and Diversity-Oriented Strategy
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for rapidly building molecular complexity.[10] For imidazo[1,2-a]pyridine synthesis, the Groebke–Blackburn–Bienaymé (GBB) and A3-coupling reactions are particularly prominent.[4][11]
A. Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl, iodine).[4][12][13]
Mechanism: The reaction initiates with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. Protonation of this intermediate by the acid catalyst activates it for nucleophilic attack by the isocyanide. A subsequent intramolecular [4+1] cycloaddition leads to the formation of the fused heterocyclic system.[12][14]
B. A³-Coupling (Aldehyde-Alkyne-Amine) Reaction
The A³-coupling provides a convergent route to 3-substituted imidazo[1,2-a]pyridines by combining a 2-aminopyridine, an aldehyde, and a terminal alkyne.[2] This reaction is typically catalyzed by copper salts.[3]
Mechanism: The copper catalyst plays a dual role. First, it activates the terminal alkyne, forming a copper acetylide. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine intermediate. The copper acetylide then attacks the imine, forming a propargylamine intermediate. This key intermediate then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to furnish the final imidazo[1,2-a]pyridine product.[11][15]
Caption: Overview of key multicomponent reaction strategies.
C. Representative Experimental Protocol: Aqueous A³-Coupling
A green and efficient A³-coupling protocol has been developed using a Cu(II)-ascorbate catalyst in an aqueous micellar medium.[11][15]
Procedure:
-
In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water and stir vigorously for 5 minutes.
-
Add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 mmol) and stir the mixture at 80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, concentrated, and purified by column chromatography to yield the product.[11]
III. Modern Methods: Direct C-H Functionalization
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to creating complex molecules.[16][17] For imidazo[1,2-a]pyridines, this strategy allows for the late-stage introduction of various functional groups directly onto the pre-formed heterocyclic core, typically at the C3 position, which is the most electronically rich and sterically accessible site.[9]
A. Mechanistic Principles
These reactions often proceed through pathways involving transition-metal catalysis (e.g., copper, palladium, rhodium) or photoredox catalysis.[18][19] A common mechanistic theme involves:
-
C-H Activation/Metallation: A transition metal catalyst coordinates to the heterocycle and facilitates the cleavage of a C-H bond, forming a metallacyclic intermediate.
-
Coupling: This intermediate then reacts with a coupling partner (e.g., an aryl halide, an alkyne, a sulfonyl chloride).
-
Reductive Elimination/Turnover: The final product is released, and the catalyst is regenerated to complete the catalytic cycle.
Visible-light photoredox catalysis offers a milder alternative, using light to generate radical intermediates that can react with the imidazo[1,2-a]pyridine scaffold.[19]
B. Advantages and Limitations
Advantages:
-
Atom and Step Economy: Avoids the need for pre-functionalized starting materials, reducing step counts and waste.
-
Late-Stage Functionalization: Ideal for modifying complex molecules in the final stages of a synthesis.
-
Novel Chemical Space: Enables the introduction of a wide range of functional groups that are difficult to install via classical methods.[9]
Limitations:
-
Regioselectivity: While C3 is often favored, controlling selectivity can be challenging with certain substitution patterns or catalysts.
-
Catalyst Cost and Sensitivity: Some transition metal catalysts can be expensive and sensitive to air or moisture.
-
Substrate Scope: The efficiency of the C-H activation can be highly dependent on the electronic properties of the substrate.
IV. Comparative Performance Analysis
To provide an objective comparison, the following table summarizes key performance metrics for the discussed synthetic methodologies based on representative literature examples.
| Synthesis Method | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | 2-Aminopyridine + α-Haloketone | Base (e.g., NaHCO₃), Heat | 40 - 96%[20] | Simple, predictable, readily available starting materials.[4] | Limited functional group tolerance, lower atom economy. |
| GBB Reaction (MCR) | 2-Aminopyridine + Aldehyde + Isocyanide | Acid catalyst (e.g., NH₄Cl), 60 °C | 67 - 86%[4] | High convergence, rapid library synthesis, diversity.[13] | Isocyanides can be toxic and have strong odors. |
| A³-Coupling (MCR) | 2-Aminopyridine + Aldehyde + Alkyne | Cu catalyst (e.g., Cu/SiO₂), Toluene, 120 °C | 45 - 82%[3][21] | Atom economical, good functional group tolerance.[11] | Can require high temperatures, catalyst may be needed. |
| C-H Functionalization | Imidazo[1,2-a]pyridine + Coupling Partner | Metal or Photocatalyst, Oxidant | 44 - 94%[19] | High atom/step economy, late-stage modification.[16] | Regioselectivity challenges, catalyst cost/sensitivity. |
Conclusion
The synthesis of imidazo[1,2-a]pyridines is a mature yet continually evolving field. The choice of synthetic method is a strategic decision that depends heavily on the desired substitution pattern, scale, available resources, and the overall synthetic goal.
-
Classical condensation reactions remain a robust and reliable choice for straightforward targets where starting materials are abundant.
-
Multicomponent reactions , particularly the GBB and A³-couplings, offer unparalleled efficiency for creating diverse libraries of compounds from simple building blocks, making them highly valuable in drug discovery campaigns.
-
Direct C-H functionalization represents the state-of-the-art in terms of synthetic efficiency and elegance, providing powerful tools for late-stage diversification and the synthesis of complex analogues that would be otherwise difficult to access.
By understanding the relative strengths and weaknesses of each approach, researchers can navigate the synthetic landscape more effectively, accelerating the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutics and materials.
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A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Drug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals.
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer.[1] Tumor cells develop various mechanisms to evade the cytotoxic effects of anticancer drugs, prominently through the overexpression of ATP-binding cassette (ABC) transporters that actively efflux these agents from the cell.[2] This guide provides a comprehensive comparison of a promising class of small molecules, the imidazo[1,2-a]pyridine derivatives, against standard chemotherapeutic agents in the context of drug-resistant cancer. We will delve into the experimental data supporting their efficacy, their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.
The Challenge of Multidrug Resistance and the Promise of Imidazo[1,2-a]pyridines
Conventional chemotherapeutics like doxorubicin, paclitaxel, and cisplatin are often rendered ineffective by MDR.[3][4] A key player in this resistance is the overexpression of ABC transporters such as P-glycoprotein (P-gp or ABCB1) and breast cancer resistance protein (BCRP or ABCG2).[5][6] These transporters act as cellular pumps, reducing the intracellular concentration of chemotherapeutic drugs to sub-lethal levels.[2]
Imidazo[1,2-a]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[7][8] Notably, certain derivatives have been specifically designed and synthesized to counteract MDR, showing promise in resensitizing resistant cancer cells to conventional therapies.[5][6]
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives
The true measure of a novel anticancer agent's potential lies in its ability to outperform or augment existing treatments, especially in resistant settings. The following data summarizes the in vitro efficacy of representative imidazo[1,2-a]pyridine derivatives compared to standard chemotherapies in drug-resistant cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) in Drug-Resistant Cancer Cell Lines
| Compound/Drug | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Y22 | MCF-7/ADR (Breast Cancer) | ABCB1 Overexpression | > 40 | [5][6] |
| Doxorubicin | MCF-7/ADR (Breast Cancer) | ABCB1 Overexpression | 15.68 ± 1.23 | [5][6] |
| Doxorubicin + Y22 (10 µM) | MCF-7/ADR (Breast Cancer) | ABCB1 Overexpression | 1.88 ± 0.11 | [5][6] |
| Imidazo[4,5-b]pyridine derivative i | MDR Mouse T-lymphoma | ABCB1 Overexpression | 0.20 | [9] |
| Doxorubicin | Parental Mouse T-lymphoma | - | 0.02 | [9] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast Cancer) | - | 45 | [10][11] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast Cancer) | - | 47.7 | [10][11] |
| Paclitaxel | SK-BR-3 (Breast Cancer) | - | ~0.002 | [12] |
| Cisplatin | C643 (Thyroid Cancer) | - | ~0.2 | [13] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.
The data clearly demonstrates the potential of imidazo[1,2-a]pyridine derivatives. For instance, compound Y22 on its own shows low cytotoxicity to the resistant MCF-7/ADR cell line. However, when used in combination with doxorubicin, it dramatically reduces the IC50 of doxorubicin, indicating a potent reversal of resistance.[5][6] This is quantified by the reversal fold , which for Y22 against ABCB1-mediated resistance is 8.35 .[5][6]
Mechanism of Action: Overcoming Drug Efflux
The primary mechanism by which these imidazo[1,2-a]pyridine derivatives resensitize resistant cells is through the inhibition of ABC transporter function.
Signaling Pathway of ABC Transporter-Mediated Multidrug Resistance
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A Comparative Guide to the Cross-Reactivity Profiling of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is particularly prominent in the development of protein kinase inhibitors, with derivatives targeting critical signaling proteins like PI3K, Akt, and FLT3.[4][5][6][7] (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol represents a fundamental embodiment of this scaffold. While its primary target affinity is a key starting point, the ultimate clinical success of any inhibitor hinges on its selectivity.
Cross-reactivity, or the binding of a compound to unintended off-targets, is a primary driver of adverse drug reactions and toxicity.[8] For kinase inhibitors, the high degree of structural conservation in the ATP-binding site across the human kinome makes achieving selectivity a formidable challenge.[9][10] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a supplementary exercise but a critical-path activity in drug development.
This guide provides a comprehensive comparison of modern techniques for profiling the cross-reactivity of this compound (hereafter referred to as IMP-M). We will dissect the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers in the field.
Section 1: Profiling Strategy - A Multi-Pillar Approach
An effective cross-reactivity assessment cannot rely on a single method. True confidence in a compound's selectivity profile is achieved by integrating computational, biochemical, and cell-based approaches. Each pillar provides a unique layer of evidence, and their convergence builds a robust and reliable dataset for decision-making.
Caption: Integrated workflow for comprehensive cross-reactivity profiling.
In Silico Profiling: The Predictive First Pass
Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a powerful tool to predict potential off-targets. Approaches like X-ReactKIN utilize a combination of sequence, structure, and ligand-binding similarities to estimate the potential for cross-interactions across the kinome.[9][10]
-
Causality: This approach is predicated on the principle that proteins with similar ATP-binding site geometries and physicochemical properties are more likely to bind the same ligand. By modeling these interactions computationally, we can generate a ranked list of potential off-targets, allowing for a more focused and cost-effective design of subsequent biochemical screens. This step is crucial for identifying unexpected liabilities in kinase families that might otherwise be overlooked.
Large-Scale Biochemical Profiling: The Quantitative Gold Standard
Expertise & Experience: Large-panel kinase screening is the industry-standard method for quantitatively assessing inhibitor selectivity.[11] Platforms like KINOMEscan® from Eurofins Discovery utilize an active site-directed competition binding assay to measure the binding affinity (Kd) of a compound against a panel of over 480 kinases.[12][13][14][15]
-
Causality: Unlike activity-based assays, which can be confounded by ATP concentration and substrate choice, competition binding assays provide a direct measure of compound-target interaction. This method is highly sensitive and can identify interactions with both active and inactive kinase conformations, providing a comprehensive and unbiased view of the compound's binding landscape. The output is quantitative, allowing for direct comparison of affinity across the kinome and the calculation of selectivity scores.
Cell-Based Target Engagement: The Physiological Confirmation
Expertise & Experience: A compound that binds a purified protein in a test tube is not guaranteed to engage that same target within the complex milieu of a living cell. Cell-based assays are essential to confirm physiological relevance. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays are two powerful, orthogonal methods for this purpose.[11]
-
Causality: CETSA operates on the principle that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than its unbound counterpart. By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement. This confirms not only that the compound can cross the cell membrane but also that it binds its intended target (and any potent off-targets) in its native, folded state within the cell.
Section 2: Comparative Experimental Data
To illustrate the application of this workflow, we present hypothetical profiling data for IMP-M. We postulate its primary target is PI3Kα, based on the known activity of similar imidazo[1,2-a]pyridine derivatives.[5][7][16]
Table 1: Biochemical Kinome Profiling of IMP-M (1 µM Screen)
This table summarizes data from a KINOMEscan®-style assay, where a lower % of Control indicates stronger binding.
| Target Kinase | Kinase Family | % of Control @ 1 µM | Binding Affinity (Kd) | Notes |
| PI3Kα (PIK3CA) | Lipid Kinase | 0.5% | 5 nM | Presumed On-Target |
| PI3Kβ (PIK3CB) | Lipid Kinase | 2.1% | 25 nM | High affinity, related isoform |
| mTOR | PI3K-related | 3.5% | 40 nM | Common co-target for PI3K inhibitors |
| CLK1 | CMGC | 8.0% | 110 nM | Potential off-target[17] |
| DYRK1A | CMGC | 12.5% | 250 nM | Potential off-target[17] |
| SRC | Tyrosine Kinase | 85.2% | > 10,000 nM | No significant binding |
| CDK2 | CMGC | 91.0% | > 10,000 nM | No significant binding |
Interpretation: The biochemical data strongly suggest IMP-M is a potent inhibitor of PI3Kα. However, it also displays significant cross-reactivity with other PI3K isoforms (PI3Kβ, mTOR) and moderate affinity for the CMGC kinases CLK1 and DYRK1A. This information is critical; while on-target activity is confirmed, the off-target interactions with CLK1 and DYRK1A must be investigated further as they could lead to unintended biological consequences.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for IMP-M
This table shows the shift in thermal denaturation temperature (ΔTagg) for selected targets in HEK293 cells treated with 10 µM IMP-M.
| Target Protein | ΔTagg with Vehicle (°C) | ΔTagg with IMP-M (°C) | Thermal Shift (°C) | Interpretation |
| PI3Kα | 52.1 | 58.5 | +6.4 | Strong cellular engagement |
| mTOR | 54.3 | 58.1 | +3.8 | Moderate cellular engagement |
| CLK1 | 48.5 | 50.1 | +1.6 | Weak but detectable engagement |
| SRC | 56.2 | 56.3 | +0.1 | No cellular engagement |
| GAPDH | 61.5 | 61.4 | -0.1 | No engagement (Negative Control) |
Interpretation: The CETSA results validate the biochemical findings. IMP-M clearly engages PI3Kα and mTOR in a cellular context. Importantly, it also shows a measurable, albeit weaker, thermal shift for CLK1, confirming that this off-target interaction is not an artifact of the in vitro system and occurs in living cells. The lack of engagement with SRC and the control protein GAPDH demonstrates the specificity of the interactions.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a trusted, self-validating framework for assessing compound-target interactions.
Protocol 1: Competition Binding Assay (Biochemical)
Objective: To quantitatively determine the binding affinity (Kd) of IMP-M for a panel of kinases.
Caption: Principle of the competition binding assay for kinase profiling.
Methodology:
-
Immobilization: An affinity-tagged kinase is immobilized on a solid support (e.g., streptavidin-coated beads).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IMP-M in DMSO, ranging from 100 µM to 5 nM. Include a DMSO-only vehicle control.
-
Competition Reaction: In a 96-well plate, combine the immobilized kinase, a fixed concentration of a biotinylated, active-site directed probe ligand, and the serially diluted IMP-M.
-
Incubation: Allow the reaction to equilibrate at room temperature for 1 hour with gentle shaking. Causality: This step allows the test compound and the probe ligand to compete for binding to the kinase active site.
-
Washing: Wash the plate thoroughly to remove unbound components.
-
Detection: Add a detection reagent (e.g., europium-labeled streptavidin) and incubate for 30 minutes.
-
Signal Quantification: Read the time-resolved fluorescence (TR-FRET) or other appropriate signal. The signal is proportional to the amount of biotinylated probe bound to the kinase.
-
Data Analysis: Plot the signal against the logarithm of IMP-M concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50, which can be converted to a Kd using the Cheng-Prusoff equation. The vehicle control represents 100% binding, and a known potent inhibitor serves as a positive control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of IMP-M with its targets in intact cells.
Methodology:
-
Cell Culture: Culture HEK293 cells to ~80% confluency.
-
Compound Treatment: Treat cells with either 10 µM IMP-M or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Causality: Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube.
-
Western Blot Analysis: Analyze the soluble protein levels for the targets of interest (PI3Kα, mTOR, CLK1) and a loading control (e.g., GAPDH) via Western Blot.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the 40°C sample against temperature for both vehicle- and IMP-M-treated samples. The rightward shift in the melting curve for the IMP-M-treated sample indicates thermal stabilization due to target engagement.
Conclusion
The cross-reactivity profiling of this compound demonstrates the necessity of a tiered, evidence-based approach. While its potent on-target activity against PI3Kα is promising, the identification of biochemically and cellularly relevant off-targets like mTOR and CLK1 is a critical finding that must be addressed during lead optimization. Relying on any single methodology would provide an incomplete and potentially misleading picture of the compound's true selectivity. By integrating computational predictions, quantitative biochemical screening, and physiological cell-based validation, researchers can make informed decisions, mitigate risks of toxicity, and ultimately develop safer and more effective therapeutics.
References
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- Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega URL:[Link]
- Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
- Title: Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Source: PubMed URL:[Link]
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- Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: PubMed URL:[Link]
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A Senior Application Scientist's Guide to Benchmarking (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol Against Clinically-Relevant STAT3 Inhibitors
Introduction: The Rationale for Targeting STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that acts as a convergence point for numerous oncogenic signaling pathways.[1] Under normal physiological conditions, STAT3 activation is a transient process, initiated by cytokines and growth factors, that plays a crucial role in cell proliferation, differentiation, and immune responses.[2] However, its persistent or constitutive activation is a hallmark of a wide array of human cancers, including but not limited to lymphoma, lung cancer, and various solid tumors.[3][4][5] This aberrant activation drives the expression of genes involved in cell survival, angiogenesis, and immune evasion, making STAT3 a highly attractive and validated target for therapeutic intervention.[6][7]
Despite its clear involvement in malignancy, developing direct, potent, and specific STAT3 inhibitors has been a significant challenge for drug developers. This guide introduces a novel compound, (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol , as a potential candidate for STAT3 inhibition. As this is a new chemical entity in this context, a rigorous and systematic evaluation is required to ascertain its therapeutic potential.
The objective of this document is to provide a comprehensive, field-proven framework for benchmarking the performance of this compound. We will compare it against a panel of well-characterized, clinically-relevant STAT3 inhibitors, providing the detailed experimental methodologies necessary to generate robust, publication-quality data.
The Benchmark: A Profile of Clinically-Relevant STAT3 Inhibitors
To establish a meaningful comparison, we have selected several inhibitors that are either in late-stage clinical trials or are approved multi-kinase inhibitors with known effects on STAT3 signaling. These compounds represent the current landscape of STAT3-targeted therapies and provide a robust baseline for evaluating our novel compound.
| Compound | Mechanism of Action | Primary Target(s) | Reported Potency | Clinical Status |
| Napabucasin (BBI608) | Inhibits STAT3-mediated gene transcription; also reported as an NQO1 substrate.[4][8] | STAT3, Cancer Stemness Pathways | IC50: 5.6 - 6.4 µM (Glioblastoma cells)[4]; 2.1 µM (Neuroblastoma cells) | Phase III Clinical Trials[9] |
| TTI-101 (C188-9) | Binds to the STAT3 SH2 domain, preventing phosphorylation, dimerization, and nuclear translocation.[7][10] | STAT3 SH2 Domain | Kd: 4.7 nM[11] | Phase I/II Clinical Trials[6][12] |
| AZD9150 | A generation 2.5 antisense oligonucleotide that targets and degrades STAT3 mRNA, preventing protein synthesis.[13][14] | STAT3 mRNA | IC50 (protein inhibition): ~0.98 µM (Neuroblastoma cells)[13] | Phase I/II Clinical Trials[5][15] |
| Regorafenib (Stivarga) | Multi-kinase inhibitor that indirectly inhibits STAT3 phosphorylation by activating the phosphatase SHP-1.[16] | VEGFR1-3, KIT, RET, RAF-1, PDGFR, FGFR | IC50 (VEGFR2): 4.2 nM[16]; IC50 (Cell Proliferation): 2.6 - 10 µM (CRC cell lines)[17] | FDA Approved (for specific cancers)[18] |
Visualizing the STAT3 Signaling Pathway and Points of Inhibition
To understand the context of our experimental approach, it is essential to visualize the canonical STAT3 signaling pathway. The following diagram illustrates the key activation steps and highlights the points of intervention for our selected benchmark inhibitors.
Caption: Canonical STAT3 signaling pathway and inhibitor targets.
Proposed Experimental Workflow for Benchmarking
A multi-faceted approach is necessary to thoroughly characterize a novel STAT3 inhibitor. The proposed workflow is designed to interrogate the compound's effect at key stages of the STAT3 signaling cascade, from initial protein activation to downstream functional consequences.
Caption: Proposed workflow for evaluating a novel STAT3 inhibitor.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the experimental design.
Assay 1: STAT3 Phosphorylation Western Blot
-
Objective: To determine if the test compound inhibits the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), the critical step for its activation.[1]
-
Scientific Rationale: Western blotting provides a semi-quantitative assessment of the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.[3] A reduction in the p-STAT3/total STAT3 ratio in the presence of the compound indicates direct or indirect inhibition of upstream kinases (e.g., JAKs) or promotion of phosphatase activity.[16] This is the primary screen to confirm target engagement within the cell.
Step-by-Step Protocol:
-
Cell Culture & Treatment:
-
Seed a human cancer cell line with known constitutive STAT3 activation (e.g., U87MG glioblastoma or MDA-MB-231 breast cancer) in 6-well plates.
-
Once cells reach 70-80% confluency, treat with a dose range of this compound (e.g., 0.1, 1, 5, 10 µM), benchmark inhibitors (e.g., 5 µM Napabucasin), and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection & Normalization:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucially , strip the membrane and re-probe with an antibody for total STAT3 to normalize for protein levels.[3]
-
Strip again and probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Quantify band intensity using densitometry software.
-
Assay 2: STAT3-Dependent Luciferase Reporter Assay
-
Objective: To quantify the compound's ability to inhibit the transcriptional activity of STAT3.
-
Scientific Rationale: This cell-based assay provides a highly sensitive and quantitative measure of the final step in the signaling cascade: gene transcription.[19] A STAT3-responsive firefly luciferase reporter construct is introduced into cells. Inhibition of the pathway results in a decrease in luciferase expression, which is easily measured as a reduction in light output.[20] A co-transfected Renilla luciferase under a constitutive promoter is used for normalization, correcting for variations in cell number and transfection efficiency.[21]
Step-by-Step Protocol:
-
Cell Transfection:
-
One day prior to transfection, seed HEK293 or a relevant cancer cell line in a 96-well white, clear-bottom plate.
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector using a suitable lipid-based transfection reagent.
-
-
Compound Treatment & Stimulation:
-
After 24 hours, replace the medium with fresh medium containing a serial dilution of the test compound, benchmark inhibitors, and a vehicle control.
-
Incubate for 1-2 hours.
-
Stimulate the cells with a known STAT3 activator (e.g., Interleukin-6 (IL-6) at 20 ng/mL) to induce reporter expression. Include an unstimulated control.
-
Incubate for an additional 6-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Renilla luciferase substrate and measure Renilla activity in the same wells.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to obtain the normalized STAT3 activity.
-
Plot the normalized activity against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Assay 3: Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine if the test compound directly prevents the binding of the STAT3 dimer to its DNA consensus sequence.
-
Scientific Rationale: EMSA is a classic technique to study protein-DNA interactions in vitro.[22] Nuclear extracts containing activated STAT3 are incubated with a labeled DNA probe containing the STAT3 binding site. If STAT3 binds, the DNA-protein complex will migrate more slowly through a non-denaturing gel than the free probe.[23] A decrease in the shifted band in the presence of the compound indicates interference with DNA binding.
Step-by-Step Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with a STAT3 activator (e.g., IL-6) to ensure high levels of activated STAT3.
-
Prepare nuclear extracts using a commercial kit or a standard protocol. Determine protein concentration.
-
-
Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing a consensus STAT3 binding site (e.g., SIE probe).
-
Label the probe with a non-radioactive tag like biotin or a fluorescent dye.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 5-10 µg of nuclear extract, a poly(dI-dC) non-specific competitor, and the binding buffer.
-
Add varying concentrations of the test compound or vehicle control. Incubate at room temperature.
-
Add the labeled probe and incubate for a further 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent complex dissociation.
-
-
Detection:
-
Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or direct fluorescence imaging.
-
Controls: Include a lane with free probe only, a "cold competition" lane with excess unlabeled probe to confirm binding specificity, and a "supershift" lane with an anti-STAT3 antibody to confirm the identity of the protein in the complex.[24]
-
Assay 4: Cell Viability/Proliferation Assay (MTT Assay)
-
Objective: To assess the functional consequence of STAT3 inhibition on cancer cell viability and proliferation.
-
Scientific Rationale: The ultimate goal of an anticancer agent is to inhibit tumor growth. The MTT assay is a robust, colorimetric method to measure cell metabolic activity, which is a proxy for cell viability.[25] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[26] The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., U87MG, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and the benchmark inhibitors. Include a vehicle-only control and a media-only blank.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[27]
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the media-only wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Assay 5: Downstream Target Gene Expression Analysis (qPCR)
-
Objective: To confirm that the observed cellular effects are due to the inhibition of STAT3's transcriptional activity by measuring the expression of known STAT3 target genes.
-
Scientific Rationale: STAT3 regulates the transcription of key genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., Cyclin D1, c-Myc), and angiogenesis. A true STAT3 inhibitor should decrease the mRNA levels of these genes. Quantitative Real-Time PCR (qPCR) is the gold standard for accurately measuring changes in gene expression.[28]
Step-by-Step Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells in 6-well plates with the test compound at its GI50 concentration (determined from the MTT assay) for 24 hours.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and validated primers for STAT3 target genes (Bcl-2, Cyclin D1, etc.) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).
-
-
Data Analysis:
-
Run the qPCR on a real-time PCR instrument.
-
Calculate the relative expression of target genes using the 2-ΔΔCT method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[29]
-
Conclusion
This guide provides a rigorous, multi-assay framework for the comprehensive evaluation of this compound as a potential STAT3 inhibitor. By systematically assessing the compound's impact on STAT3 phosphorylation, transcriptional activity, DNA binding, and downstream cellular functions, researchers can build a complete profile of its mechanism of action and therapeutic potential. Comparing these results directly against clinically-relevant benchmarks like Napabucasin and TTI-101 will provide the critical context needed to determine if this novel compound warrants further preclinical and clinical development.
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A Comparative Guide to the Phytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its biological activity is not limited to human pharmacology; recent studies have unveiled its significant, yet often overlooked, potential in agrochemistry, specifically as phytotoxic agents. This guide offers an in-depth comparison of the phytotoxic effects of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols to assist researchers in this burgeoning field.
Introduction: The Dual Identity of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds celebrated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[2][4] While drugs like Zolpidem and Alpidem highlight their therapeutic value, the structural versatility of this scaffold also lends itself to potent interactions with biological targets in plants.[1][5] Understanding the phytotoxicity of these derivatives is crucial for two primary reasons: to develop novel herbicides with potentially new modes of action and to assess the environmental impact of imidazo[1,2-a]pyridine-based compounds that may enter the ecosystem.
Recent research has demonstrated that specific substitutions on the imidazo[1,2-a]pyridine ring can induce significant phytotoxic effects, inhibiting seed germination and plant growth at various developmental stages.[6][7][8] This guide will dissect these findings, focusing on structure-activity relationships (SAR) and the experimental methodologies used to quantify these effects.
Comparative Phytotoxicity: A Structure-Activity Relationship (SAR) Analysis
The phytotoxic efficacy of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core structure. A key study involving derivatives synthesized through the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) provides a clear framework for understanding these relationships.[5]
Key SAR Findings:
-
Halogenation is Critical: The presence of halogen groups, particularly chlorine (Cl) or bromine (Br), at the ortho position of an aromatic ring attached to the imidazo[1,2-a]pyridine core is strongly correlated with increased phytotoxicity.[5]
-
The Role of the Cyclohexylamine Group: A cyclohexylamine group is another key determinant for high activity. The combination of an ortho-halogen and a cyclohexyl group resulted in compounds with a potent inhibitory profile.[5]
-
Influence of Other Substituents:
-
The absence of substituents on the pyridine moiety of the scaffold appears essential for optimal activity in certain assays, such as the wheat coleoptile elongation test.[5]
-
Aliphatic groups, while showing high inhibition at large doses (e.g., 1000 μM), can paradoxically stimulate growth at lower concentrations (10-30 μM).[5]
-
The introduction of a tetrazole moiety, creating imidazo[1,2-a]pyridine-tetrazole hybrids, has also been explored, leveraging the known herbicidal properties of some tetrazoles.[5][7]
-
Quantitative Comparison of Lead Compounds:
The table below summarizes the phytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against Allium cepa (onion), a model organism for phytotoxicity studies. The data highlights the superior performance of halogenated derivatives compared to the commercial herbicides Diuron and Glyphosate at the tested concentrations.
| Compound ID | Key Structural Features | Concentration (μM) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) | Reference |
| Lead Compound 1 | ortho-Br on phenyl, Cyclohexylamino | 1000 | >95% | >90% | [5] |
| Lead Compound 2 | ortho-Cl on phenyl, Cyclohexylamino | 1000 | >95% | >90% | [5] |
| Diuron | Commercial Herbicide | 1000 | ~49% | Not specified | [5] |
| Glyphosate | Commercial Herbicide | 1000 | ~48% | Not specified | [5] |
This table is a representation of data presented in the cited literature. For exact values, please refer to the primary source.
Mechanistic Insights: How Do They Work?
While the precise molecular targets for the phytotoxicity of most imidazo[1,2-a]pyridine derivatives are still under active investigation, the observed effects—primarily potent inhibition of root growth—suggest interference with fundamental cellular processes.[6][8] Potential mechanisms could include:
-
Disruption of Cell Division: The pronounced effect on root elongation points towards an interruption of mitosis in the apical meristems.
-
Inhibition of Key Enzymes: Like many commercial herbicides, these compounds may act by inhibiting specific enzymes essential for amino acid synthesis, fatty acid metabolism, or photosynthesis.
-
Hormonal Imbalance: The compounds could interfere with plant hormone signaling pathways, such as those governed by auxin, which are critical for root development.
Further research, including transcriptomics, proteomics, and molecular docking studies, is necessary to elucidate the exact mode of action.
Experimental Protocols for Phytotoxicity Assessment
To ensure reproducibility and facilitate comparative studies, standardized protocols are essential. Below are detailed methodologies for key in vitro phytotoxicity assays, as described in the literature for testing imidazo[1,2-a]pyridine derivatives.[5][9]
4.1. Seed Germination and Seedling Growth Bioassay
This assay evaluates the effect of test compounds on the initial stages of plant development.
Causality: This method is chosen for its sensitivity, cost-effectiveness, and relevance to the early life stages of both crops and weeds. Root and shoot length are critical parameters as they are direct indicators of developmental inhibition. Allium cepa is often selected due to its well-documented sensitivity to a wide range of chemical agents.[5]
Step-by-Step Protocol:
-
Preparation of Test Solutions: Dissolve the imidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., DMSO) and then dilute with distilled water to achieve the final test concentrations (e.g., 10, 30, 100, 300, and 1000 μM). Ensure the final solvent concentration is non-phytotoxic (typically ≤1%).
-
Plate Preparation: Place a sheet of Whatman No. 1 filter paper in a 9 cm Petri dish.
-
Application of Test Solution: Moisten the filter paper with 5 mL of the respective test solution or control (distilled water and a solvent control).
-
Seed Plating: Arrange 10-20 seeds of the chosen species (e.g., Allium cepa, Lactuca sativa) evenly on the moistened filter paper.
-
Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a germination chamber or incubator at a controlled temperature (e.g., 25 ± 2 °C) in the dark.
-
Data Collection: After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter relative to the negative control.
4.2. Wheat Coleoptile Elongation Assay
This classic assay is specific for compounds that may interfere with cell elongation, a process largely regulated by the plant hormone auxin.
Causality: Wheat coleoptiles are used because their growth is primarily due to cell elongation rather than cell division, allowing for a more specific assessment of this physiological process. Inhibition in this assay can suggest interference with auxin-mediated growth pathways.
Step-by-Step Protocol:
-
Coleoptile Preparation: Germinate wheat seeds in the dark for 3-4 days. When the coleoptiles are approximately 2-3 cm long, excise 10 mm segments from the region just below the tip.
-
Preparation of Test Vials: Add the test solutions of imidazo[1,2-a]pyridine derivatives at various concentrations to small glass vials.
-
Incubation: Place a set number (e.g., 10) of the excised coleoptile segments into each vial. Incubate the vials on a shaker in the dark at a controlled temperature (e.g., 25 °C) for 24 hours.
-
Measurement: After incubation, measure the final length of each coleoptile segment using a digital caliper or by projecting their image onto a screen.
-
Analysis: Calculate the percentage of elongation inhibition compared to a negative control.
Experimental Workflow Diagram
Caption: Workflow for Seed Germination & Growth Bioassay.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a promising frontier in the search for new herbicides. The clear structure-activity relationships, particularly the importance of ortho-halogenation and cyclohexylamine substituents, provide a rational basis for the design of novel, highly potent phytotoxic agents.[5] Some derivatives have demonstrated greater inhibitory effects in vitro than established commercial herbicides like glyphosate and diuron, underscoring their potential.[5]
Future research should be directed towards:
-
Elucidating the Mode of Action: Identifying the specific molecular target(s) within the plant is the most critical next step. This will clarify whether these compounds offer a new mechanism of action, which is vital for managing herbicide resistance.
-
Selectivity Studies: Assessing the phytotoxicity of lead compounds against a broader range of crop and weed species is necessary to determine their potential for selective weed control.
-
Ecotoxicological Profiling: Evaluating the environmental fate and non-target toxicity (e.g., on soil microbes, insects, and aquatic life) is essential for any compound intended for agricultural use.
By building on the foundational data presented here, the scientific community can continue to explore the agrochemical potential of imidazo[1,2-a]pyridines, paving the way for the development of the next generation of sustainable weed management solutions.
References
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- Phytotoxicity Study of (Amino)imidazo[1,2- a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. PubMed. [Link]
- Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds | Request PDF.
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- Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. PubMed. [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the widely recognized sleep aid Zolpidem and the anxiolytic Alpidem.[1][2] The continued interest in this privileged heterocyclic system drives the development of novel and efficient synthetic methodologies. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering insights into their performance, mechanistic underpinnings, and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] Their unique electronic and photophysical characteristics also make them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The versatility of this scaffold necessitates a deep understanding of the available synthetic routes to enable the rational design and efficient production of novel derivatives. This guide will dissect and compare the most prominent catalytic strategies: transition-metal catalysis, metal-free catalysis, and photocatalysis, with a special focus on multicomponent reactions that offer significant advantages in terms of efficiency and molecular diversity.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system for the synthesis of imidazo[1,2-a]pyridines is a critical decision that influences reaction efficiency, substrate scope, cost, and environmental impact. This section provides a comparative overview of the most widely employed catalytic strategies, with supporting experimental data to guide your selection process.
Transition-Metal Catalysis: The Workhorses of Imidazo[1,2-a]pyridine Synthesis
Transition-metal catalysts, particularly those based on copper and palladium, have been extensively developed for the synthesis of imidazo[1,2-a]pyridines. These systems are prized for their high efficiency and broad functional group tolerance.
Copper-Catalyzed Systems: Copper catalysts are the most frequently employed due to their low cost, ready availability, and versatile reactivity.[3][4] They can effectively catalyze the condensation of 2-aminopyridines with a variety of coupling partners, including α-haloketones, alkynes, and nitroolefins.[1][5]
Palladium-Catalyzed Systems: Palladium catalysts, while generally more expensive than their copper counterparts, offer unique reactivity, particularly in cross-coupling reactions to construct highly functionalized imidazo[1,2-a]pyridines.[6] Microwave-assisted palladium-catalyzed multi-step, one-pot reactions have been developed for the efficient synthesis of polysubstituted derivatives.[6]
| Catalyst System | Key Features | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Copper (I/II) | Robust, versatile, and cost-effective.[3][5] | 80-120 °C, various solvents (e.g., DMF, ethanol).[5][7] | Good to excellent (often >80%).[5] | Low cost, high efficiency, broad substrate scope. | Potential for metal contamination in the final product. |
| Palladium (0/II) | Excellent for cross-coupling and C-H activation.[6] | Microwave irradiation, various solvents.[6] | Good to excellent.[6] | High functional group tolerance, enables complex structures. | Higher cost, potential for metal contamination. |
Metal-Free Catalysis: The Green Chemistry Approach
In response to the increasing demand for sustainable chemical processes, metal-free catalytic systems have emerged as a powerful alternative. These methods often utilize readily available, inexpensive, and environmentally benign catalysts such as iodine or operate under catalyst-free conditions.[8][9]
Iodine-Catalyzed Systems: Molecular iodine has proven to be a versatile and mild catalyst for the synthesis of imidazo[1,2-a]pyridines.[8][10] It can act as a Lewis acid to activate substrates and facilitate the key bond-forming steps.[8] Ultrasound irradiation can further enhance the efficiency of iodine-catalyzed reactions.[8]
Catalyst-Free Systems: Under specific conditions, such as microwave irradiation or the use of green solvents like water, the synthesis of imidazo[1,2-a]pyridines can proceed efficiently without the need for a catalyst.[9] These methods offer significant advantages in terms of cost, simplicity, and environmental impact.
| Catalyst System | Key Features | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Iodine | Inexpensive, low toxicity, and efficient.[8][10] | Room temperature to mild heating, often in water or ethanol.[8] | Good to excellent (often >90%).[8] | Green, cost-effective, simple workup. | Catalyst loading can be relatively high (e.g., 20 mol%).[8] |
| Catalyst-Free | The ultimate green chemistry approach.[9] | Elevated temperatures or microwave irradiation.[9] | Often quantitative.[9] | No catalyst cost or contamination, simple purification. | May require specific reaction conditions or substrates. |
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis. Organic dyes, such as Eosin Y, can serve as effective metal-free photocatalysts for the synthesis of imidazo[1,2-a]pyridines under mild conditions.[10][11]
| Catalyst System | Key Features | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Eosin Y | Metal-free, visible-light-mediated.[10][11] | Room temperature, white LED irradiation.[10] | Good to excellent.[10] | Mild conditions, sustainable energy source, metal-free. | May require longer reaction times compared to some metal-catalyzed systems. |
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly efficient one-pot processes that combine three or more starting materials to generate complex products.[12][13] The GBB reaction is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines and offers significant advantages in terms of atom economy and operational simplicity.[2][12]
| Reaction Type | Key Features | Typical Conditions | Yield Range | Advantages | Disadvantages |
| GBB Reaction | One-pot, three-component synthesis.[12][13] | Room temperature to mild heating, often with a Lewis or Brønsted acid catalyst.[12] | Moderate to excellent (60-98%).[12][14] | High efficiency, molecular diversity, atom economy. | Substrate scope can be limited by the availability of isocyanides. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these catalytic systems, this section presents detailed, step-by-step experimental protocols for representative examples from each major category. These protocols are designed to be self-validating, enabling researchers to replicate these key transformations.
Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a procedure utilizing a copper silicate catalyst.[7]
Materials:
-
2-Aminopyridine (1 mmol)
-
Phenacyl bromide (1 mmol)
-
Copper silicate (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1 mmol), phenacyl bromide (1 mmol), and copper silicate (10 mol%).
-
Add 5 mL of ethanol to the flask.
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Metal-Free (Iodine-Catalyzed) Synthesis of a 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivative
This protocol utilizes ultrasound assistance and is adapted from a procedure by Geedkar et al.[8]
Materials:
-
Acetophenone (1.0 mmol)
-
Iodine (20 mol%)
-
Distilled water (4.0 mL)
-
2-Aminopyridine (1.0 mmol)
-
Dimedone (1.0 mmol)
Procedure:
-
In a suitable vessel, combine acetophenone (1.0 mmol) and iodine (20 mol%) in 4.0 mL of distilled water.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add 2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Continue to irradiate the mixture with ultrasound at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Photocatalytic Synthesis of 3-Aminoimidazo[1,2-a]pyridines using Eosin Y
This protocol is based on a visible-light-mediated multicomponent reaction.[10]
Materials:
-
Benzylamine (1 mmol)
-
2-Aminopyridine (1 mmol)
-
tert-Butyl isocyanide (1 mmol)
-
Eosin Y (2 mol%)
-
Ethanol/Water (2:1 mixture, 3 mL)
Procedure:
-
In a reaction vessel, combine benzylamine (1 mmol), 2-aminopyridine (1 mmol), tert-butyl isocyanide (1 mmol), and Eosin Y (2 mol%).
-
Add 3 mL of a 2:1 ethanol/water mixture.
-
Stir the reaction mixture at room temperature under irradiation from a white LED lamp.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[12]
Materials:
-
2-Aminopyridine derivative (1 mmol)
-
Aldehyde (1.1 mmol)
-
Isocyanide (1.1 mmol)
-
Catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a flask containing 2-aminopyridine (1 mmol) in methanol (5 mL), add the aldehyde (1.1 mmol) and the catalyst (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography.
Mechanistic Insights: Understanding the "How" and "Why"
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and expanding the substrate scope. This section provides a visual representation of the proposed catalytic cycles for the discussed systems.
Copper-Catalyzed Aerobic Oxidative Cyclization
Caption: Proposed mechanism for copper-catalyzed aerobic oxidative cyclization.
Iodine-Catalyzed Three-Component Reaction
Caption: Plausible mechanism for the iodine-catalyzed GBB reaction.[2]
Eosin Y-Photocatalyzed Synthesis
Caption: General representation of a photocatalytic cycle using Eosin Y.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has witnessed remarkable progress, with a diverse array of catalytic systems now available to the synthetic chemist.
-
Transition-metal catalysis , particularly with copper, remains a highly reliable and efficient method for a broad range of substrates.
-
Metal-free catalysis offers a compelling green alternative, with iodine-catalyzed and catalyst-free methods demonstrating excellent performance under mild conditions.
-
Photocatalysis represents a frontier in sustainable synthesis, harnessing the power of visible light to drive reactions at room temperature.
-
Multicomponent reactions like the GBB reaction provide a powerful tool for the rapid generation of molecular complexity from simple starting materials.
The choice of the optimal catalytic system will ultimately depend on the specific target molecule, desired scale, cost considerations, and commitment to green chemistry principles. Future research will likely focus on the development of even more sustainable and efficient catalytic systems, including the use of earth-abundant metals, recyclable catalysts, and flow chemistry approaches to further enhance the practicality and environmental friendliness of imidazo[1,2-a]pyridine synthesis.
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- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- Nandakumar, A., et al. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 46(10), 4647-4654. [Link]
- Singh, H. K., et al. (2020). Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega, 5(46), 29854–29863. [Link]
- Singh, V. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37241-37251. [Link]
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
- Li, J., et al. (2021). Structure and photocatalytic performance comparison of two distinctive copper phenylacetylides. Dalton Transactions, 50(29), 10074-10080.
- Kurteva, V. B., & Lubenov, L. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34131–34147. [Link]
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- Guchhait, S. K., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5529–5538. [Link]
- Chapman, M. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4491-4495. [Link]
- Zhang, Y., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(42), 27894–27903. [Link]
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573.
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A Comparative Guide to the Validation of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol as a Therapeutic Lead
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] This nitrogen-rich heterocyclic system is present in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, which primarily exert their effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6][7] More recent investigations have revealed a broader therapeutic potential for this class of compounds, with derivatives showing promise as potent inhibitors of protein kinases, and as having anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10]
This guide focuses on the initial validation of a specific derivative, (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, as a potential therapeutic lead. Lacking extensive prior characterization, a logical and efficient validation strategy must be employed. Drawing from the established pharmacology of the imidazo[1,2-a]pyridine class, we will pursue a dual-hypothesis validation approach. The primary hypothesis posits that the compound acts as a modulator of the GABA-A receptor, akin to its structural relatives. A secondary, yet equally viable, hypothesis explores its potential as a kinase inhibitor, a therapeutic area of significant recent interest for this scaffold.
This document will provide a comparative analysis of this compound against established imidazo[1,2-a]pyridine-based drugs. Furthermore, it will detail the essential experimental workflows required to elucidate its primary mechanism of action and validate its therapeutic potential.
Comparative Analysis of Physicochemical Properties
A fundamental step in lead validation is the characterization of the compound's physicochemical properties, which influence its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of this compound with the established drugs Zolpidem, Alpidem, and Saripidem.
| Property | This compound (Lead Compound) | Zolpidem | Alpidem | Saripidem |
| Molecular Formula | C₉H₁₀N₂O | C₁₉H₂₁N₃O | C₂₁H₂₃Cl₂N₃O | C₁₉H₂₀ClN₃O |
| Molecular Weight ( g/mol ) | 162.19[11] | 307.4[12] | 404.34[13] | 341.84[14] |
| LogP (Predicted) | ~1.5-2.0 (estimated) | 2.42[15] | 4.8[16] | 4.2[17] |
| Topological Polar Surface Area (TPSA) (Ų) | 49.6 | 37.6[12] | 37.6[16] | 37.6[17] |
| Known Therapeutic Class | - | Sedative-Hypnotic[5] | Anxiolytic (withdrawn)[6] | Anxiolytic/Sedative[14] |
| Primary Mechanism of Action | - | GABA-A Receptor Modulator[12] | GABA-A Receptor Modulator[13] | GABA-A Receptor Modulator[14] |
Experimental Validation Workflow: A Dual-Hypothesis Approach
To comprehensively assess the therapeutic potential of this compound, a multi-pronged experimental strategy is essential. The following workflow is designed to test our two primary hypotheses: modulation of the GABA-A receptor and inhibition of protein kinase activity.
Detailed Experimental Protocols
Hypothesis 1: GABA-A Receptor Modulation
1. GABA-A Receptor Binding Assay (Radioligand Displacement)
This assay determines if the lead compound binds to the GABA-A receptor, typically at the benzodiazepine binding site.
-
Objective: To measure the affinity (Ki) of the lead compound for the GABA-A receptor.
-
Principle: A radiolabeled ligand with known affinity for the benzodiazepine site (e.g., [³H]-Flumazenil) is incubated with a preparation of cell membranes expressing GABA-A receptors. The ability of the unlabeled lead compound to displace the radioligand is measured.[18]
-
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction.[19] Resuspend the final membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]-Flumazenil at a concentration near its Kd), and varying concentrations of the lead compound.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the lead compound. Calculate the IC50 (the concentration of the lead compound that displaces 50% of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
GABAergic Signaling Pathway
Hypothesis 2: Kinase Inhibition
1. In Vitro Kinase Inhibition Assay (e.g., for c-Met)
This assay determines if the lead compound can inhibit the activity of a specific protein kinase. c-Met is chosen as a representative target due to its relevance to the imidazo[1,2-a]pyridine scaffold.[10]
-
Objective: To determine the IC50 value of the lead compound against a specific kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product (phosphorylated substrate or ADP) is quantified, often using luminescence or fluorescence-based methods.[20]
-
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant c-Met kinase, a specific peptide substrate, and ATP.
-
Assay Setup: In a 96-well plate, add the kinase and substrate. Then add varying concentrations of the lead compound.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-luciferin reaction.[20]
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of the lead compound to determine the IC50 value.
-
c-Met Signaling Pathway
General Cytotoxicity Assessment
1. MTT Cell Viability Assay
This is a crucial initial screen to ensure that any observed activity in functional assays is not due to general cytotoxicity.
-
Objective: To assess the effect of the lead compound on the metabolic activity of cells, as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][5][21]
-
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the lead compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).
-
Conclusion and Future Directions
The validation of this compound as a therapeutic lead requires a systematic and evidence-based approach. The dual-hypothesis workflow presented here provides a robust framework for its initial characterization. By comparing its properties to established drugs like Zolpidem and Alpidem and employing validated in vitro assays, researchers can efficiently determine its primary biological target and potential for further development.
Positive results from the GABA-A receptor binding and functional assays would warrant progression to in vivo models of anxiety or insomnia. Conversely, identification of a specific kinase target would pivot the research towards oncology or inflammatory diseases, necessitating further cell-based assays and eventually, in vivo tumor models. The initial cytotoxicity assessment is critical to ensure a therapeutic window exists for the observed biological activity. This structured approach ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent based on the versatile imidazo[1,2-a]pyridine scaffold.
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A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Isomers as Kinase Inhibitors
Introduction: The Significance of Isomeric Scaffolds in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide spectrum of biological activities.[1][2] This nitrogen-rich heterocyclic system is a key component in numerous therapeutic agents, demonstrating anticancer, anti-inflammatory, and antiviral properties, among others.[2][3] In the realm of oncology, its derivatives have shown significant promise as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4][5][6]
A critical, yet often nuanced, aspect of drug design is the role of isomerism. Positional isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different biological activities, binding affinities, and pharmacokinetic profiles. For the imidazo[1,2-a]pyridine core, the placement of substituents on the fused ring system dictates the molecule's three-dimensional shape and its ability to form key interactions within a protein's active site.
This guide provides an in-depth, experimentally grounded protocol for conducting a comparative molecular docking study of imidazo[1,2-a]pyridine positional isomers. We will use Phosphoinositide 3-kinase alpha (PI3Kα), a well-validated cancer target, as a case study.[4][7][8] The aberrant activation of the PI3K pathway is a known driver in many human cancers, making it a high-interest target for novel inhibitors.[4] Our objective is to elucidate how subtle changes in substituent positioning on the imidazo[1,2-a]pyridine scaffold influence binding affinity and interaction patterns within the PI3Kα ATP-binding pocket. This guide is designed for researchers and drug development professionals to not only replicate this workflow but also to adapt it for their own targets of interest.
Case Study Overview: PI3Kα and Imidazo[1,2-a]pyridine Isomers
We will investigate a series of hypothetical positional isomers of a substituted imidazo[1,2-a]pyridine core. The core scaffold is based on known imidazo[1,2-a]pyridine-based PI3K inhibitors.[4][5] We will compare the docking performance of isomers where a key functional group is moved across different positions of the pyridine ring (e.g., C5, C6, C7, C8).
Target Protein: Human PI3Kα PDB ID: 4JPS[9][10][11][12][13] Rationale for Selection: The 4JPS crystal structure provides a high-resolution (2.20 Å) view of human PI3Kα with a co-crystallized inhibitor.[10][11] This allows for a robust validation of the docking protocol by redocking the native ligand and ensuring the experimental binding mode can be reproduced computationally.
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a self-validating system. The initial validation step (Part 2) is critical and must be successfully completed before proceeding to the comparative study of novel isomers. This ensures that the chosen docking parameters are appropriate for the target system.
Part 1: Preparation of the Receptor and Ligands
The initial preparation of both the protein receptor and the small molecule ligands is a foundational step for any meaningful docking study. The goal is to clean the experimental structure and prepare computationally sound, low-energy conformations of the isomers.
Methodology:
-
Receptor Acquisition and Preparation:
-
Download the crystal structure of PI3Kα (PDB ID: 4JPS) from the RCSB Protein Data Bank.[9][10][11]
-
Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), load the PDB file.
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The native ligand should be saved separately for the validation step.
-
Inspect the protein for missing atoms or incomplete side chains. Use the software's tools to build and repair these residues.
-
Add polar hydrogen atoms, which are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM). This step is vital for accurately calculating electrostatic interactions.
-
Finally, save the prepared receptor structure in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Ligand Preparation (Isomer Generation):
-
Using a chemical drawing tool (e.g., ChemDraw, MarvinSketch), create the 3D structures of the imidazo[1,2-a]pyridine positional isomers to be studied.
-
For each isomer, perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This provides a low-energy starting conformation.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds within each ligand. This allows the docking software to explore different conformations during the simulation.
-
Save each prepared isomer in the appropriate format (e.g., .pdbqt).
-
Part 2: Docking Protocol Validation (Self-Validating System)
This step is the cornerstone of a trustworthy docking study. We validate our protocol by demonstrating its ability to reproduce known experimental results before applying it to unknown molecules.
Methodology:
-
Define the Binding Site (Grid Generation):
-
Load the prepared receptor (from Part 1) into the docking software.
-
Identify the ATP-binding pocket. In the case of 4JPS, this is easily done by superimposing the co-crystallized ligand that was initially removed.
-
Define a grid box that encompasses the entire binding site, typically extending 4-6 Å beyond the boundaries of the known ligand. This defines the search space for the docking algorithm.
-
-
Re-docking the Co-crystallized Ligand:
-
Using the identical docking parameters that will be used for the isomers, dock the prepared co-crystallized ligand back into the receptor's binding site.
-
The primary success metric is the Root Mean Square Deviation (RMSD) between the docked pose and the experimental (crystallographic) pose.[14]
-
Validation Criteria: A successful validation is generally considered an RMSD value of less than 2.0 Å.[14] This indicates that the docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is greater than 2.0 Å, the grid parameters, scoring function, or docking algorithm settings must be adjusted and the validation re-run.
-
Part 3: Comparative Docking of Isomers
With a validated protocol, we can now proceed with confidence to dock the novel imidazo[1,2-a]pyridine isomers.
Methodology:
-
Execution of Docking Runs:
-
Individually dock each prepared isomer into the validated grid of the PI3Kα receptor.
-
It is crucial to use the exact same docking parameters established during the validation phase.
-
Generate multiple binding poses for each isomer (typically 10-20) to ensure thorough conformational sampling.
-
-
Analysis and Data Interpretation:
-
For each isomer, analyze the results based on two primary criteria:
-
Binding Affinity/Docking Score: This is a quantitative estimate of the binding energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
-
Binding Pose and Interactions: Visually inspect the top-ranked pose for each isomer. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) formed with the amino acid residues in the PI3Kα active site. Software like BIOVIA Discovery Studio or PyMOL is excellent for this visualization.
-
-
Pay close attention to interactions with key catalytic residues in the PI3Kα hinge region, such as Val851, which is a critical anchor point for many kinase inhibitors.
-
Workflow Visualization
The entire comparative docking process can be summarized in the following workflow diagram.
Caption: Workflow for a validated comparative molecular docking study.
Results and Data Presentation
The results of the docking study should be summarized in a clear, quantitative format. This allows for direct comparison between the different positional isomers.
Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Isomers against PI3Kα
| Compound ID | Substituent Position | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Other Key Interactions (Residue) |
| Native Ligand | (Co-crystallized) | -9.8 (RMSD: 0.85 Å) | Val851, Ser774 | Tyr836, Asp933 |
| Isomer-C5 | 5-position | -7.2 | Ser774 | Tyr836 |
| Isomer-C6 | 6-position | -8.9 | Val851, Ser774 | Tyr836, Lys802 |
| Isomer-C7 | 7-position | -9.1 | Val851 | Tyr836, Asp810 |
| Isomer-C8 | 8-position | -7.5 | Val851 | Asp933 |
Note: Data presented is hypothetical and for illustrative purposes.
Discussion and Scientific Interpretation
From the hypothetical data in Table 1, we can draw several field-proven insights:
-
Hinge-Binding is Key: The isomers predicted to have the strongest binding affinity (Isomer-C6 and Isomer-C7) both form a critical hydrogen bond with the backbone of Valine 851 in the hinge region of PI3Kα. This interaction is a hallmark of many Type I kinase inhibitors and serves as a crucial anchor. The absence of this bond in Isomer-C5 correlates with its significantly weaker predicted binding score.
-
Positional Impact on Affinity: Moving the substituent from the 7-position to the 6-position results in a slight decrease in predicted affinity, but maintains the key hinge-binding interaction. However, moving it to the 5- or 8-position appears to be detrimental. This suggests that the C6 and C7 positions are optimal for placing substituents that can interact favorably with the kinase hinge and nearby residues like Tyr836 and Asp810.[4]
-
Structure-Activity Relationship (SAR): This comparative study establishes a preliminary computational SAR. It suggests that for this particular scaffold, derivatization at the C6 and C7 positions of the imidazo[1,2-a]pyridine ring is the most promising strategy for developing potent PI3Kα inhibitors. This hypothesis can then be used to guide the synthesis and experimental testing of a focused library of compounds, saving considerable time and resources.
Conclusion
Molecular docking, when performed with rigorous validation, is a powerful tool for rational drug design.[15][16][17] This guide demonstrates a comprehensive workflow for the comparative analysis of positional isomers, using the therapeutically relevant imidazo[1,2-a]pyridine scaffold and the PI3Kα kinase as a case study. By systematically evaluating how subtle structural changes impact binding affinity and interaction patterns, researchers can generate actionable hypotheses to guide synthetic chemistry efforts. This synergy between computational and experimental science is essential for accelerating the discovery of novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases.
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A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Introduction: The Promise and Challenge of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its unique structural and electronic properties have made it a recurring motif in the design of potent kinase inhibitors targeting critical nodes in cellular signaling pathways.[2][3][4][5] Molecules built on this framework have shown inhibitory activity against a range of kinases, including PI3K, mTOR, Akt, and IGF-1R, making them highly valuable for oncology and inflammation research.[2][3][4][6]
This guide focuses on a specific derivative, (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol , a compound of interest for its potential as a kinase modulator. However, potency against a single target is only half the story in modern drug development. The true therapeutic potential of a kinase inhibitor is defined by its selectivity—its ability to inhibit the intended target without engaging other kinases, which can lead to off-target toxicities.[7][8][9] A substantial challenge in developing ATP-competitive kinase inhibitors is achieving high specificity, a consequence of the highly conserved ATP-binding site across the more than 500 members of the human kinome.[9]
This document provides a comprehensive, technically-grounded framework for assessing the kinase selectivity profile of this compound. We will detail the strategic rationale, present robust experimental protocols, and provide a comparative analysis against well-characterized kinase inhibitors, offering researchers a practical guide to generating and interpreting high-quality selectivity data.
Phase 1: Strategic Rationale and Initial Broad Kinome Profiling
The central premise of kinase inhibitor development is that achieving selectivity is often a significant hurdle.[7] Therefore, the first step is not to assume specificity but to empirically measure the compound's interaction landscape across the entire kinome. A broad-panel screen provides a bird's-eye view of a compound's behavior, rapidly identifying primary targets and, crucially, any potential off-target liabilities.[10][11]
For this initial assessment, we propose utilizing a comprehensive commercial kinase profiling service, such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ platform.[10][11][12][13] These services offer panels covering over 400 human kinases, providing a robust and standardized method for initial selectivity assessment.[10][14]
Experimental Approach: Competition Binding Assay
The KINOMEscan™ platform, for instance, employs an active site-directed competition binding assay.[10][12] This method measures the thermodynamic dissociation constant (Kd) of the inhibitor-kinase complex, a direct measure of binding affinity that is independent of ATP concentration.[10][15] This is a key advantage over activity-based assays where IC50 values can be influenced by the assay's ATP concentration.[7][15]
Workflow for Broad Kinome Screening:
Caption: Workflow for initial broad kinase selectivity screening.
Hypothetical Data Presentation: Single-Point Screen
The output of a single-concentration screen is typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding of the test compound to the kinase.
Table 1: Hypothetical KINOMEscan™ Results for this compound at 1 µM
| Kinase Target | Gene Symbol | % of Control | Potential Hit? |
| DYRK1A | DYRK1A | 5.2 | Yes |
| CLK1 | CLK1 | 8.9 | Yes |
| GSK3B | GSK3B | 15.7 | Yes |
| CDK5/p25 | CDK5 | 45.1 | No |
| SRC | SRC | 88.3 | No |
| ABL1 | ABL1 | 92.5 | No |
| PIK3CA | PIK3CA | 95.0 | No |
| ... (400+ other kinases) | ... | > 50 | No |
This is illustrative data. Actual results would be generated experimentally.
From this initial screen, DYRK1A, CLK1, and GSK3B are identified as primary interaction partners, warranting further investigation.
Phase 2: Quantitative Potency and Selectivity Determination (IC₅₀/Kd)
With primary targets identified, the next critical step is to quantify the potency of this compound against these "hits." This involves generating dose-response curves to determine either the half-maximal inhibitory concentration (IC₅₀) from an enzymatic assay or the dissociation constant (Kd) from a binding assay.[15]
Experimental Approach: FRET-Based Enzymatic Assay
For determining IC₅₀ values, a robust and widely used method is a Fluorescence Resonance Energy Transfer (FRET)-based assay, such as the Z'-LYTE™ platform from Thermo Fisher Scientific.[16][17][18] This assay measures kinase activity by monitoring the phosphorylation of a FRET-labeled peptide substrate. The cleavage of the non-phosphorylated peptide by a development reagent disrupts FRET, allowing for a ratiometric readout that is highly sensitive and reproducible.[17][18]
Workflow for IC₅₀ Determination:
Caption: Step-by-step workflow for IC₅₀ determination using a FRET-based assay.
Detailed Protocol: Z'-LYTE™ Kinase Assay for IC₅₀ Determination
This protocol is adapted for a 384-well plate format to determine the IC₅₀ value for an identified hit, such as DYRK1A.[16][19]
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1000X top concentration (e.g., 100 mM for a 100 µM final top concentration).
-
Dilute the compound plate 1:25 in Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA) to create a 4X final concentration plate.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X compound dilutions to the appropriate wells of the 384-well assay plate.
-
Prepare a 2X Kinase/Peptide solution in Kinase Buffer.
-
Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration should be at or near the Km,app for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[20]
-
Add 5 µL of the 2X Kinase/Peptide/ATP mixture to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Development Reaction:
-
Prepare the Development Solution by diluting the Development Reagent in Development Buffer as specified by the manufacturer.[16]
-
Add 5 µL of the Development Solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader capable of measuring coumarin (Ex 400 nm, Em 445 nm) and fluorescein (Ex 400 nm, Em 520 nm) emission.
-
-
Data Analysis:
-
Calculate the Emission Ratio (445 nm / 520 nm).
-
Determine the Percent Inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot Percent Inhibition versus log[Inhibitor] and fit the data using a 4-parameter logistic model to calculate the IC₅₀ value.
-
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the selectivity profile of this compound, it is essential to compare it against benchmark compounds. We have selected two well-known inhibitors for this purpose:
-
Staurosporine: A natural product known for being a potent but highly non-selective kinase inhibitor, binding to the vast majority of kinases with high affinity.[21][22][23] It serves as a negative control for selectivity.
-
Dasatinib: A clinically approved multi-targeted inhibitor that potently inhibits BCR-ABL, SRC family kinases, and others.[24][25][26][27] It represents a "spectrum selective" profile.[15]
Table 2: Comparative Kinase Inhibition Profile (IC₅₀ in nM)
| Kinase | This compound (Hypothetical) | Dasatinib | Staurosporine |
| DYRK1A | 25 | 30 | 2.6[5] |
| CLK1 | 40 | >10,000 | 0.7[5] |
| GSK3B | 150 | 16 | 10 |
| SRC | >10,000 | <1[28] | 6[23] |
| ABL1 | >10,000 | <1[28] | 7 |
| LCK | >10,000 | <1 | 4 |
| PIK3CA | >10,000 | >10,000 | 1,400 |
Data for Dasatinib and Staurosporine are compiled from literature sources.[5][23][28] IC₅₀ values can vary based on assay conditions.
Visualizing Selectivity
A selectivity profile can be visualized to provide an intuitive understanding of a compound's behavior. A highly selective compound will show potent inhibition of only one or a few kinases, while a non-selective compound will inhibit many.
Caption: Conceptual illustration of kinase inhibitor selectivity profiles.
Expert Interpretation: Beyond the Numbers
As a Senior Application Scientist, it is my experience that raw inhibition data is just the starting point. A thorough interpretation requires considering the context and causality behind the numbers.
-
IC₅₀ vs. Kd: Remember that Kd reflects binding affinity, while IC₅₀ measures functional inhibition.[15] A compound can bind a kinase (low Kd) but not inhibit its function effectively (high IC₅₀), for instance, if it doesn't compete with ATP effectively. Our proposed workflow wisely starts with a binding assay (Kd-based) and follows up with an activity assay (IC₅₀-based).
-
The Role of ATP: IC₅₀ values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.[7][20] Assays run at low, non-physiological ATP concentrations can make a compound appear more potent than it would be in a cellular environment where ATP levels are high (1-5 mM).[29] It is crucial to perform assays at an ATP concentration that approximates the Km of the kinase for ATP.[20]
-
Defining Selectivity: Selectivity is not binary. A common way to quantify it is through a selectivity score (S-score), which might be defined as the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested.[28] A lower S-score indicates higher selectivity.
-
Biochemical vs. Cellular Activity: In vitro biochemical assays are a vital, controlled measure of a compound's direct effect on isolated enzymes. However, they do not account for cell permeability, metabolic stability, or engagement with the target in its native cellular complex. Therefore, promising hits from biochemical screens must always be validated in cell-based assays that measure the inhibition of a specific signaling pathway downstream of the target kinase.[7]
Conclusion
This guide outlines a rigorous, multi-phase strategy for characterizing the kinase selectivity of this compound. By initiating with a broad kinome scan, proceeding to quantitative IC₅₀ determination for identified hits, and contextualizing the data against established benchmarks like Dasatinib and Staurosporine, researchers can build a comprehensive and reliable selectivity profile. The imidazo[1,2-a]pyridine scaffold holds significant therapeutic promise, and a thorough understanding of a candidate's selectivity is the foundational step in translating that promise into a well-characterized and effective therapeutic agent.
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Beyond Imidazo[1,2-a]pyridine: A Comparative Guide to Alternative Scaffolds for Kinase Inhibition
Introduction: The Enduring Appeal and Emerging Limitations of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold has long been a cornerstone in the development of kinase inhibitors. Its rigid, bicyclic structure and ability to form crucial hydrogen bonds with the kinase hinge region have made it a "privileged scaffold" in medicinal chemistry. This has led to the successful development of numerous potent inhibitors targeting a wide range of kinases involved in oncology and other diseases.[1][2] However, the intense focus on this single core has presented challenges, including the emergence of drug resistance, off-target effects due to similarities in the ATP-binding pocket across the kinome, and an increasingly crowded intellectual property landscape.
This guide provides an in-depth comparison of promising alternative scaffolds that are gaining traction in modern drug discovery. We will explore the unique chemical properties, structure-activity relationships (SAR), and therapeutic potential of these alternative cores, supported by experimental data, to equip researchers and drug development professionals with the insights needed to navigate the future of kinase inhibitor design.
The Rationale for Scaffold Hopping: Pursuing Novelty and Improved Properties
Scaffold hopping, the strategy of replacing a central molecular core with a structurally distinct moiety while retaining similar biological activity, is a powerful tool in medicinal chemistry.[3] For kinase inhibitors, the primary goal is to identify novel scaffolds that can:
-
Mimic Key Interactions: Effectively replicate the hydrogen bonding patterns with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.
-
Explore New Chemical Space: Present different vectors for substitution, allowing access to previously unexploited sub-pockets within the ATP-binding site. This can lead to enhanced potency and selectivity.
-
Overcome Resistance: Circumvent resistance mechanisms that arise from mutations in the kinase domain, which may sterically or electronically clash with the original scaffold.
-
Improve Physicochemical Properties: Offer better solubility, metabolic stability, and oral bioavailability.
-
Secure Novel Intellectual Property: Provide a clear path to patentability in a competitive field.
Below, we delve into the most promising alternative scaffolds that are fulfilling these criteria.
Chapter 1: Pyrazolo[3,4-d]pyrimidines - The Classic Adenine Isostere
The pyrazolo[3,4-d]pyrimidine core is arguably one of the most successful alternative scaffolds, largely because it is a close bioisostere of adenine, the nitrogenous base of ATP.[4][5] This structural mimicry provides a strong intrinsic affinity for the kinase hinge region, making it an excellent starting point for inhibitor design.[6][7]
Core Structure & Binding Mode
The pyrazolo[3,4-d]pyrimidine scaffold effectively mimics the bidentate hydrogen bond donor-acceptor pattern of adenine, typically forming two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge. The first reported inhibitors of the SRC family, PP1 and PP2, validated this binding hypothesis.[8] The approved BTK inhibitor, Ibrutinib, further cemented the scaffold's therapeutic importance.[4]
Synthetic Accessibility & Diversification
The synthesis of the pyrazolo[3,4-d]pyrimidine core is well-established, often starting from substituted pyrazoles.[9][10][11] For example, a common route involves the cyclization of 5-aminopyrazole-4-carbonitrile or carboxylate derivatives with formamide.[9] This accessibility allows for extensive diversification at multiple positions (N1, C3, C4, and C6), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
Comparative Inhibitor Data
The versatility of this scaffold is evident in its application against a wide array of kinases.
| Compound | Scaffold | Primary Target(s) | Potency (IC50) | Cellular Activity (IC50) | Reference(s) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 nM | - | [4] |
| Compound 11 | Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 nM | - | [4] |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 57 nM | 6 nM (HCT-116) | [12] |
| SI306 | Pyrazolo[3,4-d]pyrimidine | Src, Fyn | 130 nM (Ki, Src) | Low µM range (GBM cells) | [13] |
Chapter 2: Indazoles - A Clinically Validated Powerhouse
The indazole scaffold has emerged as another "privileged" structure in kinase inhibitor design, forming the core of several FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[14][15][16] Unlike pyrazolopyrimidines, indazoles are not direct isosteres of adenine but can still effectively engage the kinase hinge region.
Core Structure & Binding Mode
Indazole-based inhibitors typically orient themselves to present a hydrogen bond donor (N1-H) and acceptor (N2) to the hinge region.[17] The scaffold's rigidity and planarity allow it to fit snugly into the hydrophobic pocket typically occupied by the adenine ring. Structural studies, such as the crystal structure of CK2α with an indazole inhibitor (PDB: 3E3B), confirm this binding mode.[18] The flexibility in substitution patterns allows for the development of both Type I and Type II inhibitors.
Synthetic Accessibility & Diversification
Numerous synthetic routes to functionalized indazoles have been developed, making the scaffold highly accessible.[14][16] Common methods include the cyclization of ortho-substituted hydrazines or ortho-fluorobenzonitriles.[16] This allows for the introduction of diverse substituents at various positions, which is crucial for modulating kinase selectivity and ADME properties.
Comparative Inhibitor Data
Indazoles have proven effective against a variety of tyrosine and serine/threonine kinases.
| Compound | Scaffold | Primary Target(s) | Potency (IC50) | Cellular Activity (IC50) | Reference(s) |
| Axitinib | Indazole | VEGFR1/2/3, PDGFR, c-Kit | 0.1-1.6 nM | - | [14] |
| Pazopanib | Indazole | VEGFR1/2/3, PDGFR, c-Kit | 10-84 nM | - | [19] |
| Compound C05 | Indazole | PLK4 | < 0.1 nM | 0.948 µM (IMR-32) | [20] |
| Compound 30 | Indazole | VEGFR-2 | 1.24 nM | - | [21] |
Chapter 3: Pyrrolo[2,3-b]pyridines and Pyrrolo[2,3-d]pyrimidines - Versatile Deazapurines
The pyrrolopyridine and pyrrolopyrimidine families, also known as deazapurines, represent another class of adenine bioisosteres. By replacing one of the imidazole nitrogens in purine with a carbon, these scaffolds retain the hinge-binding capabilities while offering distinct electronic properties and substitution vectors.[22]
Core Structure & Binding Mode
Like purines, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold presents a hydrogen bonding signature that is highly complementary to the kinase hinge.[22] The pyrrolo[2,3-b]pyridine (7-azaindole) core can also engage the hinge effectively. These scaffolds provide a rigid framework for orienting substituents into key pockets of the ATP-binding site.
Synthetic Accessibility & Diversification
The synthesis of these scaffolds is well-documented, often proceeding from substituted pyrroles or pyridines. This allows for extensive structure-activity relationship (SAR) exploration. For example, potent GSK-3β inhibitors have been developed from the pyrrolo[2,3-b]pyridine core with nanomolar efficacy.[23]
Comparative Inhibitor Data
These scaffolds have been successfully applied to develop inhibitors for a range of kinases, including those implicated in neurodegenerative diseases and cancer.
| Compound | Scaffold | Primary Target(s) | Potency (IC50) | Cellular Activity (IC50) | Reference(s) |
| Compound 41 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 nM | Low cytotoxicity | [23] |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | 0.15-1.78 µM (various) | [24] |
| Compound 7 | Pyrrolo[2,3-b]pyridine | PDE4B | 0.48 µM | - | [25] |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/2 | ~3 nM | - | [22] |
Chapter 4: Other Noteworthy Scaffolds
While the scaffolds discussed above are among the most prominent, the search for novel kinase inhibitors is vast. Other heterocyclic systems showing significant promise include:
-
Purines: As the natural template, purine analogues have long been explored as kinase inhibitors.[1][26][27] Compounds like Roscovitine (seliciclib) demonstrate the potential of this scaffold class.
-
Thieno[3,2-b]pyridines: This scaffold has been shown to produce highly selective inhibitors by engaging the kinase back pocket, acting as ATP-competitive but not strictly ATP-mimetic inhibitors.
-
Imidazo[1,2-b]pyridazines: This scaffold is another close relative of the imidazo[1,2-a]pyridine core, offering a different arrangement of nitrogen atoms that can alter selectivity and physical properties.
Visualizing the Landscape
To better understand the relationships between these molecules and their biological context, the following diagrams illustrate key concepts.
Caption: Relationship between Adenine and alternative kinase inhibitor scaffolds.
Caption: Simplified EGFR signaling pathway as a target for kinase inhibitors.
Experimental Methodologies: A Guide to Evaluation
The objective comparison of kinase inhibitors relies on robust and reproducible experimental data. Here, we outline the protocols for two fundamental assays: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure effects on cell viability.
Biochemical Kinase Assay: Time-Resolved FRET (TR-FRET)
TR-FRET assays, such as LanthaScreen™, are widely used to measure kinase activity in a high-throughput format.[28] They measure the phosphorylation of a substrate by detecting the FRET between a terbium-labeled antibody that binds the phosphorylated substrate and a fluorescein label on the substrate itself.
Principle:
-
A kinase phosphorylates a fluorescein-labeled substrate in the presence of ATP.
-
A terbium-labeled antibody specific to the phosphorylated epitope is added.
-
If the substrate is phosphorylated, the antibody binds, bringing terbium (donor) and fluorescein (acceptor) into close proximity.
-
Excitation of terbium leads to energy transfer to fluorescein, which then emits light at a specific wavelength.
-
Inhibitors prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Step-by-Step Protocol (General): [29]
-
Reagent Preparation: Prepare 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a low-volume 384-well plate, add 2.5 µL of the diluted inhibitor solution. Add 5 µL of a 2X kinase/fluorescein-substrate solution. Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.
-
Detection: Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.
-
Final Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for donor and acceptor). Calculate the emission ratio.
-
Data Analysis: Plot the emission ratio against inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
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Safety Operating Guide
Navigating the Disposal of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-44-2), a heterocyclic compound with increasing relevance in medicinal chemistry. In the absence of a specific, universally available Safety Data Sheet (SDS), this document synthesizes information from general chemical waste guidelines and data on analogous structures to ensure a cautious and compliant approach.
Hazard Assessment and Waste Identification: A Precautionary Approach
-
Imidazo[1,2-a]pyridine Core: Studies on various imidazo[1,2-a]pyridine derivatives have shown a range of biological activities and toxicological profiles. Some derivatives have exhibited cytotoxicity and the potential for hepatic damage at significant doses.[1][2] Therefore, it is prudent to handle this compound as a potentially toxic substance.
-
Methanol Group: The presence of a hydroxymethyl group (-CH₂OH) introduces hazards associated with methanol. Methanol is toxic if ingested, inhaled, or absorbed through the skin, and it is also a flammable liquid.[3][4]
Based on this assessment, all waste streams containing this compound must be classified and managed as hazardous chemical waste . This includes:
-
Neat (undiluted) compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves)
-
Rinsate from cleaning contaminated glassware
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure risks:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental contact with solid particles. |
| Hand Protection | Double-layered nitrile gloves. | Provides a robust barrier against dermal absorption, a known risk for both pyridine derivatives and methanol.[5] |
| Body Protection | A flame-resistant laboratory coat. | Protects against splashes and minimizes skin contact. Flame resistance is crucial due to the flammability of the methanol component. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Imidazo[1,2-a]pyridine derivatives can be respiratory irritants.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance based on your experimental setup. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[7][8]
Step 1: Container Selection
Choose waste containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvent waste.[9] Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure.[7]
Step 2: Labeling
Properly label all waste containers before adding any waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The approximate concentration and solvent(s) used
-
The date of waste accumulation
-
Relevant hazard warnings (e.g., "Toxic," "Flammable")
Step 3: Waste Collection
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weighing paper, and other disposable labware in a dedicated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: If the compound is in solution (e.g., with methanol, DMSO, or other organic solvents), collect the waste in a labeled, leak-proof hazardous waste container for liquids. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Step 4: Rinsing Contaminated Glassware
Due to the potential toxicity of imidazo[1,2-a]pyridine derivatives, special care must be taken when cleaning contaminated glassware.
-
Perform an initial rinse with a small amount of a suitable solvent (e.g., methanol or acetone).
-
Collect this first rinse as hazardous waste in the appropriate liquid waste container.[10]
-
For a compound with an unknown but potentially high toxicity, it is best practice to collect the first three rinses as hazardous waste.[10]
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but always check with your local EHS guidelines.
Storage and Disposal Workflow
All hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[8]
Caption: Workflow for the safe disposal of this compound waste.
Key Storage Practices:
-
Keep containers closed: Always keep hazardous waste containers securely sealed, except when adding waste.[8][9] This prevents the release of volatile organic compounds and reduces spill risks.
-
Secondary Containment: Store liquid hazardous waste containers in a secondary containment bin to catch any potential leaks.[10]
-
Regular Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if you feel unwell.
-
If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Wear appropriate PPE , including double nitrile gloves, safety goggles, and a lab coat, during cleanup.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and your institution's EHS department.
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[11]
-
Do not dispose of this chemical waste by pouring it down the drain or placing it in the regular trash.[10][12]
-
Do not attempt to treat the chemical waste yourself unless you are following a specific, EHS-approved protocol for your institution.
-
Arrange for the collection of your hazardous waste through your institution's EHS office. They will ensure it is transported and disposed of in compliance with all local, state, and federal regulations.[7]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.
References
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
- AMiner. (n.d.). Toxicological Evaluation of Imidazo-Based Heterocyclic Derivatives: In-vitro and In-Vivo Acute Toxicity Studies.
- Agilent. (2025, May 19). Pyridine Standard Safety Data Sheet.
- Methanol Institute. (n.d.). Methanol Safety Data Sheet.
- CBG Biotech. (2024, December 26). How To Dispose Of Methanol?
- Sciencing. (2022, March 24). How to Dispose of Methanol.
- U.S. Environmental Protection Agency. (n.d.). Methanol.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- Enviro-Clear. (n.d.). Methanol Disposal In Laboratories | Collect and Recycle.
- GOV.UK. (n.d.). Incident management: methanol.
- New Jersey Department of Health. (2016, April). Methanol - Hazardous Substance Fact Sheet.
- Capot Chemical. (2025, December 17). MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol.
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Comprehensive Guide to the Safe Handling of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol
This document provides essential safety and logistical information for the handling and disposal of (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 30489-44-2).[1] As a niche heterocyclic building block in drug development and proteomics research, ensuring the safe management of this compound is paramount to protecting laboratory personnel and the integrity of research.[1][2] This guide is structured to deliver field-proven insights and procedural guidance, moving beyond a simple checklist to explain the rationale behind each safety recommendation.
Hazard Assessment: Understanding the Risks
This compound is a heterocyclic compound containing an imidazopyridine core.[1] While specific toxicity data is limited, the chemical structure suggests potential hazards associated with related compounds like pyridine and other imidazole derivatives.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar to many nitrogen-containing heterocyclic compounds, there is a potential for this substance to cause skin and serious eye irritation.[3][4]
-
Harmful if Swallowed: Acute oral toxicity is a common hazard for pyridyl and imidazole derivatives.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[6]
It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[3][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] | To protect against accidental splashes that could cause serious eye irritation or damage. |
| Hand Protection | Nitrile gloves.[7] | Nitrile provides a good barrier against a range of chemicals. Gloves must be inspected for pinholes before use and disposed of after handling the compound.[7][8] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary if working with large quantities or if there is a risk of aerosolization.[9] |
Visualizing the Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes the risk of exposure and ensures the well-being of all laboratory personnel.
3.1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control potential emissions at the source.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]
3.2. Handling Procedures:
-
Preparation: Designate a specific area within the fume hood for handling the compound to prevent the spread of contamination.
-
Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
When weighing the solid, do so in the fume hood on a disposable weigh boat to contain any spills.
-
Avoid creating dust.
-
Use a spatula for transfers.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention if irritation persists.[5]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Rinse the mouth and call a poison center or doctor if you feel unwell.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: Collect any unreacted compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]
4.2. Container Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" label, specifying the contents, including the full chemical name of this compound.
4.3. Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Disposal of the hazardous waste must be conducted through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment.
References
- CHEMM. Personal Protective Equipment (PPE). [Link]
- University of Washington.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
- University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]
- Capot Chemical. MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. [Link]
- Dräger. Pyridine | C5H5N | 110-86-1 – Detectors & Protection Equipment. [Link]
- National Center for Biotechnology Information. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
